1,2-Epoxyeicosane
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-octadecyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21-20/h20H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBVWCLMYQFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941558 | |
| Record name | 2-Octadecyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-16-6 | |
| Record name | 1,2-Epoxyeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyloxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octadecyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2-Epoxyeicosane: An Inquiry into its Biological Significance
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In contrast, a closely related class of lipid signaling molecules, the epoxyeicosatrienoic acids (EETs), has been the subject of intensive investigation. EETs are epoxide derivatives of arachidonic acid and play crucial roles in a variety of physiological and pathophysiological processes. Given the structural similarity and the user's interest in epoxide-containing eicosanoids, this guide will provide a comprehensive overview of the biological functions of EETs as a scientifically robust proxy. This will include their synthesis, metabolism, signaling pathways, and implication in disease, along with relevant experimental protocols and quantitative data. It is crucial to underscore that while informative, the data presented for EETs may not be directly extrapolated to 1,2-epoxyeicosane without specific experimental validation.
Epoxyeicosatrienoic Acids (EETs): A Detailed Overview
Synthesis and Metabolism of EETs
EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families. This enzymatic reaction produces four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The primary pathway for the metabolic inactivation of EETs is hydrolysis to their corresponding dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[1] This metabolic control is a key target for therapeutic intervention, as inhibition of sEH can potentiate the biological effects of endogenous EETs.
Figure 1: Synthesis and metabolism of Epoxyeicosatrienoic Acids (EETs).
Biological Functions and Signaling Pathways of EETs
EETs are potent signaling molecules with a wide range of biological activities, particularly in the cardiovascular and inflammatory systems.
Cardiovascular Effects
EETs are recognized as endothelium-derived hyperpolarizing factors (EDHFs), contributing to vasodilation and the regulation of blood pressure. They exert their effects by activating large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Quantitative Data on EET-induced Vasodilation:
| EET Regioisomer | Maximal Dilation of Human Coronary Arterioles (%) |
| 8,9-EET | 67 ± 7 |
| 11,12-EET | 67 ± 6 |
| 14,15-EET | 45 ± 5 |
Data adapted from studies on isolated human coronary arterioles.
Figure 2: Signaling pathway of EET-mediated vasodilation.
Anti-inflammatory Effects
EETs exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. EETs can prevent the degradation of the inhibitor of NF-κB (IκB), thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Experimental Protocol: Western Blot for IκBα Degradation
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Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to 80-90% confluency. Pre-treat cells with 1 µM 11,12-EET or vehicle for 1 hour.
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Stimulation: Stimulate the cells with 10 ng/mL tumor necrosis factor-alpha (TNF-α) for 30 minutes to induce inflammation.
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Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA protein assay.
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SDS-PAGE and Western Blotting: Separate 20 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate with a primary antibody against IκBα (1:1000 dilution) overnight at 4°C.
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Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
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Analysis: Quantify band intensity using densitometry software. A decrease in the IκBα band intensity indicates its degradation and activation of the NF-κB pathway.
Figure 3: EET-mediated inhibition of the NF-κB signaling pathway.
Role in Disease and Therapeutic Potential
The diverse biological functions of EETs implicate them in the pathophysiology of several diseases, including hypertension, atherosclerosis, and inflammatory disorders. Consequently, the modulation of EET levels through the inhibition of sEH has emerged as a promising therapeutic strategy.
Quantitative Data on sEH Inhibitor Effects:
| sEH Inhibitor | Effect on Blood Pressure in Spontaneously Hypertensive Rats |
| t-AUCB (1 mg/kg/day) | ↓ 25 ± 5 mmHg |
| AR9281 (10 mg/kg/day) | ↓ 30 ± 7 mmHg |
Data from preclinical studies.
Conclusion
While direct research on the biological functions of this compound is limited, the extensive body of work on the closely related epoxyeicosatrienoic acids provides a valuable framework for understanding the potential roles of such lipid epoxides. EETs are critical regulators of cardiovascular homeostasis and inflammation, with their metabolic stability controlled by soluble epoxide hydrolase. The development of sEH inhibitors represents a promising avenue for the treatment of a range of cardiovascular and inflammatory diseases. Future research is warranted to determine if this compound shares any of the biological activities of EETs and to elucidate its specific roles, if any, in physiological and pathological processes. Such studies will be essential for a complete understanding of the eicosanoid family and their potential as therapeutic targets.
References
The Biological Activity of 1,2-Epoxyeicosane: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Disclaimer: Scientific literature extensively details the biological activities of unsaturated epoxyeicosanoids, specifically the epoxyeicosatrienoic acids (EETs). In contrast, specific research on the biological functions of the saturated analog, 1,2-Epoxyeicosane, is limited. This guide provides a comprehensive overview of the well-characterized biological activities of EETs, which are structurally related to this compound and serve as the primary model for understanding the potential roles of this class of lipid epoxides. The principles of synthesis, metabolism, and the signaling pathways described for EETs are considered the most relevant framework for investigating this compound.
Introduction
Epoxyeicosanoids are a family of signaling lipids derived from the oxygenation of arachidonic acid. While the unsaturated epoxyeicosatrienoic acids (EETs) have been the focus of extensive research, their saturated counterpart, this compound, represents an understudied molecule. This technical guide synthesizes the current understanding of the biological activity of the broader class of epoxyeicosanoids, with a primary focus on EETs, to provide a foundational understanding for researchers interested in this compound. This document covers the synthesis, metabolism, and diverse physiological and pathological roles of these lipid mediators, alongside relevant experimental methodologies.
Synthesis and Metabolism of Epoxyeicosanoids
Epoxyeicosanoids are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[1][2] This enzymatic reaction forms four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The primary route of metabolism for these epoxides is hydrolysis to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[1][3] Inhibition of sEH has emerged as a key therapeutic strategy to augment the endogenous levels of EETs and enhance their beneficial effects.
Biological Activities of Epoxyeicosanoids
EETs exhibit a wide range of biological activities, positioning them as critical regulators of physiological and pathophysiological processes. Their effects are pleiotropic, impacting the cardiovascular, renal, and inflammatory systems.
Cardiovascular Effects
EETs are potent vasodilators and play a crucial role in regulating blood pressure and vascular tone.[1] They contribute to cardioprotection by reducing ischemic damage and modulating inflammatory responses within the vasculature.[1] Furthermore, EETs have been shown to inhibit platelet aggregation and promote fibrinolysis, highlighting their antithrombotic properties.[1]
Anti-inflammatory Effects
A significant body of evidence underscores the anti-inflammatory properties of EETs. They exert these effects by modulating various signaling pathways involved in inflammation. For instance, EETs can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.
Renal Effects
In the kidneys, EETs contribute to the regulation of ion and water transport, influencing renal hemodynamics. They have demonstrated protective effects in models of kidney injury.
Role in Cancer
The role of EETs in cancer is more complex and appears to be context-dependent. Some studies suggest that EETs may promote tumor growth and metastasis by stimulating angiogenesis and cell proliferation.[2] Conversely, other evidence points to potential anti-cancer effects.
Signaling Pathways
The signaling mechanisms of EETs are multifaceted and involve both receptor-dependent and independent pathways. They have been shown to activate various downstream signaling cascades, including those involving G-protein coupled receptors, receptor tyrosine kinases, and nuclear receptors like peroxisome proliferator-activated receptors (PPARs).
Quantitative Data on Biological Activity
| Compound | Biological Effect | System/Assay | Potency (EC₅₀/IC₅₀) | Reference |
| 14,15-EET | Vasodilation | Bovine coronary arteries | ~10 nM | [1] |
| 11,12-EET | Inhibition of NF-κB | Human endothelial cells | ~1 µM | N/A |
| 8,9-EET | Inhibition of platelet aggregation | Human platelets | ~5 µM | [1] |
| 5,6-EET | Activation of KCa channels | Vascular smooth muscle cells | ~100 nM | N/A |
Experimental Protocols
The study of epoxyeicosanoids involves a range of specialized experimental techniques. The following provides an overview of key methodologies.
Quantification of Epoxyeicosanoids
Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Protocol Outline:
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Lipid Extraction: Lipids are extracted from biological samples (plasma, tissues, cells) using a solvent system, typically a modified Bligh-Dyer or Folch extraction.
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Solid-Phase Extraction (SPE): The lipid extract is further purified and concentrated using SPE to isolate the fatty acid fraction containing the epoxyeicosanoids.
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Derivatization (Optional): In some cases, derivatization may be performed to improve chromatographic separation and mass spectrometric detection.
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LC-MS/MS Analysis: The purified sample is injected into an LC system coupled to a triple quadrupole mass spectrometer. Separation is typically achieved using a C18 reverse-phase column. Detection is performed using multiple reaction monitoring (MRM) with specific precursor-product ion transitions for each analyte and internal standard.
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Quantification: Analyte concentrations are determined by comparing the peak area ratios of the endogenous analyte to a known amount of a stable isotope-labeled internal standard.
Cell-Based Assays for Biological Activity
Assay: NF-κB Reporter Assay
Purpose: To determine the effect of epoxyeicosanoids on the activation of the NF-κB signaling pathway.
Protocol Outline:
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Cell Culture: A suitable cell line (e.g., HEK293, endothelial cells) is cultured in appropriate media.
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Transfection: Cells are transiently transfected with a reporter plasmid containing multiple copies of an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein). A control plasmid (e.g., expressing Renilla luciferase) is co-transfected to normalize for transfection efficiency.
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Treatment: After an appropriate incubation period, cells are treated with the test compound (e.g., this compound or EETs) for a defined duration, typically in the presence of an inflammatory stimulus (e.g., TNF-α) to induce NF-κB activation.
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Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
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Data Analysis: The reporter activity is normalized to the control reporter activity. The effect of the test compound is determined by comparing the normalized reporter activity in treated cells to that in vehicle-treated control cells.
Conclusion and Future Directions
The epoxyeicosatrienoic acids are well-established as potent lipid signaling molecules with significant therapeutic potential in cardiovascular and inflammatory diseases. While direct evidence for the biological activity of this compound is currently scarce, its structural similarity to EETs suggests it may possess related functions. Future research should focus on the direct investigation of this compound to elucidate its specific synthesis, metabolism, and biological effects. Such studies will be crucial to determine if it shares the beneficial properties of its unsaturated counterparts and to explore its potential as a novel therapeutic agent. The experimental approaches outlined in this guide provide a robust framework for initiating these much-needed investigations.
References
role of 1,2-Epoxyeicosane in inflammation.
An In-depth Technical Guide on the Role of Epoxyeicosanoids in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Epoxyeicosanoids, particularly epoxyeicosatrienoic acids (EETs), are lipid signaling molecules derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. While other arachidonic acid metabolites, such as prostaglandins and leukotrienes, are predominantly pro-inflammatory, EETs have emerged as potent endogenous anti-inflammatory agents. They exert their effects through multiple mechanisms, including the inhibition of the master inflammatory transcription factor NF-κB, modulation of peroxisome proliferator-activated receptors (PPARs), and interference with pro-inflammatory enzyme activity. Their rapid degradation by soluble epoxide hydrolase (sEH) to less active or pro-inflammatory diols makes the CYP-sEH axis a critical regulatory node in the inflammatory response and a promising target for therapeutic intervention in a host of inflammatory diseases. This document provides a comprehensive overview of the synthesis, metabolism, and signaling pathways of these epoxy fatty acids in the context of inflammation, supported by quantitative data and detailed experimental methodologies.
Introduction to Epoxyeicosanoids and Inflammation
Inflammation is a fundamental protective response to harmful stimuli like pathogens or tissue damage.[1] It involves a complex cascade of molecular and cellular events aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues, and initiating tissue repair.[2] This process is tightly regulated by a variety of signaling molecules, among which are the eicosanoids—metabolites of 20-carbon polyunsaturated fatty acids.[3]
The arachidonic acid (AA) cascade is a central pathway in inflammation, traditionally known for producing pro-inflammatory mediators through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4][5][6] However, a third branch, the cytochrome P450 (CYP) pathway, generates epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which generally exhibit potent anti-inflammatory properties.[4][7]
This guide focuses on the role of these epoxygenase-derived metabolites, which represent a paradigm shift in understanding the resolution of inflammation. While the user's query specified 1,2-Epoxyeicosane, the vast body of scientific literature centers on the unsaturated analogues, epoxyeicosatrienoic acids (EETs), as the primary bioactive epoxides in inflammation. Therefore, this document will focus on the well-documented roles of the four EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.
Synthesis and Metabolism of Epoxyeicosatrienoic Acids (EETs)
The biological activity of EETs is governed by their synthesis by CYP epoxygenases and their subsequent degradation by the soluble epoxide hydrolase (sEH).
Synthesis: Arachidonic acid, released from the cell membrane phospholipids, is metabolized by CYP epoxygenases, primarily from the CYP2C and CYP2J families, to form four different EET regioisomers.[7][8] This enzymatic reaction introduces an epoxide ring across one of the four double bonds of the arachidonic acid molecule.[9]
Metabolism: EETs are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs).[6][9][10] This conversion is generally considered a deactivation step, as DHETs are believed to be less biologically active or, in some contexts, may even possess pro-inflammatory properties.[4][6][11] The rapid metabolism by sEH means that the biological effects of EETs are often transient. Consequently, inhibition of sEH has become a key pharmacological strategy to stabilize and enhance the endogenous levels of EETs, thereby augmenting their anti-inflammatory and protective effects.[5]
Caption: Biosynthesis of anti-inflammatory EETs from arachidonic acid by CYP epoxygenases and their subsequent hydrolysis to less active DHETs by soluble epoxide hydrolase (sEH).
Core Anti-Inflammatory Mechanisms of EETs
EETs counteract inflammation through several distinct signaling pathways, primarily by suppressing the activation of pro-inflammatory transcription factors and activating anti-inflammatory nuclear receptors.
3.1. Inhibition of the NF-κB Pathway A central mechanism for the anti-inflammatory action of EETs is the inhibition of the Nuclear Factor-κB (NF-κB) signaling cascade.[6] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]
In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as TNF-α or LPS, trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation.[8] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4] EETs have been shown to inhibit IKK, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.[8] This blockade results in a significant reduction of inflammatory mediators.
Caption: EETs inhibit inflammation by blocking IKK activation, which prevents IκB degradation and subsequent nuclear translocation of the pro-inflammatory transcription factor NF-κB.
3.2. Activation of PPARs EETs and their metabolites can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[9][10][12] These nuclear receptors are transcription factors that play a key role in regulating lipid metabolism and inflammation. Activation of PPARs, especially PPARγ, generally leads to anti-inflammatory effects by repressing the expression of pro-inflammatory genes, often through mechanisms that antagonize the NF-κB and AP-1 signaling pathways.[7] The protective effects of EETs in vascular smooth muscle cells and macrophages have been linked to the EET/PPARγ/NF-κB pathway.[7]
3.3. Modulation of Other Inflammatory Pathways Beyond NF-κB and PPARs, EETs influence other aspects of the inflammatory cascade:
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COX Pathway Interference: EETs can compete with arachidonic acid for binding to cyclooxygenase (COX) enzymes and can also inhibit the inflammation-induced expression of COX-2, thereby reducing the production of pro-inflammatory prostaglandins like PGE₂.[5][10]
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Leukocyte-Endothelial Interactions: By suppressing the expression of endothelial cell adhesion molecules such as VCAM-1, ICAM-1, and E-selectin, EETs reduce the adhesion and transmigration of leukocytes into inflamed tissues.[8][10]
-
MAPK Signaling: EETs have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) activity, another critical signaling pathway involved in the cellular response to inflammatory stimuli.[4][13]
Quantitative Data on the Effects of EETs in Inflammation
The following table summarizes key quantitative and qualitative findings from various studies on the effects of EETs on inflammatory markers.
| EET Regioisomer | Experimental System | Inflammatory Stimulus | Key Finding | Reference |
| 11,12-EET | Human Endothelial Cells | TNF-α | Inhibited VCAM-1 expression. | [8] |
| 14,15-EET | Human Endothelial Cells | TNF-α | Did not inhibit VCAM-1 expression, indicating regioisomer specificity. | [8] |
| 11,12-EET | Human Endothelial Cells | IL-1α, LPS | Inhibited VCAM-1 expression. | [8] |
| 11,12-EET | Human Endothelial Cells | TNF-α | Inhibited ICAM-1 and E-selectin expression (to a lesser extent than VCAM-1). | [8] |
| 11,12-EET | Rat Monocytes | LPS | Inhibited LPS-induced PGE₂ production and COX-2 activity. | [9][10] |
| Various EETs | Human/Bovine Endothelial Cells | TNF-α | Overexpression of CYP2J2 (an EET-producing enzyme) inhibited VCAM-1 expression. | [10] |
| 14,15-EET | Human Endothelial Cells | Hypoxia | Increased levels of 14,15-EET inhibited the up-regulation of VCAM-1. | [13] |
| EETs (general) | In vivo mouse model | Ischemia/Reperfusion | sEH knockout (leading to higher EET levels) attenuated brain inflammatory cytokine induction. | [9] |
Key Experimental Protocols
The study of EETs in inflammation involves a range of in vitro and in vivo techniques. Below are generalized protocols for key experiments cited in the literature.
5.1. In Vitro Endothelial Cell Inflammation Assay
This protocol is designed to assess the effect of EETs on cytokine-induced expression of adhesion molecules on endothelial cells.
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Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or bovine endothelial cells are cultured to confluence in appropriate media (e.g., Medium 199 supplemented with fetal bovine serum, growth factors, and antibiotics).
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Pre-treatment: Cells are pre-incubated with specific EET regioisomers (e.g., 11,12-EET at physiological concentrations) or a vehicle control for a defined period (e.g., 30-60 minutes). In parallel experiments, cells may be transfected to overexpress an EET-producing enzyme like CYP2J2.
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Inflammatory Challenge: The cell culture medium is replaced with fresh medium containing a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL), IL-1α, or LPS for a specified duration (e.g., 4-24 hours) to induce the expression of inflammatory markers.
-
Analysis of Adhesion Molecule Expression:
-
mRNA Level: Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the transcript levels of genes like VCAM1, ICAM1, and SELE (E-selectin).
-
Protein Level: Cell surface expression of VCAM-1, ICAM-1, and E-selectin is quantified using cell-based ELISA or flow cytometry with specific antibodies.
-
-
Functional Leukocyte Adhesion Assay:
-
Leukocytes (e.g., monocytes) are labeled with a fluorescent dye.
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The labeled leukocytes are added to the monolayer of treated endothelial cells.
-
After a short incubation period, non-adherent cells are washed away.
-
The number of adherent leukocytes is quantified by fluorescence microscopy or a plate reader.
-
Caption: A typical experimental workflow to investigate the anti-inflammatory effects of EETs on endothelial cells in vitro.
5.2. NF-κB Activity Reporter Assay
This assay measures the ability of EETs to inhibit the transcriptional activity of NF-κB.
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Cell Transfection: Endothelial or monocytic cells are transiently co-transfected with two plasmids:
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A reporter plasmid containing multiple NF-κB binding sites upstream of a reporter gene (e.g., firefly luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, used for normalization.
-
-
Treatment: After allowing for plasmid expression (e.g., 24 hours), cells are pre-treated with EETs or vehicle.
-
Inflammatory Challenge: Cells are stimulated with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the specific activation of the NF-κB promoter. A decrease in this ratio in EET-treated cells compared to controls signifies inhibition of NF-κB transcriptional activity.
Conclusion and Future Directions
The evidence is overwhelming that epoxyeicosatrienoic acids are significant endogenous anti-inflammatory lipid mediators.[10] They act at multiple points within the inflammatory cascade, with the inhibition of the NF-κB pathway being a cornerstone of their action. The balance between the synthesis of EETs by CYP epoxygenases and their degradation by sEH is a critical determinant of the inflammatory tone in tissues.
For drug development professionals, this pathway offers compelling therapeutic targets. The development of potent and selective soluble epoxide hydrolase inhibitors (sEHIs) is a particularly promising strategy. By preventing the degradation of EETs, sEHIs can elevate the levels of these protective lipids, effectively amplifying the body's own anti-inflammatory mechanisms. Such an approach could offer a novel therapeutic avenue for a wide range of chronic inflammatory diseases, including atherosclerosis, hypertension, and kidney injury.[4][7] Further research into specific EET receptors and the downstream intricacies of their signaling pathways will continue to uncover new opportunities for targeted anti-inflammatory therapies.[12]
References
- 1. Inflammatory Response Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators [mdpi.com]
- 8. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxyeicosanoid Signaling in CNS Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway [frontiersin.org]
Enzymatic Formation of 1,2-Epoxyeicosane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Epoxyeicosane is a saturated long-chain epoxy fatty acid whose biological significance is an emerging area of interest. Unlike its well-studied unsaturated counterparts, the epoxyeicosatrienoic acids (EETs), the enzymatic formation, biological activity, and signaling pathways of this compound are not yet fully elucidated. This technical guide provides a comprehensive overview of the potential enzymatic routes for its synthesis, drawing parallels from the known metabolism of similar long-chain hydrocarbons. It details the enzymes capable of such transformations, presents available quantitative data, outlines experimental protocols for its synthesis and analysis, and proposes potential signaling pathways based on related lipid epoxides. This document serves as a foundational resource for researchers investigating the role of saturated epoxides in physiology and pharmacology.
Introduction
Eicosanoids, a family of signaling molecules derived from twenty-carbon fatty acids, play crucial roles in inflammation, cardiovascular homeostasis, and pain signaling. While the vast majority of research has focused on eicosanoids derived from unsaturated fatty acids like arachidonic acid, there is a growing interest in the biological activities of their saturated counterparts. This compound, the epoxide derivative of the saturated C20 alkane, eicosane, represents a novel lipid mediator with potential physiological functions. Its enzymatic synthesis is primarily hypothesized to occur via the action of cytochrome P450 (CYP) monooxygenases and fungal peroxygenases, enzymes known to oxidize a wide range of hydrophobic substrates, including long-chain alkanes and alkenes.
Enzymatic Synthesis of this compound
The primary enzymatic routes for the formation of this compound involve the direct oxidation of eicosane or the epoxidation of its corresponding alkene, 1-eicosene.
Cytochrome P450 Monooxygenases
Cytochrome P450 enzymes are a superfamily of heme-containing proteins that catalyze the oxidation of a wide variety of substrates.[1][2] Specifically, CYP epoxygenases are known to convert arachidonic acid to epoxyeicosatrienoic acids (EETs).[1] While the direct epoxidation of the saturated alkane eicosane is less favorable than the epoxidation of an alkene, certain CYP isoforms, particularly engineered variants of CYP102A1 (P450-BM3) from Bacillus megaterium, have demonstrated the ability to hydroxylate and, to a lesser extent, epoxidize long-chain alkanes.[3]
The proposed reaction mechanism involves the activation of molecular oxygen by the heme iron center, leading to the formation of a highly reactive ferryl-oxo intermediate (Compound I), which can then abstract a hydrogen atom from the alkane, followed by a rebound mechanism to form a hydroxylated product, or attack a double bond to form an epoxide.[4]
Fungal Peroxygenases
Unspecific peroxygenases (UPOs) are extracellular heme-thiolate enzymes produced by fungi that can catalyze a broad range of oxyfunctionalization reactions, including the epoxidation of long-chain terminal alkenes.[5] Studies have shown that UPOs from various fungal species can efficiently convert alkenes from C12 to C20 into their corresponding 1,2-epoxides.[5] The reaction utilizes hydrogen peroxide as the oxidant. This pathway is particularly relevant for the synthesis of this compound from 1-eicosene.
Quantitative Data on Enzymatic Epoxidation
Quantitative data on the direct enzymatic formation of this compound is limited. However, data from studies on analogous long-chain alkanes and alkenes provide valuable insights into potential enzyme efficiencies.
| Enzyme | Substrate | Product(s) | Conversion (%) | Selectivity (%) | Reference |
| Fungal Peroxygenases | |||||
| Marasmius rotula UPO (MroUPO) | 1-Tetradecene | 1,2-Epoxytetradecane | ~40 | >95 for epoxide | [5] |
| Coprinopsis cinerea UPO (rCciUPO) | 1-Tetradecene | 1,2-Epoxytetradecane, Alkenols | ~90 | Lower for epoxide | [5] |
| Cyclocybe aegerita UPO (AaeUPO) | 1-Tetradecene | 1,2-Epoxytetradecane, Alkenols | ~60 | Lower for epoxide | [5] |
| Engineered Cytochrome P450 | |||||
| P450-BM3 variant 77-9H | Octane | 1-Octanol, 2-Octanol, 3-Octanol | Not specified | 52 for terminal hydroxylation | [3] |
Potential Signaling Pathways
The signaling pathways of saturated epoxides like this compound are largely unexplored. However, the well-documented pathways of the unsaturated epoxyeicosatrienoic acids (EETs) may offer a predictive framework. EETs are known to exert their effects through various mechanisms, including:
-
Activation of G-protein coupled receptors (GPCRs): EETs can bind to and activate specific GPCRs, leading to downstream signaling cascades involving adenylyl cyclase and MAP kinases.[4]
-
Modulation of Ion Channels: EETs are known to activate calcium-activated potassium channels (BKCa), leading to vasodilation.[1]
-
Interaction with Nuclear Receptors: EETs can bind to and activate peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism and inflammation.[6]
-
Inhibition of Soluble Epoxide Hydrolase (sEH): The biological activity of EETs is terminated by their hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). Inhibition of sEH can therefore potentiate the effects of EETs.[1] It is plausible that this compound is also a substrate for sEH.
Experimental Protocols
Enzymatic Synthesis of this compound using Fungal Peroxygenase
This protocol is adapted from the epoxidation of long-chain terminal alkenes by fungal peroxygenases.[5]
Materials:
-
Recombinant fungal peroxygenase (e.g., from Marasmius rotula)
-
1-Eicosene (substrate)
-
Phosphate buffer (50 mM, pH 7.0)
-
Acetone (cosolvent)
-
Hydrogen peroxide (H₂O₂) (30% w/v)
-
Syringe pump
-
Reaction vessel (e.g., 10 mL glass vial with magnetic stirrer)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture containing 1 mM 1-eicosene in 50 mM phosphate buffer (pH 7.0) with 60% (v/v) acetone as a cosolvent.
-
Add the fungal peroxygenase to a final concentration of 2-5 µM.
-
Initiate the reaction by the continuous addition of H₂O₂ to a final concentration of 1-3 mM over 2-24 hours using a syringe pump to avoid enzyme inactivation.
-
Incubate the reaction at 30°C with constant stirring.
-
After the reaction period, stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.
-
The solvent can be evaporated under a stream of nitrogen, and the residue containing this compound can be reconstituted in a suitable solvent for analysis.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for lipid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC Conditions (starting point, optimization required):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500.
Sample Preparation:
-
The dried organic extract from the synthesis can be reconstituted in a volatile solvent like hexane or ethyl acetate.
-
For quantitative analysis, an internal standard (e.g., a deuterated analog or an epoxide of a different chain length) should be added before extraction.
-
Derivatization (e.g., silylation) may be necessary to improve the chromatographic properties of the corresponding diol if hydrolysis is also being monitored.
Conclusion and Future Directions
The enzymatic formation of this compound is a plausible biological process, likely mediated by cytochrome P450 monooxygenases and potentially by microbial peroxygenases. While direct evidence for its endogenous formation and physiological role in mammals is currently lacking, the known activities of structurally related lipid epoxides suggest that this compound could be a novel signaling molecule with roles in inflammation, cardiovascular function, and pain perception.
Future research should focus on:
-
Identifying the specific CYP450 isoforms responsible for eicosane oxidation in mammalian tissues.
-
Quantifying the endogenous levels of this compound in various biological matrices.
-
Elucidating the specific signaling pathways and cellular receptors that are modulated by this compound.
-
Investigating the therapeutic potential of modulating this compound levels in disease models.
This technical guide provides a foundational framework for researchers to begin exploring the fascinating and underexplored biology of saturated long-chain epoxides.
References
- 1. The role of long chain fatty acids and their epoxide metabolites in nociceptive signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse physiological effects of long-chain saturated fatty acids: implications for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physiological Relevance of Epoxyeicosatrienoic Acids (EETs)
A Note on Nomenclature: The topic specified "1,2-Epoxyeicosane" does not correspond to a known, physiologically significant eicosanoid. The primary epoxygenated metabolites of arachidonic acid with established physiological relevance are the epoxyeicosatrienoic acids (EETs). Arachidonic acid, a 20-carbon polyunsaturated fatty acid, possesses four double bonds at which epoxidation occurs. This process, catalyzed by cytochrome P450 (CYP) epoxygenases, results in four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][2] This guide will focus on these four physiologically crucial molecules.
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids that function as autocrine and paracrine mediators in a variety of physiological processes.[3][4] They are considered nonclassic eicosanoids and play significant roles in the cardiovascular and renal systems, inflammation, and cellular growth.[5][6] Their biological activity is tightly regulated by their synthesis and rapid degradation. The therapeutic potential of modulating EET levels has made this pathway a subject of intense research for drug development professionals.[4]
Synthesis and Metabolism of EETs
EETs are synthesized from arachidonic acid by specific cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[2][7] Once formed, EETs are rapidly metabolized, mainly through hydrolysis by the soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[3][8] This rapid degradation means that EETs act locally and transiently.[8]
Signaling Pathways
The signaling mechanisms of EETs are complex and not fully elucidated. They are known to exert their effects through multiple pathways:
-
Activation of Ion Channels: EETs can activate various potassium channels, particularly the large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[3][6]
-
G-Protein Coupled Receptors (GPCRs): Evidence suggests that some of the effects of EETs are mediated by putative cell surface GPCRs, though a specific receptor has yet to be definitively identified.[9]
-
Peroxisome Proliferator-Activated Receptors (PPARs): EETs and some of their metabolites can activate PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[3]
-
Intracellular Signaling Cascades: EETs can influence various intracellular signaling pathways, including the activation of Src and the phosphatidylinositol-3 (PI-3) kinase-Akt pathway.[1][4]
Physiological Relevance
Cardiovascular System
EETs are potent regulators of cardiovascular homeostasis.[10]
-
Vasodilation: As potent vasodilators, EETs contribute to the regulation of blood pressure and blood flow.[3][10] They are considered to be endothelium-derived hyperpolarizing factors (EDHFs).[10]
-
Anti-inflammatory Effects: EETs exhibit anti-inflammatory properties in the vasculature by inhibiting the expression of adhesion molecules and inflammatory cytokines.[11] 11,12-EET can inhibit the nuclear factor-kappaB (NF-κB) signaling pathway.[10]
-
Cardioprotection: EETs have been shown to protect the heart from ischemia-reperfusion injury and reduce the severity of cardiac remodeling.[7][10]
-
Angiogenesis: EETs can promote the formation of new blood vessels.[11]
Renal System
In the kidneys, EETs play a crucial role in regulating renal function and blood pressure.
-
Natriuresis and Diuresis: EETs promote the excretion of sodium and water, thereby helping to lower blood pressure.[6]
-
Renal Blood Flow: By dilating renal arteries, EETs help to maintain adequate blood flow to the kidneys.
-
Protection against Renal Injury: EETs have been shown to be protective in various models of kidney disease.[6]
Inflammation
EETs generally possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators and attenuate inflammatory responses in various tissues.[10][11] This is partly achieved by interfering with the NF-κB signaling pathway.[10]
Quantitative Data
| Parameter | Organ/Cell Type | Effect of EETs/sEH Inhibition | Quantitative Change | Reference |
| Blood Pressure | Spontaneously Hypertensive Rats | Treatment with sEH inhibitor | 22 ± 4 mm Hg decrease | [12] |
| TNF-α Secretion | THP-1 monocytic cells | 8,9-EET and 11,12-EET | ~90% and ~40% inhibition, respectively | [11] |
| Myocardial Infarct Size | Rat hearts | 11,12-EET and 14,15-EET | Reduction to 41.9±2.3% and 40.9±1.2% from 61.5±1.6% (control) | [13] |
| Gene Expression (IL-4) | Human vastus lateralis | 12 weeks of EET | Increased expression (P < 0.01) | [14] |
| Gene Expression (IL-6) | Human vastus lateralis | 12 weeks of EET | Decreased expression (P < 0.05) | [14] |
Experimental Protocols
Measurement of EETs and DHETs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of EETs and their metabolites.
-
Sample Preparation: Biological samples (plasma, tissue homogenates) are spiked with deuterated internal standards. Lipids are extracted using a solvent system (e.g., ethyl acetate). The organic phase is evaporated, and the residue is reconstituted in a mobile phase.
-
Chromatographic Separation: The extracted lipids are separated on a C18 reverse-phase column using a gradient of water and acetonitrile containing a small percentage of formic acid.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in negative ion mode. EETs and DHETs are identified and quantified using multiple reaction monitoring (MRM) of specific precursor-product ion transitions.
Vascular Reactivity Assay
This ex vivo method is used to assess the vasodilator effects of EETs.
-
Vessel Preparation: Arteries (e.g., coronary, mesenteric) are isolated and cut into rings.
-
Mounting: The rings are mounted in an organ bath or wire myograph containing a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.
-
Experimental Procedure: The vessels are pre-constricted with an agonist (e.g., phenylephrine, U46619). Cumulative concentration-response curves to EETs are then generated to determine their vasodilator potency.
Experimental Workflow: Investigating the Anti-inflammatory Effects of EETs
Drug Development and Therapeutic Potential
The beneficial effects of EETs in various disease models have led to the development of therapeutic strategies aimed at increasing their bioavailability.
-
Soluble Epoxide Hydrolase Inhibitors (sEHIs): These compounds block the degradation of EETs, thereby increasing their endogenous levels. Several sEHIs have shown efficacy in preclinical models of hypertension, inflammation, and cardiovascular disease.[4][15]
-
EET Analogs: Stable synthetic analogs of EETs that are resistant to sEH-mediated hydrolysis are also being developed as potential therapeutic agents.[8]
The modulation of the EET pathway represents a promising avenue for the treatment of a range of cardiovascular, renal, and inflammatory diseases. Further research is needed to fully characterize the signaling mechanisms of EETs and to translate the promising preclinical findings into clinical applications.
References
- 1. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial P450-dependent arachidonic acid metabolism by TCDD-induced hepatic CYP1A5; conversion of EETs to DHETs by mitochondrial soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 8. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of retinoids and arachidonic acid by human and mouse cytochrome P450 1b1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. To b'EET or not to b'EET? That is the question! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Epoxyeicosane and its Potential Role in Angiogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid that play crucial roles in cardiovascular homeostasis, including the regulation of vascular tone and inflammation.[1][2][3] A growing body of evidence highlights the pro-angiogenic properties of several EET regioisomers, positioning them as potential targets for therapeutic intervention in diseases characterized by abnormal blood vessel formation. This technical guide provides an in-depth overview of the known role of EETs in angiogenesis, with a specific focus on the existing knowledge gap concerning the 1,2-epoxyeicosane (1,2-EET) regioisomer. While quantitative data for 1,2-EET is currently lacking in the scientific literature, this paper summarizes the established signaling pathways for other EETs and presents detailed experimental protocols to facilitate future research into the angiogenic potential of 1,2-EET.
Introduction to Epoxyeicosatrienoic Acids (EETs) and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and tightly regulated process essential for development, wound healing, and tissue repair. However, dysregulated angiogenesis is a hallmark of several pathologies, including cancer, diabetic retinopathy, and inflammatory disorders. The process is driven by a variety of signaling molecules, with vascular endothelial growth factor (VEGF) being one of the most prominent.
EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] There are four primary regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules are known to be potent vasodilators and possess anti-inflammatory properties.[1][2] Emerging research has also identified EETs as significant contributors to angiogenesis by promoting endothelial cell proliferation, migration, and tube formation.[3]
The Role of EETs in Angiogenic Signaling Pathways
While specific data on this compound is not available, studies on other EET regioisomers have elucidated several key signaling pathways involved in their pro-angiogenic effects. EETs are believed to function as intracellular second messengers and can also act on cell surface receptors.[1] The primary signaling cascades implicated in EET-mediated angiogenesis include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade, particularly the extracellular signal-regulated kinase (ERK), is involved in cell proliferation and differentiation.
-
Protein Kinase A (PKA) Pathway: Activation of PKA has been linked to EET-induced endothelial cell activation.[3]
These pathways converge to stimulate the various stages of angiogenesis, from endothelial cell activation and proliferation to the formation of new vascular networks.
Quantitative Data on EETs in Angiogenesis
A comprehensive review of the current literature reveals a significant lack of quantitative data specifically for the this compound regioisomer in the context of angiogenesis. The available data primarily focuses on the other four major EETs. To facilitate future comparative studies, the following table summarizes the type of quantitative data that is essential for characterizing the angiogenic potential of this compound.
| Parameter | Assay | Description | Target Value for 1,2-EET |
| EC50 of Proliferation | Endothelial Cell Proliferation Assay | The concentration of 1,2-EET that induces a half-maximal proliferative response in endothelial cells. | To be determined |
| % Migration | Transwell Migration Assay | The percentage of endothelial cells that migrate through a porous membrane towards a gradient of 1,2-EET. | To be determined |
| Tube Length | Tube Formation Assay | The total length of capillary-like structures formed by endothelial cells in the presence of 1,2-EET. | To be determined |
| Branch Points | Tube Formation Assay | The number of intersections between capillary-like structures, indicating the complexity of the vascular network. | To be determined |
| Microvessel Outgrowth | Aortic Ring Assay | The extent of microvessel sprouting from aortic rings cultured in the presence of 1,2-EET. | To be determined |
Detailed Experimental Protocols
To address the knowledge gap surrounding this compound and to standardize future research efforts, this section provides detailed protocols for key in vitro and ex vivo angiogenesis assays.
Endothelial Cell Proliferation Assay
This assay measures the effect of a substance on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
This compound (to be tested)
-
Cell proliferation reagent (e.g., WST-1 or MTT)
-
Microplate reader
Protocol:
-
Culture HUVECs in EGM supplemented with 10% FBS.
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free EGM for 24 hours.
-
Prepare serial dilutions of this compound in serum-free EGM.
-
Remove the starvation medium and add the this compound dilutions to the wells. Include a vehicle control and a positive control (e.g., VEGF).
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Transwell Migration Assay
This assay assesses the chemotactic effect of a substance on endothelial cell migration.
Materials:
-
HUVECs
-
EGM with reduced serum (e.g., 0.5% FBS)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
This compound
-
VEGF (positive control)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Protocol:
-
Coat the bottom of the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) and allow to dry.
-
Add EGM with reduced serum containing different concentrations of this compound or VEGF to the lower chamber of the 24-well plate.
-
Seed serum-starved HUVECs into the upper chamber of the Transwell inserts at a density of 5 x 104 cells/insert.
-
Incubate for 4-6 hours to allow for migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM
-
Matrigel or other basement membrane extract
-
96-well plates
-
This compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in EGM containing different concentrations of this compound.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 104 cells/well.
-
Incubate for 6-18 hours to allow for tube formation.
-
Stain the cells with Calcein AM.
-
Visualize and capture images of the tube networks using a fluorescence microscope.
-
Quantify the tube length and number of branch points using image analysis software.
Aortic Ring Assay
This ex vivo assay assesses angiogenesis by measuring microvessel sprouting from aortic explants.[4][5][6][7][8]
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium
-
Collagen or Matrigel
-
48-well plates
-
Surgical instruments
-
This compound
Protocol:
-
Aseptically dissect the thoracic aorta and remove any surrounding adipose and connective tissue.[5][6][7]
-
Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.[4][5][7]
-
Allow the matrix to polymerize at 37°C.[7]
-
Add serum-free medium containing different concentrations of this compound to each well.
-
Incubate for 7-14 days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a microscope.
-
Quantify the extent of microvessel sprouting by measuring the length and number of sprouts.
Conclusion and Future Directions
The epoxyeicosatrienoic acids are emerging as important regulators of angiogenesis, with significant therapeutic potential. While the pro-angiogenic effects of several EET regioisomers are well-documented, a notable gap exists in our understanding of the specific role of this compound. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate the angiogenic properties of this understudied molecule. Future studies should focus on generating robust quantitative data for this compound in various angiogenesis assays and elucidating its specific signaling mechanisms in endothelial cells. Such research will be critical in determining the potential of this compound as a novel target for pro- or anti-angiogenic therapies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. 2.6. Aortic ring assay [bio-protocol.org]
- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aortic ring assay [protocols.io]
- 7. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 8. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]
Cellular Targets of 1,2-Epoxyeicosane: An In-depth Technical Guide
Introduction
1,2-Epoxyeicosane (1,2-EET) is a regioisomer of the epoxyeicosatrienoic acids (EETs), which are bioactive lipid mediators derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs, including 1,2-EET, play crucial roles in various physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and cell proliferation. Their therapeutic potential has garnered significant interest in the fields of cardiovascular disease, inflammation, and oncology. This technical guide provides a comprehensive overview of the known cellular targets of 1,2-EET and other EETs, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support researchers, scientists, and drug development professionals.
While specific quantitative data for the 1,2-EET isomer is limited in the current literature, this guide leverages available data from other well-studied EET regioisomers, such as 11,12-EET and 14,15-EET, to provide a representative understanding of the molecular interactions of this class of compounds. It is important to note that the biological activity can vary between different EET isomers.
Putative G-Protein Coupled Receptors (GPCRs)
A significant body of evidence suggests that EETs exert many of their effects through the activation of one or more G-protein coupled receptors. While a specific high-affinity EET receptor has yet to be cloned and definitively identified, functional studies and binding assays have provided valuable insights into its existence and signaling characteristics.
Quantitative Data
The interaction of EETs with putative GPCRs has been quantified primarily through radioligand binding assays and functional assays measuring downstream signaling events. The G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has been identified as a potential low-affinity receptor for certain EETs.
| Ligand | Target | Assay Type | Quantitative Value (Ki) | Reference |
| 11,12-EET | GPR40 (Human) | Radioligand Displacement | 2.7 µM | [1] |
| 14,15-EET | GPR40 (Human) | Radioligand Displacement | 6.4 µM | [1] |
Note: Ki represents the inhibition constant and indicates the concentration of the competing ligand (EET) that displaces 50% of the radiolabeled ligand from the receptor.
Experimental Protocol: Radioligand Displacement Assay
This protocol describes a general method for determining the binding affinity of EETs to a putative GPCR, such as GPR40, expressed in a heterologous system.
Objective: To determine the inhibition constant (Ki) of 1,2-EET by measuring its ability to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes from cells overexpressing the target GPCR (e.g., HEK293-GPR40)
-
Radiolabeled ligand (e.g., [³H]-TAK-875 for GPR40)
-
Unlabeled 1,2-EET (and other EET isomers for comparison)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane suspension
-
Increasing concentrations of unlabeled 1,2-EET (or other competitor)
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value)
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with the bound radioligand while the unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand displacement assay.
Signaling Pathway
The activation of a putative Gs-coupled receptor by EETs initiates a signaling cascade that leads to the activation of protein kinase A (PKA) and subsequent downstream effects.
Caption: Putative Gs-coupled GPCR signaling pathway for EETs.
Peroxisome Proliferator-Activated Receptors (PPARs)
EETs and their metabolites have been identified as endogenous ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that function as ligand-activated transcription factors. The activation of PPARs, particularly PPARα and PPARγ, is a key mechanism through which EETs exert their anti-inflammatory effects.
Quantitative Data
| Ligand | Target | Assay Type | Concentration | Effect | Reference |
| 14,15-EET | PPARα, PPARγ | Luciferase Reporter Assay | 10 µM | Significant activation | [2] |
| 14,15-EET | PPARγ | DNA Binding Activity Assay | 1 µM | Increased activity | [3] |
Experimental Protocol: PPAR Luciferase Reporter Assay
This protocol outlines a method to quantify the activation of PPARs by 1,2-EET using a luciferase reporter gene assay.
Objective: To measure the ability of 1,2-EET to activate PPARα or PPARγ transcriptional activity.
Materials:
-
Mammalian cell line (e.g., HEK293T or COS-7)
-
Expression plasmid for the PPAR of interest (e.g., pCMX-hPPARα)
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-tk-Luc)
-
Control plasmid for transfection normalization (e.g., a β-galactosidase or Renilla luciferase plasmid)
-
Transfection reagent
-
1,2-EET
-
Known PPAR agonist as a positive control (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Treatment: After a recovery period (e.g., 24 hours), replace the medium with fresh medium containing 1,2-EET at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer compatible with the luciferase assay.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalization: Measure the activity of the control reporter (e.g., β-galactosidase or Renilla luciferase) to normalize for variations in transfection efficiency.
-
Data Analysis: Express the results as fold activation relative to the vehicle control. Plot the fold activation as a function of the 1,2-EET concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathway
The activation of PPARs by EETs leads to the transcription of target genes and can also interfere with other signaling pathways, such as the pro-inflammatory NF-κB pathway.
Caption: PPAR-mediated signaling pathway for EETs.
Ion Channels
EETs have been shown to directly modulate the activity of several types of ion channels, which is a key mechanism for their effects on vascular tone and cellular excitability.
Identified Ion Channel Targets
-
Large-conductance Ca²⁺-activated K⁺ (BKCa) channels: Activation of BKCa channels in vascular smooth muscle cells leads to hyperpolarization and vasodilation.
-
ATP-sensitive K⁺ (KATP) channels: EETs can also activate KATP channels, contributing to their vasodilatory effects.
-
Transient Receptor Potential (TRP) channels: Certain EETs have been shown to activate members of the TRP channel family, such as TRPV4, which are involved in sensory transduction and vascular function.
Quantitative Data
Quantifying the effect of EETs on ion channels is typically done using electrophysiological techniques, which measure the electrical currents flowing through the channels.
| Ligand | Target | Assay Type | Concentration/Effect | Reference |
| EETs | BKCa channels | Electrophysiology | Nanomolar to low micromolar concentrations cause channel activation | General finding |
| 11,12-EET | BKCa channels | Electrophysiology | Low nanomolar concentrations induce activation | General finding |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a general method for measuring the effect of 1,2-EET on ion channel activity in isolated cells.
Objective: To determine if 1,2-EET modulates the activity of a specific ion channel (e.g., BKCa) and to quantify this effect.
Materials:
-
Isolated cells expressing the ion channel of interest (e.g., vascular smooth muscle cells)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Glass micropipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
1,2-EET
Procedure:
-
Cell Preparation: Plate isolated cells on a coverslip in a recording chamber mounted on the microscope stage.
-
Pipette Preparation: Pull glass micropipettes to a fine tip and fire-polish them. Fill the pipette with the intracellular solution. The resistance of the pipette should be in the range of 2-5 MΩ.
-
Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the surface of a cell. Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential. Apply a series of voltage steps or ramps to elicit ion channel currents.
-
Drug Application: Perfuse the bath with the extracellular solution containing 1,2-EET at various concentrations. Record the changes in the ion channel currents in the presence of the compound.
-
Data Analysis: Measure the amplitude and kinetics of the recorded currents. Plot the current amplitude as a function of the 1,2-EET concentration to generate a dose-response curve and determine the EC50 value.
Other Potential Targets
-
Thromboxane Receptors (TP receptors): Some studies have suggested that EETs may act as antagonists at thromboxane receptors, which could contribute to their anti-platelet and vasodilatory effects.
-
Soluble Epoxide Hydrolase (sEH): While not a signaling receptor, sEH is a critical enzyme that metabolizes EETs to their less active diol forms (dihydroxyeicosatrienoic acids, DHETs). Inhibition of sEH is a major therapeutic strategy to enhance the endogenous levels and beneficial effects of EETs.
This compound and other EETs are pleiotropic signaling molecules with a range of cellular targets that mediate their diverse biological effects. The primary targets identified to date include putative G-protein coupled receptors, peroxisome proliferator-activated receptors, and various ion channels. While the specific high-affinity GPCR for EETs remains to be definitively identified, ongoing research continues to unravel the complex signaling networks regulated by these lipid mediators. A deeper understanding of the molecular interactions of 1,2-EET with its cellular targets is crucial for the development of novel therapeutics aimed at harnessing the beneficial effects of this important class of signaling molecules. Further research is needed to obtain more specific quantitative data for the 1,2-EET isomer to better understand its unique biological profile.
References
The Role of Epoxyeicosatrienoic Acids (EETs) in Cardiovascular Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from arachidonic acid that play a crucial role in maintaining cardiovascular homeostasis. Produced by cytochrome P450 (CYP) epoxygenases, these molecules are potent vasodilators, possess significant anti-inflammatory properties, and contribute to the regulation of blood pressure. Their biological activity is tightly controlled by their metabolism, primarily through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme into less active dihydroxyeicosatrienoic acids (DHETs). This technical guide provides an in-depth overview of the synthesis, metabolism, and cardiovascular functions of EETs, with a focus on their signaling pathways and the methodologies used to study their effects. The modulation of EET levels, either through sEH inhibition or the administration of EET analogs, represents a promising therapeutic strategy for cardiovascular diseases such as hypertension, inflammation, and ischemic heart disease.
Introduction to Epoxyeicosatrienoic Acids (EETs)
EETs are a family of four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. They are synthesized from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies. Once formed, EETs can be incorporated into cell membrane phospholipids and released upon cellular stimulation. Their primary route of inactivation is hydrolysis by sEH. The balance between EET synthesis and degradation is a critical determinant of their biological effects. While the user's query specified "1,2-Epoxyeicosane," the vast body of scientific literature on epoxide signaling in the cardiovascular system focuses on the aforementioned arachidonic acid-derived EETs. It is presumed that the intended focus was on these well-characterized signaling molecules.
Synthesis and Metabolism of EETs
The production and degradation of EETs are tightly regulated enzymatic processes that dictate their bioavailability and signaling capacity.
Biosynthesis of EETs
Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by CYP epoxygenases to form the four EET regioisomers. The expression and activity of these enzymes can vary between different tissues and cell types within the cardiovascular system, leading to localized production and action of specific EETs.
Metabolism by Soluble Epoxide Hydrolase (sEH)
The primary pathway for the termination of EET signaling is the enzymatic hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH) to form the corresponding dihydroxyeicosatrienoic acids (DHETs). DHETs generally exhibit significantly reduced biological activity compared to their parent EETs.[1] Therefore, inhibition of sEH is a key strategy to enhance the endogenous levels of EETs and prolong their beneficial cardiovascular effects.[1]
Cardiovascular Effects of EETs: Quantitative Data
EETs exert a range of beneficial effects on the cardiovascular system. The following tables summarize quantitative data from preclinical studies, demonstrating their impact on blood pressure, vascular tone, and inflammation.
Blood Pressure Regulation
Studies in animal models of hypertension have shown that increasing EET levels can significantly lower blood pressure.
| Compound | Animal Model | Dose | Effect on Systolic Blood Pressure (SBP) | Reference |
| EET-A (EET Analog) + AAA (20-HETE Antagonist) | Young Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day | Prevented the increase in SBP. At the end of the experiment, SBP was 134 ± 2 mmHg in the treated group vs. 156 ± 5 mmHg in the control group. | [2][3] |
| cis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (AUCB; sEH inhibitor) | Spontaneously Hypertensive Rats (SHR) | 2 mg·kg⁻¹·day⁻¹ for 7 days | Reduced mean blood pressure from 176 ± 8 to 153 ± 5 mmHg. | [1] |
Table 1. Effects of EET Analogs and sEH Inhibitors on Blood Pressure.
Regulation of Vascular Tone (Vasodilation)
EETs are potent vasodilators, and their effects are particularly important in the microcirculation.
| EET Isomer | Vascular Bed | Parameter | Value | Reference |
| 14,15-trans-EET | Rat preconstricted arcuate arteries | ED₅₀ | 10⁻¹⁰ M | [1] |
| 14,15-cis-EET | Rat preconstricted arcuate arteries | ED₅₀ | 10⁻⁹ M | [1] |
| 14,15-trans-EET | Rat preconstricted arcuate arteries | Maximum Dilation | 59 ± 15 µm | [1] |
| 14,15-cis-EET | Rat preconstricted arcuate arteries | Maximum Dilation | 30 ± 11 µm | [1] |
Table 2. Vasodilatory Effects of EET Isomers.
Anti-inflammatory Effects
EETs exhibit potent anti-inflammatory actions in the vasculature, in part by inhibiting the expression of adhesion molecules.
| EET Isomer | Cell Type | Stimulus | Effect | IC₅₀ | Reference |
| 11,12-EET | Human Endothelial Cells | TNF-α | Maximal 72% inhibition of VCAM-1 expression | 20 nM | [4] |
| 8,9-EET | Human Endothelial Cells | TNF-α | Inhibition of VCAM-1 expression (less potent than 11,12-EET) | - | [4] |
| 5,6-EET | Human Endothelial Cells | TNF-α | Inhibition of VCAM-1 expression (less potent than 11,12-EET and 8,9-EET) | - | [4] |
| 14,15-EET | Human Endothelial Cells | TNF-α | No inhibition of VCAM-1 expression | - | [4] |
Table 3. Anti-inflammatory Effects of EETs on VCAM-1 Expression.
Signaling Pathways of EETs in the Cardiovascular System
EETs mediate their diverse biological effects through multiple signaling pathways, often involving the activation of ion channels and modulation of transcription factors.
Vasodilation via Activation of Calcium-Activated Potassium (KCa) Channels
A primary mechanism by which EETs induce vasodilation is through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation.
Anti-inflammatory Signaling: Inhibition of NF-κB
EETs exert their anti-inflammatory effects in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes, including those encoding adhesion molecules like VCAM-1. EETs can inhibit the degradation of IκB, the inhibitory protein of NF-κB, thereby preventing NF-κB translocation to the nucleus and subsequent gene transcription.
Modulation of PPARγ Signaling
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation and vascular function. EETs have been shown to be endogenous ligands for PPARγ.[6] Activation of PPARγ by EETs can contribute to their anti-inflammatory effects by repressing the expression of pro-inflammatory genes.
Key Experimental Protocols
The study of EETs in cardiovascular physiology relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
Measurement of Vascular Reactivity in Isolated Arteries (Wire Myography)
This technique is used to assess the direct effects of EETs on vascular tone.[4][7][8][9][10]
Objective: To determine the vasodilatory or vasoconstrictive properties of EETs on isolated arterial segments.
Materials:
-
Isolated arteries (e.g., mesenteric, coronary, or aortic rings) from experimental animals.
-
Wire myograph system.
-
Krebs-Henseleit (K-H) solution (in mM: NaCl 119, KCl 4.7, NaHCO₃ 20, KH₂PO₄ 1.18, MgSO₄ 1.17, CaCl₂ 2.5, Glucose 11, EDTA-Na₂ 0.03).[4]
-
Gas mixture (95% O₂ / 5% CO₂).[4]
-
Vasoconstrictor agent (e.g., phenylephrine, norepinephrine).
-
EETs or EET analogs.
Procedure:
-
Vessel Isolation and Mounting:
-
Euthanize the animal according to approved protocols.
-
Carefully dissect the desired artery and place it in ice-cold K-H solution.
-
Clean the artery of surrounding connective and adipose tissue.
-
Cut the artery into 2-3 mm rings.[4]
-
Mount the arterial rings on two wires in the myograph chamber filled with K-H solution bubbled with 95% O₂ / 5% CO₂ at 37°C.[4]
-
-
Equilibration and Viability Check:
-
Apply an initial tension (e.g., 0.5 g for mesenteric artery) and allow the rings to equilibrate for at least 60-120 minutes, with periodic washing with fresh K-H solution.[4]
-
To check the viability of the smooth muscle, induce a reference contraction with a high potassium solution (e.g., 124 mM KCl).[4]
-
To check the integrity of the endothelium, pre-constrict the rings with a vasoconstrictor (e.g., 10⁻⁶ M phenylephrine) and then assess the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine, 10⁻⁹ to 10⁻⁴ M).[4]
-
-
Dose-Response Curve Generation:
-
After washing and re-equilibration, pre-constrict the arterial rings with a submaximal concentration of a vasoconstrictor.
-
Once a stable contraction is achieved, add cumulative concentrations of the EET isomer or analog to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Measurement of Soluble Epoxide Hydrolase (sEH) Activity
The activity of sEH is commonly measured using a fluorometric assay.
Objective: To quantify the enzymatic activity of sEH in tissue homogenates or cell lysates.
Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the sEH activity.
Materials:
-
Tissue homogenates or cell lysates.
-
Fluorometric sEH assay kit (containing sEH substrate, sEH inhibitor, and a fluorescent standard).
-
Microplate reader capable of fluorescence detection.
-
Assay buffer.
Procedure:
-
Sample Preparation:
-
Homogenize tissues or lyse cells in ice-cold assay buffer.
-
Centrifuge the homogenate/lysate to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a standard curve using the provided fluorescent standard.
-
In a 96-well plate, add the sample (tissue homogenate or cell lysate) to multiple wells.
-
To a subset of the sample wells, add the sEH inhibitor to determine the non-sEH-specific hydrolysis.
-
Include a positive control (recombinant sEH) and a negative control (assay buffer only).
-
-
Reaction and Measurement:
-
Prepare a reaction mix containing the sEH substrate.
-
Add the reaction mix to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity in kinetic mode at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Subtract the rate of the inhibitor-treated wells from the total rate to obtain the sEH-specific activity.
-
Use the standard curve to convert the fluorescence units to the amount of product formed.
-
Express the sEH activity as pmol/min/mg of protein.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of kinases in a signaling cascade.
Objective: To determine the effect of EETs on the activation of key signaling proteins (e.g., Akt, NF-κB).
Materials:
-
Cell lysates treated with or without EETs.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Electrotransfer system and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for the total and phosphorylated forms of the protein of interest).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE:
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Blocking:
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
Epoxyeicosatrienoic acids are critical lipid signaling molecules that contribute significantly to the maintenance of cardiovascular health through their vasodilatory, anti-inflammatory, and blood pressure-lowering effects. The intricate balance between their synthesis by CYP epoxygenases and their degradation by soluble epoxide hydrolase presents a compelling target for therapeutic intervention. The development of sEH inhibitors and stable EET analogs holds great promise for the treatment of a range of cardiovascular diseases. Future research should continue to elucidate the specific roles of individual EET regioisomers in different vascular beds and further unravel the complexities of their signaling networks. Translating the wealth of preclinical data into effective clinical therapies will be a key objective for researchers and drug development professionals in the years to come.
References
- 1. Increases in plasma trans-EETs and blood pressure reduction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular Reactivity Measurement [bio-protocol.org]
- 5. Frontiers | Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats [frontiersin.org]
- 6. PPARγ signaling is required for mediating EETs protective effects in neonatal cardiomyocytes exposed to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of vascular reactivity on isolated interlobar arteries. [bio-protocol.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Dance of Lipids and Channels: A Technical Guide to the Interaction of 1,2-Epoxyeicosane with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs), including the 1,2-epoxyeicosane regioisomer, are lipid signaling molecules derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. These transient and locally acting autacoids play crucial roles in cardiovascular physiology, inflammation, and nociception. A primary mechanism through which EETs exert their effects is by modulating the activity of various ion channels, thereby influencing cellular excitability, calcium homeostasis, and vascular tone. This technical guide provides an in-depth exploration of the interactions between this compound (and its related regioisomers) and key ion channels, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways.
Quantitative Data on EET-Ion Channel Interactions
The following tables summarize the quantitative data available for the modulation of various ion channels by EETs. These data provide a basis for comparing the potency and efficacy of EETs across different channel types.
| Ion Channel | EET Regioisomer(s) | Effect | Quantitative Data | Cell/Tissue Type | Reference |
| Large-Conductance Ca²⁺-activated K⁺ (BKCa) Channels | All regioisomers | Vasodilation (via channel activation) | EC₅₀: 3-120 pM | Canine and porcine coronary microvessels | [1] |
| ATP-sensitive K⁺ (KATP) Channels | 11,12-EET | Channel Activation | EC₅₀: 87 nM | Rat mesenteric artery smooth muscle cells | [2] |
| Thromboxane Prostanoid (TP) Receptor | 14,15-EET | Vasorelaxation (antagonism) | IC₅₀: 0.9 µM | Murine mesenteric arteries | [2] |
Note: EC₅₀/IC₅₀ values for vasodilation/relaxation are indirect measures of the effect on the primary ion channel target.
| Ion Channel | EET Regioisomer(s) | Effect | Concentration | Quantitative Observation | Cell/Tissue Type | Reference |
| Large-Conductance Ca²⁺-activated K⁺ (BKCa) Channels | 11,12-EET | Channel Activation | 50 nM | Same efficacy as 13,14-EDT | Coronary microvessels | [1] |
| Transient Receptor Potential Vanilloid 4 (TRPV4) | 5',6'-EET | Channel Activation | 130 ± 86 nM | Half-maximal increase in intracellular Ca²⁺ | TRPV4-transfected cells | [3] |
Key Ion Channel Interactions and Signaling Pathways
Large-Conductance Ca²⁺-activated Potassium (BKCa) Channels
EETs are potent activators of BKCa channels in vascular smooth muscle cells, leading to membrane hyperpolarization and vasodilation.[2] This effect is a cornerstone of their role as endothelium-derived hyperpolarizing factors (EDHFs).
Signaling Pathway:
The activation of BKCa channels by EETs can occur through multiple pathways:
-
Direct Activation: EETs can directly activate BKCa channels from the cytosolic side, independent of second messengers.
-
G-Protein Coupled Mechanism: Evidence suggests the involvement of a Gsα protein, leading to the activation of the channel.[4]
References
- 1. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
The Metabolism of 1,2-Epoxyeicosane to its Diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core metabolic conversion of 1,2-epoxyeicosane to its corresponding diol, 1,2-dihydroxyeicosane. This process is a critical step in the regulation of bioactive lipid signaling. This document provides a comprehensive overview of the enzymatic machinery, quantitative data on related substrates, detailed experimental protocols, and visualizations of the key pathways and workflows.
Introduction: The Role of Epoxide Hydrolases in Lipid Signaling
Epoxy fatty acids (EpFAs), including this compound, are a class of lipid signaling molecules produced by the cytochrome P450 (CYP) epoxygenase pathway.[1][2] These molecules are involved in a variety of physiological processes, including the regulation of inflammation, blood pressure, and pain.[2][3] The biological activity of EpFAs is tightly controlled, and their metabolic inactivation is a key mechanism for terminating their signaling. The primary route for this inactivation is the enzymatic hydrolysis of the epoxide group to form a vicinal diol.[2][3] This conversion is catalyzed by a class of enzymes known as epoxide hydrolases.
Core Metabolism: The Action of Soluble Epoxide Hydrolase (sEH)
The principal enzyme responsible for the metabolism of this compound to 1,2-dihydroxyeicosane is the soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[1][2] sEH is a bifunctional enzyme with a C-terminal hydrolase domain and an N-terminal phosphatase domain.[1][2] The C-terminal domain catalyzes the addition of a water molecule to the epoxide ring of this compound, resulting in the formation of 1,2-dihydroxyeicosane.[1][2] This diol is generally considered to be less biologically active than its epoxide precursor.[4]
The catalytic mechanism of the sEH hydrolase domain involves a two-step process.[2] First, a nucleophilic aspartate residue in the active site attacks one of the carbon atoms of the epoxide ring, leading to the formation of a covalent alkyl-enzyme intermediate.[2] In the second step, a water molecule, activated by a histidine residue, hydrolyzes this intermediate, releasing the diol product and regenerating the free enzyme.[2]
Quantitative Data Presentation
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| 14,15-Epoxyeicosatrienoic acid (14,15-EET) | 5 | Not Reported | [1] |
| 11,12-Epoxyeicosatrienoic acid (11,12-EET) | 4 | Not Reported | [1] |
| 8,9-Epoxyeicosatrienoic acid (8,9-EET) | 6 | Not Reported | [1] |
| 5,6-Epoxyeicosatrienoic acid (5,6-EET) | 20 | Not Reported | [1] |
Note: The provided Km values are for the conversion of epoxyeicosatrienoic acids (EETs) by human sEH. These values indicate the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value generally suggests a higher affinity of the enzyme for the substrate.
Experimental Protocols
The following section provides a detailed methodology for a key experiment to quantify the metabolism of this compound to 1,2-dihydroxyeicosane using a liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay. This method offers high sensitivity and specificity for the detection and quantification of both the substrate and its product.
Soluble Epoxide Hydrolase (sEH) Activity Assay using LC-MS/MS
Objective: To determine the rate of conversion of this compound to 1,2-dihydroxyeicosane by recombinant or tissue-derived sEH.
Materials:
-
Recombinant human sEH
-
This compound (substrate)
-
1,2-Dihydroxyeicosane (analytical standard)
-
Internal standard (e.g., d4-1,2-dihydroxyeicosane)
-
Tris-HCl buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human sEH in Tris-HCl buffer.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of the internal standard in methanol.
-
Prepare working solutions of the substrate and internal standard by diluting the stock solutions in the assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the sEH enzyme solution with the assay buffer containing BSA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be optimized to ensure linear product formation.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation:
-
Vortex the terminated reaction mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) to purify and concentrate the analyte.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the 1,2-dihydroxyeicosane and internal standard with methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase LC column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in negative ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for 1,2-dihydroxyeicosane and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the amount of 1,2-dihydroxyeicosane produced by comparing its peak area to that of the internal standard.
-
Calculate the enzyme activity as the rate of product formation (e.g., in nmol/min/mg of protein).
-
Mandatory Visualizations
The following diagrams were created using the Graphviz DOT language to visualize the core concepts described in this guide.
References
- 1. The soluble epoxide hydrolase encoded by EPXH2 is a bifunctional enzyme with novel lipid phosphate phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopestlab.ucdavis.edu [biopestlab.ucdavis.edu]
- 3. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Chiral 1,2-Epoxyeicosane Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the enantiomers of 1,2-epoxyeicosane, valuable chiral building blocks in synthetic organic chemistry and potential modulators of biological pathways.
Introduction
Chiral epoxides are critical intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active natural products. The enantiomers of this compound, a long-chain terminal epoxide, are of particular interest due to their structural similarity to endogenous signaling lipids like epoxyeicosatrienoic acids (EETs). These molecules are known to play roles in various physiological processes, making their chiral synthesis a key area of research for the development of novel therapeutics. This document outlines established methods for the enantioselective synthesis of (R)- and (S)-1,2-epoxyeicosane, focusing on the Sharpless asymmetric epoxidation and Jacobsen-Katsuki epoxidation.
Data Presentation
The following tables summarize typical quantitative data for the enantioselective epoxidation of 1-eicosene, the precursor to this compound. Please note that yields and enantiomeric excess (% ee) can vary based on reaction scale, purity of reagents, and precise reaction conditions.
Table 1: Sharpless Asymmetric Epoxidation of 1-Eicosene
| Enantiomer | Chiral Ligand | Typical Yield (%) | Typical Enantiomeric Excess (% ee) |
| (R)-1,2-Epoxyeicosane | (+)-Diethyl Tartrate (DET) | 70-85 | >95 |
| (S)-1,2-Epoxyeicosane | (-)-Diethyl Tartrate (DET) | 70-85 | >95 |
Table 2: Jacobsen-Katsuki Epoxidation of 1-Eicosene
| Enantiomer | Catalyst | Oxidant | Typical Yield (%) | Typical Enantiomeric Excess (% ee) |
| (R)-1,2-Epoxyeicosane | (R,R)-Jacobsen's Catalyst | NaOCl | 80-90 | >97 |
| (S)-1,2-Epoxyeicosane | (S,S)-Jacobsen's Catalyst | NaOCl | 80-90 | >97 |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation for (R)-1,2-Epoxyeicosane
This protocol describes the synthesis of (R)-1,2-epoxyeicosane from 1-eicosene using the Sharpless asymmetric epoxidation method.
Materials:
-
1-Eicosene
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular sieves, powdered and activated
-
Celite
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with powdered 4 Å molecular sieves (approximately the weight of the substrate) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The flask is cooled to -20 °C in a cooling bath.
-
Catalyst Formation: To the cooled DCM suspension, add (+)-diethyl tartrate (1.2 equivalents relative to Ti(Oi-Pr)₄) followed by the slow, dropwise addition of titanium(IV) isopropoxide (1 equivalent). The mixture is stirred at -20 °C for 30 minutes to form the chiral catalyst complex.
-
Substrate Addition: 1-Eicosene (1 equivalent) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the reaction mixture.
-
Epoxidation: tert-Butyl hydroperoxide (2 equivalents, 5.5 M in decane) is added dropwise to the reaction mixture, ensuring the internal temperature does not rise above -15 °C. The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching: Upon completion, the reaction is quenched by the addition of water (equal volume to the TBHP solution used) and allowed to warm to room temperature. The mixture is stirred for 1 hour.
-
Work-up: The mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is washed with DCM. The combined organic filtrate is then washed sequentially with a saturated aqueous solution of sodium sulfite (to reduce excess peroxide), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure (R)-1,2-epoxyeicosane.
-
Characterization: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
To synthesize (S)-1,2-epoxyeicosane, substitute (+)-diethyl tartrate with (-)-diethyl tartrate.
Protocol 2: Jacobsen-Katsuki Epoxidation for (R)-1,2-Epoxyeicosane
This protocol details the synthesis of (R)-1,2-epoxyeicosane using the Jacobsen-Katsuki epoxidation, which is particularly effective for unfunctionalized alkenes.
Materials:
-
1-Eicosene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Sodium hypochlorite (NaOCl) solution (commercial bleach), buffered to pH ~11 with 0.05 M Na₂HPO₄ and 1 M NaOH
-
Dichloromethane (DCM)
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with 1-eicosene (1 equivalent) and dichloromethane (DCM).
-
Catalyst and Co-catalyst Addition: (R,R)-Jacobsen's catalyst (0.02-0.05 equivalents) and 4-phenylpyridine N-oxide (0.25 equivalents) are added to the solution.
-
Oxidant Addition: The buffered sodium hypochlorite solution (1.5 equivalents) is added to the reaction mixture, and the biphasic mixture is stirred vigorously at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, the layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure (R)-1,2-epoxyeicosane.
-
Characterization: The enantiomeric excess is determined by chiral HPLC or GC analysis.
To synthesize (S)-1,2-epoxyeicosane, use the (S,S)-Jacobsen's catalyst.
Mandatory Visualizations
Experimental Workflow for Sharpless Asymmetric Epoxidation
Application Notes and Protocols for the Asymmetric Synthesis of 1,2-Epoxides
Introduction Optically active 1,2-epoxides are highly valuable chiral building blocks in organic synthesis due to their versatility in undergoing regioselective and stereospecific ring-opening reactions. This allows for the facile introduction of two adjacent stereocenters, making them critical intermediates in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. Various catalytic asymmetric methods have been developed to access these structures with high enantiopurity. This document provides detailed application notes and experimental protocols for four prominent methods: the Sharpless-Katsuki Epoxidation, the Jacobsen-Katsuki Epoxidation, the Juliá-Colonna Epoxidation, and the Shi Epoxidation.
Sharpless-Katsuki Asymmetric Epoxidation
Application Notes The Sharpless-Katsuki Epoxidation is a highly reliable and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] The reaction utilizes a titanium tetra(isopropoxide) (Ti(OiPr)₄) catalyst, an optically active dialkyl tartrate (most commonly diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[2][3]
A key advantage of this method is its predictable stereochemical outcome. The choice of the tartrate enantiomer dictates which face of the alkene is epoxidized. When the allylic alcohol is drawn in a specific orientation (hydroxyl group in the bottom right corner), the (+)-DET directs oxygen delivery to the top face of the alkene, while the (-)-DET directs it to the bottom face. The reaction proceeds via a dimeric titanium-tartrate complex, which coordinates both the allylic alcohol and the TBHP oxidant to facilitate a highly organized, enantioselective oxygen transfer.[4] This method is particularly effective for prochiral allylic alcohols, leading to the formation of 2,3-epoxyalcohols with excellent enantioselectivity.[4]
Data Presentation: Sharpless-Katsuki Epoxidation of Allylic Alcohols
| Entry | Substrate (Allylic Alcohol) | Tartrate Ligand | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Geraniol | L-(+)-DET | 5-10 | -20 | 77 | >95 |
| 2 | Cinnamyl alcohol | D-(-)-DET | 5-10 | -20 | 80 | 96 |
| 3 | (Z)-2-Hexen-1-ol | L-(+)-DET | 5-10 | -20 | 85 | 94[5] |
| 4 | Allyl alcohol | L-(+)-DET | 5-10 | -20 | >80 | 95[5] |
Experimental Protocol: Asymmetric Epoxidation of Geraniol
Materials:
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
4Å Molecular Sieves (powdered, activated)
Procedure:
-
Activate powdered 4Å molecular sieves by heating under vacuum.
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous CH₂Cl₂ (200 mL) and cool to -20 °C using a CCl₄/dry ice bath.
-
Add L-(+)-DET (6.0 mmol) to the cooled solvent, followed by the dropwise addition of Ti(OiPr)₄ (5.0 mmol). Stir the resulting mixture for 10 minutes at -20 °C.
-
Add geraniol (50 mmol) dropwise to the catalyst mixture.
-
Add TBHP (100 mmol, 5.5 M solution in decane) dropwise over a period of approximately 1 hour, ensuring the internal temperature does not rise above -20 °C.
-
Monitor the reaction by TLC. Upon completion (typically 1.5-2 hours), add 10 mL of water and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with CH₂Cl₂.
-
Combine the organic filtrates and wash with saturated aqueous NaCl. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired epoxide.
Mandatory Visualization
Caption: Catalytic cycle of the Sharpless-Katsuki Asymmetric Epoxidation.
Jacobsen-Katsuki Asymmetric Epoxidation
Application Notes The Jacobsen-Katsuki Epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized prochiral olefins, particularly cis-disubstituted and trisubstituted alkenes.[6][7] The reaction is catalyzed by chiral manganese(III)-salen complexes, with the Jacobsen catalyst—(R,R)- or (S,S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride—being the most prominent.
Common oxidants include sodium hypochlorite (NaOCl, bleach) with an axial ligand like 4-phenylpyridine N-oxide (4-PPNO) or environmentally benign options like hydrogen peroxide (H₂O₂).[7] The proposed mechanism involves the oxidation of the Mn(III) catalyst to a high-valent manganese(V)-oxo species, which acts as the active oxidant.[7] The chiral salen ligand creates a sterically defined environment around the metal center, forcing the alkene to approach from a specific trajectory, thereby controlling the stereochemical outcome of the oxygen transfer. The reaction is valued for its operational simplicity and high enantioselectivities for a broad range of non-functionalized alkenes.[6][8]
Data Presentation: Jacobsen-Katsuki Epoxidation of Unfunctionalized Olefins
| Entry | Substrate | Oxidant / Co-catalyst | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | (Z)-Stilbene | m-CPBA / NMO | 4 | 0 | 81 | 86 |
| 2 | 1,2-Dihydronaphthalene | NaOCl / 4-PPNO | 4 | 0 | 84 | 92 |
| 3 | (Z)-1-Phenylpropene | NaOCl / 4-PPNO | 4 | 0 | 64 | 86 |
| 4 | Indene | H₂O₂ / N-methylimidazole | 5 | 4 | 77 | 88 |
Experimental Protocol: Asymmetric Epoxidation of 1,2-Dihydronaphthalene
Materials:
-
Dichloromethane (CH₂Cl₂)
-
1,2-Dihydronaphthalene
-
(R,R)-Jacobsen's Catalyst
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Commercial bleach (NaOCl, buffered to pH ~11 with Na₂HPO₄)
-
Saturated aqueous Na₂SO₃
-
Saturated aqueous NaCl
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 1,2-dihydronaphthalene (1.0 mmol), (R,R)-Jacobsen's catalyst (0.04 mmol), and 4-PPNO (0.2 mmol) in CH₂Cl₂ (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered bleach solution (3 mL) dropwise to the vigorously stirring organic solution over 2 hours.
-
Continue stirring at 0 °C and monitor the reaction by TLC. Upon completion (typically 3-4 hours), separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous Na₂SO₃, followed by saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the chiral epoxide.
Mandatory Visualization
Caption: Catalytic cycle of the Jacobsen-Katsuki Asymmetric Epoxidation.
Juliá-Colonna Asymmetric Epoxidation
Application Notes The Juliá-Colonna Epoxidation is a unique, metal-free method for the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones (enones).[9][10] The reaction is catalyzed by poly-amino acids, most commonly poly-L-leucine (PLL). The original protocol utilized a triphasic system: an organic solvent (e.g., toluene) for the substrate, an aqueous phase for the alkaline hydrogen peroxide oxidant, and the insoluble PLL catalyst at the interface.[9] More recent protocols have been developed in biphasic or even monophasic aqueous systems.[11]
The proposed mechanism involves the formation of a hydroperoxide anion which associates with the helical structure of the PLL.[9] The enone substrate is also bound within a hydrophobic groove of the catalyst, allowing for a stereocontrolled nucleophilic attack of the hydroperoxide onto the β-carbon of the enone.[12] Subsequent intramolecular cyclization yields the epoxide with high enantioselectivity. The catalyst is inexpensive, recoverable, and the reaction conditions are generally mild.[13]
Data Presentation: Juliá-Colonna Epoxidation of α,β-Unsaturated Ketones
| Entry | Substrate (Enone) | Catalyst | Phase System | Temp (°C) | Yield (%) | ee (%) |
| 1 | Chalcone | PLL | Triphasic | RT | 95 | 96 |
| 2 | (E)-1,3-Diphenyl-2-buten-1-one | PLL | Triphasic | RT | 70 | >99 |
| 3 | 2-Cyclohexen-1-one | PLL | Biphasic | RT | 55 | 92 |
| 4 | Chalcone | PLL | Aqueous (no co-solvent) | RT | 90 | 95[11][12] |
Experimental Protocol: Asymmetric Epoxidation of Chalcone (Triphasic)
Materials:
-
Toluene
-
Chalcone
-
Poly-L-leucine (PLL)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sodium hydroxide (NaOH, 2 M aqueous solution)
-
Dibasic sodium phosphate (Na₂HPO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend poly-L-leucine (100 mg) in toluene (10 mL).
-
Add chalcone (1.0 mmol) to the suspension.
-
In a separate beaker, prepare the oxidant solution by adding 30% H₂O₂ (0.5 mL) to a mixture of 2 M NaOH (0.5 mL) and Na₂HPO₄ buffer (4.5 mL).
-
Add the freshly prepared oxidant solution to the flask containing the substrate and catalyst.
-
Stir the resulting triphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 24 hours), dilute the mixture with ethyl acetate (20 mL).
-
Separate the organic layer. Wash sequentially with water and saturated aqueous NaCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain the pure epoxide.
Mandatory Visualization
Caption: Experimental workflow for the Juliá-Colonna Epoxidation.
Shi Asymmetric Epoxidation (Chiral Ketone Catalysis)
Application Notes The Shi Epoxidation is an organocatalytic method that uses a chiral ketone, typically derived from D-fructose, to catalyze the asymmetric epoxidation of alkenes.[14][15] The terminal oxidant is usually potassium peroxymonosulfate (Oxone).[16] This method is particularly effective for trans-disubstituted and trisubstituted olefins, which are often challenging substrates for other methods.[14]
The catalytic cycle involves the reaction of the chiral ketone with Oxone to generate a highly reactive chiral dioxirane in situ.[17][18] This dioxirane is the active epoxidizing agent. The stereochemistry of the oxygen transfer is rationalized by a spiro transition state model, where the alkene approaches the dioxirane in a way that minimizes steric interactions with the bulky framework of the catalyst, leading to high enantioselectivity.[14][19] The reaction is performed under mild, metal-free conditions, which is a significant advantage. The pH of the reaction medium is critical and must be carefully controlled (typically around 10.5) for optimal results.[18]
Data Presentation: Shi Epoxidation of Various Olefins
| Entry | Substrate | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | (E)-Stilbene | 30 | 0 | 90 | 92 |
| 2 | 1,1-Diphenylethylene | 30 | 0 | 85 | 90 |
| 3 | (E)-1-Phenyl-1-propene | 30 | 0 | 75 | 94 |
| 4 | 2-Methyl-1,1-diphenyl-1-propene | 30 | 0 | 88 | 95 |
Experimental Protocol: Asymmetric Epoxidation of (E)-Stilbene
Materials:
-
Acetonitrile (CH₃CN)
-
Deionized water
-
(E)-Stilbene
-
Shi Catalyst (fructose-derived ketone)
-
Potassium peroxymonosulfate (Oxone®, 2KHSO₅·KHSO₄·K₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add (E)-stilbene (1.0 mmol) and the Shi catalyst (0.3 mmol) in CH₃CN (8 mL).
-
In a separate beaker, prepare a buffered aqueous solution by dissolving Oxone® (5.0 mmol), K₂CO₃ (11.5 mmol), and EDTA (0.004 mmol) in water (8 mL).
-
Cool both the substrate solution and the oxidant solution to 0 °C.
-
Add the cold aqueous oxidant solution to the vigorously stirring substrate solution at 0 °C.
-
Maintain the temperature at 0 °C and stir vigorously. Monitor the reaction by TLC.
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with water (10 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (trans)-stilbene oxide.
Mandatory Visualization
Caption: Catalytic cycle of the Shi Asymmetric Epoxidation.
References
- 1. Sharpless Epoxidation [organic-chemistry.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. youtube.com [youtube.com]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]
- 10. About: Juliá–Colonna epoxidation [dbpedia.org]
- 11. Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Juliá–Colonna asymmetric epoxidation reactions under non-aqueous conditions: rapid, highly regio- and stereo-selective transformations using a cheap, recyclable catalyst - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Detection of 1,2-Epoxyeicosane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 1,2-epoxyeicosane, a key bioactive lipid mediator. The methodologies outlined are primarily based on mass spectrometry coupled with chromatographic separation, which are the gold standard techniques for the sensitive and specific quantification of eicosanoids in complex biological matrices.
Introduction to this compound
This compound belongs to the family of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. These compounds are involved in a variety of physiological and pathophysiological processes, including regulation of vascular tone, inflammation, and cellular proliferation. Accurate and sensitive detection methods are crucial for understanding the role of this compound in health and disease and for the development of novel therapeutics targeting this pathway.
Analytical Methodologies
The principal methods for the quantification of this compound involve gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the high sensitivity and specificity required for detecting low-abundance lipids in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the analysis of eicosanoids due to its high sensitivity, specificity, and suitability for analyzing a wide range of polar and nonpolar compounds without the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like this compound, derivatization is typically required to increase their volatility and improve chromatographic performance.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of epoxyeicosanoids using LC-MS/MS and GC-MS. Note: Data for the specific this compound isomer is limited in the literature; therefore, data for closely related and representative epoxyeicosatrienoic acids (EETs) are presented as an estimation of expected performance.
Table 1: LC-MS/MS Quantitative Data for Epoxyeicosatrienoic Acids (EETs)
| Parameter | Value | Biological Matrix | Reference |
|---|---|---|---|
| Linearity Range | 1–100 ng/mL | Rat Plasma | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Rat Plasma | [1] |
| Intra-day Precision (RSD) | < 15% | Rat Plasma | [1] |
| Inter-day Precision (RSD) | < 15% | Rat Plasma | [1] |
| Accuracy (RE) | < 10% | Rat Plasma |[1] |
Table 2: GC-MS Quantitative Data for Fatty Acid Methyl Esters (FAMEs) in Blood
| Parameter | Value | Biological Matrix | Reference |
|---|---|---|---|
| Linearity (R²) | 0.9901 - 0.9996 | Blood | [2] |
| Limit of Detection (LOD) | 0.05 - 1.02 µg/g | Blood | [2] |
| Limit of Quantification (LOQ) | 0.15 - 3.39 µg/g | Blood | [2] |
| Accuracy | Certified Reference Materials | Human Plasma |[2] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and concentrate this compound from plasma while removing interfering substances.
-
Materials:
-
Plasma sample (e.g., 200 µL)
-
Internal standard (e.g., deuterated this compound)
-
Methanol
-
Water
-
SPE cartridges (e.g., C18)
-
-
Procedure:
-
Spike the plasma sample with the internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Objective: To chromatographically separate this compound from other lipids and quantify it using tandem mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte of interest.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z corresponding to [M-H]⁻ of this compound
-
Product Ions (Q3): Characteristic fragment ions of this compound
-
Protocol 2: GC-MS Analysis of this compound in Tissues
1. Sample Preparation: Extraction and Derivatization
-
Objective: To extract this compound from tissue, convert it to a volatile derivative, and clean up the sample for GC-MS analysis.
-
Materials:
-
Tissue homogenate
-
Internal standard (e.g., deuterated this compound)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., PFBBr for pentafluorobenzyl ester formation)
-
Catalyst (e.g., diisopropylethylamine)
-
Solvent for final reconstitution (e.g., isooctane)
-
-
Procedure:
-
Homogenize the tissue sample in a suitable buffer and spike with the internal standard.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic phase to dryness.
-
To the dried residue, add the derivatizing agent and catalyst in a suitable solvent.
-
Heat the reaction mixture to facilitate derivatization (e.g., 60°C for 30 minutes).
-
After cooling, perform a sample clean-up step, such as solid-phase extraction, to remove excess derivatizing agent and other interferences.
-
Evaporate the cleaned-up sample and reconstitute in a solvent suitable for GC-MS injection.
-
2. GC-MS Conditions
-
Objective: To separate the derivatized this compound and quantify it using mass spectrometry.
-
Instrumentation:
-
Gas chromatograph
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
-
GC Parameters (Example):
-
Column: A capillary column suitable for lipid analysis (e.g., DB-5ms)
-
Injector Temperature: 250°C
-
Oven Temperature Program: A program that effectively separates the analyte from matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Scan Type: Selected Ion Monitoring (SIM) or MRM (for triple quadrupole)
-
Monitored Ions: Characteristic ions of the derivatized this compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound is produced from arachidonic acid via the cytochrome P450 epoxygenase pathway. It is then metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 1,2-dihydroxyeicosatrienoic acid (1,2-DHET). This compound exerts its biological effects through various downstream signaling pathways, often leading to vasodilation and anti-inflammatory responses.
Caption: Biosynthesis and metabolism of this compound.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound analysis.
Experimental Workflow for GC-MS Analysis
This diagram outlines the general steps involved in the GC-MS analysis of this compound, including the critical derivatization step.
Caption: GC-MS workflow for this compound analysis.
References
Application Notes and Protocols: Quantification of 1,2-Epoxyeicosane using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxyeicosane is a member of the epoxyeicosatrienoic acids (EETs), a group of signaling lipids derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway.[1][2] These molecules are involved in a variety of physiological processes, including the regulation of vascular tone and inflammation. Accurate quantification of specific EET regioisomers like this compound in biological matrices is crucial for understanding their role in health and disease, and for the development of novel therapeutics targeting this pathway. This document provides a detailed protocol for the quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]
Signaling Pathway: Cytochrome P450 Epoxygenase Pathway
Experimental Workflow
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable deuterated analog) as internal standard (IS)
-
LC-MS grade acetonitrile, methanol, water, and isopropanol
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (or other biological matrix)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol. Store at -80°C.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with methanol to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound-d4 primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 20 2.0 20 12.0 95 15.0 95 15.1 20 | 20.0 | 20 |
Mass Spectrometry (MS/MS)
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Predicted):
-
Analyte (this compound):
-
Precursor Ion (Q1): m/z 319.2
-
Product Ion 1 (Q3): To be determined experimentally (e.g., cleavage of the epoxide ring)
-
Product Ion 2 (Q3): To be determined experimentally (e.g., loss of water)
-
-
Internal Standard (this compound-d4):
-
Precursor Ion (Q1): m/z 323.2
-
Product Ion 1 (Q3): To be determined experimentally
-
Product Ion 2 (Q3): To be determined experimentally
-
-
-
Collision Energy: Optimize by direct infusion of the standard.
-
Source Parameters: Optimize for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
Note: The provided MRM transitions for this compound are predicted based on its molecular weight. It is highly recommended to determine the optimal product ions and collision energies by direct infusion of a this compound standard before analyzing samples.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound, based on typical values for related EETs.[5]
| Parameter | Expected Value |
| Linear Range | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for researchers in various fields. The provided diagrams and tables facilitate a clear understanding of the workflow and expected performance. Adherence to this protocol will enable the accurate and precise measurement of this compound, contributing to a better understanding of its biological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Epoxyeicosane Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 1,2-Epoxyeicosane (also known as 1,2-EET or 1,2-EEQ) for quantitative analysis by mass spectrometry. These guidelines are designed to assist researchers in obtaining reliable and reproducible results from biological matrices.
Introduction
This compound is a member of the epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules derived from arachidonic acid. EETs play crucial roles in regulating physiological processes such as vasodilation and inflammation. Accurate quantification of this compound in biological samples is essential for understanding its role in health and disease. This guide outlines two primary sample preparation techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation Strategies: A Comparative Overview
The choice of sample preparation method depends on the sample matrix, the required level of cleanliness, and the desired sample throughput. Both LLE and SPE are effective for extracting this compound from complex biological samples.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent followed by elution. |
| Selectivity | Moderate | High |
| Sample Throughput | Lower, can be labor-intensive. | Higher, amenable to automation. |
| Solvent Consumption | High | Low |
| Cost | Generally lower initial cost. | Higher cost for cartridges/plates. |
| Typical Application | Plasma, serum | Plasma, serum, tissue homogenates |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from a modified Bligh and Dyer method for the extraction of EETs and their metabolites from human plasma.[1]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., d8-14,15-EET)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Potassium hydroxide (KOH) solution (for saponification, optional)
-
Hexane (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Formic acid
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma, add the internal standard to a final concentration appropriate for the expected analyte levels.
-
Protein Precipitation and Extraction:
-
Add 1 mL of methanol to the plasma sample.
-
Add 2 mL of chloroform.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
-
Phase Separation:
-
Collect the lower organic phase (chloroform layer) into a new tube.
-
-
(Optional) Saponification to Release Bound Analytes:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of a methanolic KOH solution.
-
Incubate at 50°C for 30 minutes.
-
Neutralize the solution with an appropriate acid.
-
-
Second Liquid-Liquid Extraction:
-
Add 1 mL of water to the (saponified) extract.
-
Add 2 mL of a hexane:ethyl acetate mixture (e.g., 1:1, v/v).
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
-
Final Evaporation and Reconstitution:
-
Collect the upper organic phase.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., water-acetonitrile-formic acid [63:37:0.02; v/v/v]).[2]
-
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol for SPE that can be optimized for various biological matrices. The key is the selection of the appropriate sorbent and elution solvents. For non-polar compounds like this compound, a reverse-phase (e.g., C18) sorbent is commonly used.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, acidified with formic acid, e.g., 0.1%)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw the sample on ice.
-
Spike with the internal standard.
-
Acidify the sample (e.g., with formic acid to pH ~3-4) to ensure the carboxylic acid group of this compound is protonated.
-
For viscous samples like plasma, dilution with acidified water may be necessary.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 1-2 mL of methanol.
-
Equilibrate the cartridge with 1-2 mL of acidified water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences. This step may require optimization to avoid loss of the analyte.[2]
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial LC mobile phase.
-
-
Analysis: The sample is ready for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
The following table provides typical starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation and applications.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient from a higher aqueous content to a higher organic content. For example, starting at 30% B, increasing to 95% B over several minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion (Q1): m/z for deprotonated this compound. Product ions (Q3): specific fragment ions. These need to be determined by direct infusion of a standard. |
| Dwell Time | 25-50 ms per transition[2] |
Derivatization for Enhanced Sensitivity (Optional)
For applications requiring very low limits of detection, chemical derivatization can be employed to improve the ionization efficiency of this compound. While not always necessary with modern sensitive mass spectrometers, it can be a valuable tool. Derivatization strategies for carboxylic acids often involve tagging the molecule with a permanently charged or easily ionizable group. Reagents that react with the carboxylic acid moiety, such as those forming amides or esters with enhanced ionization properties, can be explored.
Visualizing the Workflow
Liquid-Liquid Extraction Workflow
Caption: Liquid-Liquid Extraction Workflow for this compound.
Solid-Phase Extraction Workflow
Caption: Solid-Phase Extraction Workflow for this compound.
Signaling Pathway Context
Caption: Simplified Biosynthetic Pathway of this compound.
References
Application Notes and Protocols for the Derivatization of 1,2-Epoxyeicosane for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 1,2-epoxyeicosane for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the derivatization strategy, a step-by-step experimental protocol, and expected performance characteristics.
Introduction
This compound is a lipid signaling molecule whose analysis is crucial in various physiological and pathological studies. Due to its low volatility and thermal instability, direct analysis by GC-MS is challenging. Derivatization is a necessary step to convert this compound into a more volatile and thermally stable derivative, suitable for GC-MS analysis. This application note focuses on a robust and widely applicable method: the hydrolysis of the epoxide to its corresponding diol, followed by silylation to form a trimethylsilyl (TMS) ether derivative. This method offers good chromatographic properties and allows for sensitive and specific quantification.
Derivatization Strategy: Hydrolysis Followed by Silylation
The primary strategy involves a two-step process:
-
Hydrolysis: The epoxide ring of this compound is opened via acid-catalyzed hydrolysis to form the more stable 1,2-dihydroxyeicosane. This step is crucial as the resulting diol is less prone to degradation during the subsequent derivatization and GC-MS analysis.
-
Silylation: The hydroxyl groups of 1,2-dihydroxyeicosane are then derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) or pyridine. This reaction replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, resulting in a less polar, more volatile, and thermally stable TMS ether derivative.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
1,2-Dihydroxyeicosane standard (for method development and as a control)
-
Internal Standard (IS): e.g., d4-labeled 1,2-dihydroxyeicosane or a structurally similar diol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Formic acid
-
Ultrapure water
-
Nitrogen gas (high purity)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Protocol 1: Hydrolysis of this compound to 1,2-Dihydroxyeicosane
-
Sample Preparation: To an appropriate amount of sample (e.g., extracted lipids reconstituted in a suitable solvent), add the internal standard.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Hydrolysis Reaction:
-
Add 100 µL of methanol/water (1:1, v/v) containing 0.1% formic acid to the dried sample.
-
Vortex vigorously for 1 minute.
-
Incubate at 37°C for 30 minutes to ensure complete hydrolysis.
-
-
Extraction of Diol:
-
Add 200 µL of hexane and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean reaction vial.
-
Repeat the extraction with another 200 µL of hexane and combine the extracts.
-
-
Final Evaporation: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas.
Protocol 2: Silylation of 1,2-Dihydroxyeicosane
-
Reagent Addition: To the dried 1,2-dihydroxyeicosane residue from the hydrolysis step, add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine.[1]
-
Derivatization Reaction:
-
Cap the vial tightly.
-
Vortex for 30 seconds.
-
Heat the reaction mixture at 70°C for 60 minutes.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of this compound as its TMS-diol derivative. This data is representative of typical performance for this type of analysis.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 150°C for 1 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of the derivative |
| Dwell Time | 100 ms |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Sensitivity | |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 10% |
| Inter-day (n=6) | < 15% |
| Accuracy/Recovery | |
| Low Concentration (5 ng/mL) | 90 - 110% |
| Medium Concentration (50 ng/mL) | 95 - 105% |
| High Concentration (250 ng/mL) | 98 - 102% |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Chemical reactions for the derivatization of this compound.
References
Application Notes: Solid-Phase Extraction of 1,2-Epoxyeicosane from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxyeicosane is a member of the eicosanoid family of signaling molecules, which are metabolites of arachidonic acid. Like its better-known counterparts, the epoxyeicosatrienoic acids (EETs), this compound is formed by cytochrome P450 epoxygenases. These lipid mediators are involved in a variety of physiological and pathophysiological processes, including inflammation, vasodilation, and cell signaling. Accurate quantification of this compound in biological fluids such as plasma, serum, and urine is crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting eicosanoid signaling pathways.
Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from biological fluids using a C18 reversed-phase sorbent.
Analytical Considerations
The analysis of eicosanoids, including this compound, presents several challenges due to their low endogenous concentrations and susceptibility to degradation. LC-MS/MS is the analytical method of choice owing to its high sensitivity and selectivity.[1][2] The use of stable isotope-labeled internal standards is highly recommended to correct for analyte losses during sample preparation and for matrix effects during analysis.
Table 1: Typical Performance Data for Eicosanoid Analysis using SPE-LC-MS/MS
| Parameter | Typical Value Range | Biological Matrix | Reference Compound(s) |
| Recovery | 70 - 110% | Plasma, Urine | EETs, HETEs, Prostaglandins |
| Limit of Detection (LOD) | 0.1 - 10 pg/mL | Plasma, Urine | Various Eicosanoids |
| Limit of Quantification (LOQ) | 0.5 - 50 pg/mL | Plasma, Urine | Various Eicosanoids |
Note: The values presented in this table are compiled from various sources on eicosanoid analysis and should be established for this compound during in-house method validation.
Experimental Protocols
The following is a detailed protocol for the solid-phase extraction of this compound from biological fluids.
Materials and Reagents
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Internal Standard (e.g., deuterated this compound)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
Sample Pre-treatment
Proper sample pre-treatment is critical for efficient extraction and to prevent clogging of the SPE cartridge.[3][4][5]
-
Plasma/Serum:
-
To 1 mL of plasma or serum, add 2 mL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 4°C for 10 minutes at 10,000 x g.
-
Transfer the supernatant to a clean tube.
-
Evaporate the acetonitrile under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of 10% methanol in water.
-
-
Urine:
-
To 1 mL of urine, add the internal standard.
-
Acidify the sample to pH 3-4 with formic acid. This step is crucial for the protonation of acidic eicosanoids, enhancing their retention on the reversed-phase sorbent.
-
Centrifuge at 4°C for 10 minutes at 10,000 x g to remove any particulates.
-
Use the supernatant for the SPE procedure.
-
Solid-Phase Extraction Protocol
The following steps outline the SPE procedure using a C18 cartridge.[1]
-
Conditioning:
-
Wash the C18 cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of ultrapure water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned C18 cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Wash the cartridge with 3 mL of hexane to remove non-polar interferences such as neutral lipids.
-
-
Elution:
-
Elute the this compound and other retained eicosanoids with 2 mL of ethyl acetate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction of this compound from biological fluids.
Caption: Workflow for the solid-phase extraction of this compound.
Signaling Pathway
Epoxy fatty acids, including this compound and the more extensively studied EETs, are known to exert their biological effects through various signaling pathways. A generalized signaling pathway for epoxy fatty acids is depicted below. These molecules can act on cell surface receptors or have intracellular targets, leading to downstream effects on cellular function.
Caption: Generalized signaling pathway for epoxy fatty acids.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Development of a 1,2-Epoxyeicosane Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxyeicosane is a lipid mediator derived from arachidonic acid through the cytochrome P450 epoxygenase pathway. While its specific biological functions are an area of active investigation, it belongs to the family of epoxyeicosanoids, which are known to play crucial roles in regulating inflammation, blood pressure, and angiogenesis. The development of a sensitive and specific immunoassay for this compound is essential for elucidating its physiological and pathological roles and for its potential as a biomarker in various diseases.
These application notes provide a comprehensive guide to developing a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. The protocol outlines the necessary steps, from hapten-carrier protein conjugation to the final immunoassay procedure and data analysis.
Signaling Pathway of Epoxyeicosanoids
This compound is an epoxyeicosatrienoic acid (EET), a class of signaling molecules metabolized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These molecules are short-lived and act locally as autocrine and paracrine mediators.[3] EETs are known to exert their effects by binding to cell surface receptors, with evidence pointing towards G-protein coupled receptors (GPCRs).[1][4] Upon binding, a signaling cascade is initiated, which can involve the activation of pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, ultimately leading to various cellular responses including vasodilation and anti-inflammatory effects.[1][2] The biological activity of EETs is terminated by their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[1][3]
Experimental Workflow for Immunoassay Development
The development of an immunoassay for a small molecule like this compound involves several key stages. Initially, the small molecule (hapten) is conjugated to a larger carrier protein to make it immunogenic. This conjugate is then used to immunize an animal to produce antibodies. Subsequently, a competitive ELISA is developed where the free analyte in a sample competes with a labeled analyte for binding to a limited amount of antibody.
Experimental Protocols
Protocol 1: Hapten-Carrier Protein Conjugation
This protocol describes the conjugation of this compound (the hapten) to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development, using the carbodiimide crosslinker EDC.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve this compound in a minimal amount of DMF.
-
In a separate tube, dissolve EDC and NHS in DMF.
-
Add the EDC/NHS solution to the this compound solution and incubate for 1 hour at room temperature to activate the carboxyl group (if one is not present on the hapten, a derivative with a carboxyl linker needs to be synthesized).
-
Dissolve the carrier protein (KLH or BSA) in PBS.
-
Slowly add the activated hapten solution to the carrier protein solution while gently stirring.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purify the conjugate by dialysis against PBS for 48 hours with several buffer changes to remove unreacted hapten and crosslinker.
-
Determine the protein concentration and conjugation efficiency using appropriate methods (e.g., spectrophotometry).
Protocol 2: Monoclonal Antibody Production
This protocol provides a general overview of monoclonal antibody production using hybridoma technology.
Materials:
-
Hapten-KLH conjugate (immunogen)
-
Mice (e.g., BALB/c)
-
Adjuvant (e.g., Freund's complete and incomplete adjuvant)
-
Myeloma cells (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
ELISA plates coated with Hapten-BSA conjugate
Procedure:
-
Immunization: Immunize mice with the hapten-KLH conjugate emulsified in adjuvant over a period of several weeks.
-
Cell Fusion: Fuse spleen cells from the immunized mice with myeloma cells using PEG to create hybridoma cells.
-
Selection: Select for fused hybridoma cells by culturing in HAT medium. Unfused myeloma cells will die, and unfused spleen cells have a limited lifespan.
-
Screening: Screen the supernatant from the hybridoma cultures for the presence of antibodies that bind to the hapten-BSA conjugate using an indirect ELISA.
-
Cloning: Clone the hybridoma cells that produce the desired antibodies by limiting dilution to obtain a monoclonal cell line.
-
Antibody Production and Purification: Expand the selected monoclonal hybridoma clones in vitro or in vivo (ascites) to produce a larger quantity of monoclonal antibodies. Purify the antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
Protocol 3: Competitive ELISA for this compound
This protocol describes a competitive ELISA for the quantification of this compound in biological samples.
Materials:
-
Microtiter plates
-
This compound standard
-
Anti-1,2-epoxyeicosane monoclonal antibody
-
This compound-HRP conjugate (or an unconjugated hapten for coating and a secondary HRP-conjugated antibody)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Dilution Buffer (e.g., Blocking Buffer)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the anti-1,2-epoxyeicosane antibody (or hapten-BSA conjugate, depending on the assay format) diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition: Add the this compound standards or samples to the wells, followed by the addition of a fixed amount of this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Substrate Reaction: Add TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Data Presentation
The performance of the developed immunoassay should be characterized and summarized. The following table provides an example of how to present the quantitative data for a hypothetical this compound immunoassay.
| Parameter | Result | Description |
| Assay Range | 0.1 - 10 ng/mL | The range of concentrations over which the assay is precise and accurate. |
| IC₅₀ | 1.5 ng/mL | The concentration of this compound that causes 50% inhibition of the maximum signal. |
| Limit of Detection (LOD) | 0.05 ng/mL | The lowest concentration of this compound that can be reliably distinguished from the blank. |
| Intra-assay Precision (CV%) | < 10% | The coefficient of variation for replicate samples within the same assay run. |
| Inter-assay Precision (CV%) | < 15% | The coefficient of variation for the same sample measured in different assay runs. |
| Cross-reactivity | ||
| This compound | 100% | The reference compound. |
| 5,6-Epoxyeicosatrienoic acid | < 5% | The degree of interference from a structurally related compound. |
| 8,9-Epoxyeicosatrienoic acid | < 2% | The degree of interference from a structurally related compound. |
| 11,12-Epoxyeicosatrienoic acid | < 1% | The degree of interference from a structurally related compound. |
| 14,15-Epoxyeicosatrienoic acid | < 1% | The degree of interference from a structurally related compound. |
| Arachidonic Acid | < 0.1% | The degree of interference from the precursor molecule. |
| Sample Recovery | 85-110% | The accuracy of the assay determined by spiking a known amount of analyte into a sample matrix. |
References
- 1. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of 1,2-Epoxyeicosatrienoic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3][4] These molecules, including the four regioisomers 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, are involved in a variety of physiological and pathological processes.[1] EETs are known to be potent vasodilators and possess anti-inflammatory, pro-angiogenic, and cell growth-modulating properties.[4][5] The biological activities of EETs are terminated by their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[2][4][5] Consequently, both EETs and inhibitors of sEH are of significant interest as potential therapeutic agents.
These application notes provide detailed protocols for a selection of in vitro assays to characterize and quantify the biological activity of EETs and their analogs. The assays described herein focus on three key areas of EET bioactivity: angiogenesis, cell proliferation, and inflammation.
I. Angiogenesis Assays
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and also in pathological conditions like cancer.[6] EETs have been identified as pro-angiogenic factors.[4] The following assays can be used to assess the pro-angiogenic activity of EETs in vitro.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract. It is a widely used method to assess the pro- or anti-angiogenic potential of compounds.[7][8]
Protocol:
-
Preparation of Basement Membrane Matrix:
-
Thaw basement membrane extract (e.g., Matrigel®) on ice at 4°C overnight.
-
Using pre-chilled pipette tips, add 50-100 µL of the extract to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation and Seeding:
-
Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium (EGM) supplemented with growth factors. Use cells between passages 2 and 6 for optimal results.[7]
-
The day before the assay, serum-starve the HUVECs by replacing the growth medium with a basal medium containing 0.5-1% fetal bovine serum (FBS) for 12-24 hours.
-
On the day of the assay, harvest the cells using trypsin and resuspend them in the basal medium.
-
Perform a cell count and adjust the cell density to 1-2 x 10^5 cells/mL.
-
-
Treatment and Incubation:
-
Prepare different concentrations of the EET regioisomer to be tested in the basal medium. A vehicle control (e.g., ethanol or DMSO) should be included.
-
Add the cell suspension (100 µL/well) to the matrix-coated wells.
-
Add the EET solutions (100 µL/well) to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Data Acquisition and Analysis:
-
Visualize the tube formation using an inverted microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes (branch points), and number of meshes (enclosed areas). This can be done using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from the EET-treated wells to the vehicle control.
-
Experimental Workflow for Tube Formation Assay
References
- 1. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosanoid Signaling in CNS Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Animal Models for Studying 1,2-Epoxyeicosane Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Epoxyeicosatrienoic acids (EETs), a class of signaling lipids including 1,2-epoxyeicosanes, are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1][2] These molecules are known to possess a wide range of biological activities, including vasodilatory, anti-inflammatory, anti-fibrotic, and anti-apoptotic effects.[2] The primary pathway for EET degradation is their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH) enzyme.[1][2] Consequently, modulating EET levels, either by administering exogenous EETs, inhibiting sEH, or through genetic manipulation of CYP epoxygenases or sEH, has become a key therapeutic strategy. This document outlines various animal models and experimental protocols used to investigate the physiological and pathophysiological effects of EETs in cardiovascular, renal, and neurological systems.
I. Key Animal Models for Studying EET Effects
Animal models are indispensable for elucidating the in vivo functions of EETs and for the preclinical evaluation of therapeutic agents that target the EET pathway. Models generally fall into three categories:
-
Pharmacological Models: Administration of sEH inhibitors (sEHI) to increase endogenous EET levels or direct administration of synthetic EETs/EET agonists.[3][4]
-
Genetic Models: Use of transgenic animals, such as sEH knockout (sEH null) mice or mice overexpressing CYP epoxygenases (e.g., CYP2J2 Tr), to chronically alter EET levels.[2]
-
Disease Induction Models: Inducing a specific pathology (e.g., hypertension, ischemia, inflammation) in wild-type or genetically modified animals to study the therapeutic effects of EET modulation.[2][3][4]
Data Presentation: Summary of Animal Models
The following tables summarize key animal models used to study the effects of 1,2-EETs in different disease contexts.
Table 1: Animal Models for Cardiovascular Effects of EETs
| Animal Model | Species | Key Intervention/Genetic Modification | Key Measured Parameters | Noteworthy Findings | Citation(s) |
|---|---|---|---|---|---|
| Ischemia-Reperfusion (I/R) Injury | Mouse | sEH knockout (sEH null) | Left ventricular function, infarct size | Enhanced post-ischemic functional recovery. | [2] |
| Ischemia-Reperfusion (I/R) Injury | Mouse | Cardiomyocyte-specific overexpression of CYP2J2 (CYP2J2 Tr) | Left ventricular function, infarct size | Improved functional recovery and reduced infarct size after ischemia. | [2] |
| Angiotensin II (Ang II) Induced Heart Failure | Rodent | Overexpression of CYP2J2 | Cardiac function, inflammatory cytokines, apoptosis levels | Reduced inflammatory cytokines, ameliorated ER stress, and improved cardiac function. | [4] |
| Myocardial Infarction (MI) | Mouse | Administration of EET agonist (NUDSA) | Cardiac function, angiogenesis, fibrosis | Restored cardiac function, promoted angiogenesis, and ameliorated fibrosis post-MI. | [4] |
| Endothelial Dysfunction | Mouse | Endothelial cell-specific POR knockout (ecPOR-/-) | Vascular tone, blood pressure, EET levels | Abolished EET production, potentiated hypertension, and led to endothelial dysfunction. | [5] |
| Spontaneously Hypertensive Rat (SHR) | Rat | Administration of EET-A (agonist) | Blood pressure | EET-A alone (10 mg/kg/day) did not show antihypertensive properties in adult SHR. |[6] |
Table 2: Animal Models for Renal & Metabolic Effects of EETs
| Animal Model | Species | Key Intervention/Genetic Modification | Key Measured Parameters | Noteworthy Findings | Citation(s) |
|---|---|---|---|---|---|
| Diabetic Nephropathy | Mouse | Streptozotocin (STZ)-induced diabetes | Blood glucose, albumin-creatinine ratio (ACR), BUN, creatinine | STZ is a common method to induce diabetes for studying renal complications. | [6][7] |
| Chronic Kidney Disease (CKD) | Rat | 5/6 Nephrectomy (subtotal nephrectomy) | Blood pressure, proteinuria, glomerulosclerosis, fibrosis | This model is widely used to replicate pathological features of human CKD. | [7][8] |
| Diabetic Neuropathy | Rat | Streptozotocin (STZ)-induced diabetes | Thermal withdrawal latency, mechanical withdrawal threshold | Used to test the effects of sEH inhibition on neuropathic pain. |[3] |
Table 3: Animal Models for Neurological & Inflammatory Effects of EETs
| Animal Model | Species | Key Intervention/Genetic Modification | Key Measured Parameters | Noteworthy Findings | Citation(s) |
|---|---|---|---|---|---|
| Inflammatory Pain | Rat | Lipopolysaccharide (LPS) i.pl. injection | Thermal hyperalgesia, mechanical allodynia | sEH inhibition reduces LPS-induced inflammatory pain. | [3] |
| Focal Cerebral Ischemia | Mouse | Middle Cerebral Artery Occlusion (MCAO) | Brain injury volume, neurological deficit scores | EET pathway modulation can be neuroprotective. | [9][10] |
| General Inflammation | Rat/Mouse | LPS administration | Inflammatory gene expression, cytokine levels (TNFα, PGE2) | sEH inhibition or exogenous EETs suppress inflammatory pathways. |[1][3] |
II. Signaling Pathways & Visualizations
EETs exert their effects through multiple signaling cascades, often involving G-protein coupled receptors (GPCRs), transient receptor potential (TRP) channels, and nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[1] Key downstream pathways include the PI3K-Akt, NF-κB, and MAP kinase pathways.[1][2][11]
Diagram: EET Metabolic Pathway
Caption: Metabolic pathway of 1,2-Epoxyeicosane (EET) synthesis and degradation.
Diagram: EET-Mediated Cardioprotective Signaling
References
- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids Improve Postischemic Functional Recovery of Heart in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Animal Models of Kidney Disease: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Signal transduction and the Ets family of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Epoxyeicosanoids in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The term "1,2-Epoxyeicosane" refers to a saturated epoxide of eicosane. However, the vast majority of lipidomics research focuses on the unsaturated counterparts derived from arachidonic acid, known as epoxyeicosatrienoic acids (EETs) . This document will focus on the applications of EETs as the most studied and biologically active epoxyeicosanoids. It is presumed that the methodologies and principles described herein are largely applicable to the study of saturated epoxyeicosanoids like this compound, though their biological activities may differ.
Introduction
Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] There are four primary regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules act as autocrine and paracrine mediators in various physiological processes, including the regulation of vascular tone, inflammation, angiogenesis, and cardiovascular protection.[2][3] EETs are metabolized and inactivated by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs).[2] Due to their potent and diverse biological activities, there is significant interest in understanding the role of EETs in health and disease, and in developing therapeutic strategies that modulate their signaling pathways.
Biological Activities and Signaling Pathways
EETs exert their effects through multiple signaling pathways, often initiated by binding to putative G-protein coupled receptors (GPCRs) on the cell surface. Their signaling can also involve intracellular actions, including the activation of transcription factors such as peroxisome proliferator-activated receptors (PPARs).[2]
Key signaling events modulated by EETs include:
-
Vasodilation: Activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[4]
-
Anti-inflammation: Inhibition of the NF-κB signaling pathway, which in turn downregulates the expression of pro-inflammatory cytokines and adhesion molecules like VCAM-1.[1][5]
-
Angiogenesis: Promotion of endothelial cell migration, proliferation, and tube formation, often involving the PI3K/Akt and MAPK signaling pathways.[5]
Signaling Pathway Diagram
Caption: Simplified signaling pathways of epoxyeicosatrienoic acids (EETs).
Quantitative Data on Biological Activities
The biological effects of EETs are often dose-dependent and vary between regioisomers. The following tables summarize available quantitative data.
Table 1: Vasodilatory Effects of EETs
| EET Regioisomer | Concentration | Effect | Reference |
| 14,15-EET | ED50 = 2.2 µM | Vasorelaxation of precontracted bovine coronary artery | [6] |
| 11,12-EET | 0.1, 1.0, 10 nmol | Dose-dependent vasodilation in perfused rat mesenteric beds | [7] |
Table 2: Pro-Angiogenic Effects of EETs
| EET Regioisomer | Concentration | Effect | Cell Type | Reference |
| 11(R),12(S)-EET | Not specified | Stimulated endothelial cell migration and tube formation | Human endothelial cells | [4] |
| 11,12-EET | Not specified | Significantly induced neovasculogenesis and cell migration | Human endothelial progenitor cells | [5] |
Table 3: Anti-Inflammatory and Other Effects of EETs
| EET Regioisomer | Concentration | Effect | Assay/Model | Reference |
| 11,12-EET | Not specified | Significantly downregulated VCAM-1, E-selectin, and ICAM-1 expression | TNF-α-treated HUVECs | [1] |
| 14,15-EET | 1 µM | Significantly attenuated LPS-triggered NF-κB DNA binding activity and TNF-α release | Neonatal cardiomyocytes |
Experimental Protocols
Experimental Workflow for EETs Analysis
Caption: General workflow for the analysis of EETs from biological samples.
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a general guideline for the extraction of lipids, including EETs, from biological matrices.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standards (deuterated EETs)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize tissue samples in an appropriate buffer. For plasma or cell pellets, proceed directly to extraction.
-
Internal Standard Spiking: Add a known amount of deuterated EET internal standard to the sample.
-
Solvent Addition: Add 2 volumes of chloroform and 1 volume of methanol for every 1 volume of aqueous sample (Folch method). Vortex thoroughly.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation. Vortex and centrifuge at low speed (e.g., 2000 x g) for 10 minutes.
-
Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).
Protocol 2: Quantification of EETs by LC-MS/MS
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the different EET regioisomers.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each EET regioisomer and the internal standards.
-
Data Analysis: Quantify the endogenous EETs by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Protocol 3: Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)
This assay measures the activity of sEH by monitoring the hydrolysis of a non-fluorescent substrate to a fluorescent product.
Materials:
-
sEH assay buffer
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Purified sEH or cell/tissue lysate
-
sEH inhibitor (for control)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the sEH substrate and inhibitor in assay buffer.
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the sample (lysate or purified enzyme), assay buffer, and either the sEH inhibitor (for background) or vehicle.
-
Initiate Reaction: Add the sEH substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) at regular intervals.
-
Data Analysis: Calculate the rate of the reaction (change in fluorescence over time). Specific sEH activity is determined by subtracting the rate in the presence of the inhibitor from the total rate.
Conclusion
The study of epoxyeicosanoids, particularly EETs, is a dynamic area of lipidomics with significant implications for understanding and treating a range of diseases. The protocols and data presented here provide a foundation for researchers to investigate the roles of these potent lipid mediators in their specific areas of interest. Accurate quantification and a thorough understanding of their signaling pathways are crucial for advancing our knowledge of these important molecules.
References
- 1. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators [mdpi.com]
- 2. Anti-inflammatory effects of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Detection of 1,2-Epoxyeicosane
Welcome to the technical support center for the mass spectrometry analysis of 1,2-epoxyeicosane and related epoxyeicosatrienoic acids (EETs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve lower detection limits.
Troubleshooting Guide: Improving Low Signal/High Detection Limits
Low sensitivity is a common challenge in the analysis of this compound and other EETs due to their low physiological concentrations and complex biological matrices. This guide provides a systematic approach to identifying and resolving issues related to poor signal intensity.
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or complete absence of analyte peak | Inefficient sample extraction and cleanup. | Review and optimize your sample preparation protocol. For plasma or cell culture media, solid-phase extraction (SPE) is often more effective than liquid-liquid extraction (LLE) at removing interfering substances.[1] Consider using a C18 or a polymer-based sorbent like Strata-X.[1][2] Ensure proper conditioning, loading, washing, and elution steps are followed.[3][4][5][6][7][8] |
| Analyte degradation during sample preparation or storage. | Handle samples on ice and minimize the contact time with plasticware to prevent adhesion.[9] For intracellular analysis, scrape cells in methanol to quench enzymatic activity.[10] Store extracts at -80°C and analyze them as soon as possible. | |
| Suboptimal ionization in the mass spectrometer source. | Optimize electrospray ionization (ESI) source parameters, including ion spray voltage, gas temperatures, and gas flow rates.[11] For EETs, negative ion mode ESI is typically used.[12] | |
| Poor fragmentation or incorrect MRM transition selection. | Infuse a standard of this compound to optimize the precursor and product ions and their respective collision energies.[11] Ensure you are monitoring the most abundant and specific transitions. | |
| High background noise or interfering peaks | Matrix effects leading to ion suppression. | Improve sample cleanup by incorporating additional wash steps in your SPE protocol or by using a more selective sorbent.[1] A "dilute and shoot" approach may be possible but often requires extensive method development to mitigate matrix effects.[13] |
| Contamination from solvents, reagents, or labware. | Use high-purity, LC-MS grade solvents and reagents.[14] Ensure all glassware and plasticware are thoroughly cleaned or use single-use items. | |
| Poor chromatographic peak shape (e.g., tailing, broad peaks) | Incompatible mobile phase or gradient. | Ensure the mobile phase is appropriate for reversed-phase chromatography (e.g., water, acetonitrile, or methanol with a suitable modifier like formic or acetic acid).[2][10] Optimize the gradient elution to ensure adequate separation from matrix components and proper peak focusing.[2][3] |
| Secondary interactions with the analytical column. | Use a high-quality, end-capped C18 column to minimize silanol interactions. Consider a column with a smaller particle size (e.g., sub-2 µm) for improved efficiency.[15] | |
| Inconsistent results or poor reproducibility | Variability in manual sample preparation. | Automate the sample preparation process if possible. If performing manually, ensure precise and consistent execution of each step, particularly the evaporation and reconstitution volumes. |
| Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard (e.g., a deuterated analog of this compound or a related EET) to correct for variability in sample extraction and ionization.[12][14] |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable mass spectrometry technique for this compound analysis: LC-MS/MS or GC-MS?
A1: For non-volatile and thermally labile compounds like this compound, LC-MS/MS is generally the preferred technique.[2][14] It offers high sensitivity and specificity without the need for chemical derivatization, which is often required for GC-MS analysis to increase analyte volatility.[9] GC-MS can be used, but the derivatization step adds complexity and potential for variability.[16][17][18][19][20]
Q2: How can I improve the extraction efficiency of this compound from my samples?
A2: Solid-phase extraction (SPE) is a robust method for extracting eicosanoids. A reversed-phase sorbent like C18 is a good starting point. The general steps include conditioning the sorbent (e.g., with methanol then water), loading the acidified sample, washing away interferences (e.g., with water and hexane), and eluting the analyte with an organic solvent like methyl formate or methanol.[1] For complex matrices, a more specialized polymer-based sorbent may provide better cleanup.[2]
Q3: Is derivatization necessary for the analysis of this compound?
A3: For LC-MS/MS analysis, derivatization is generally not required. However, for GC-MS, derivatization is essential to make the molecule volatile and thermally stable.[9] Common derivatization methods for compounds with hydroxyl or carboxylic acid groups include silylation (e.g., with BSTFA) or esterification.[16][19]
Q4: What are typical limits of detection (LOD) and quantification (LOQ) for EETs using LC-MS/MS?
A4: The achievable LOD and LOQ can vary depending on the sample matrix, instrumentation, and specific method. However, published methods have reported LOQs in the low ng/mL to high pg/mL range. For example, one study achieved an LOQ of 0.5 ng/mL for EETs in human plasma.[21] Another reported an LOD and LOQ of 1.5 and 5 nmol/L, respectively.[11][22]
Quantitative Data Summary
| Analyte Family | Method | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| EETs | LC-MS/MS | Human Plasma | 0.5 ng/mL | Not Reported | [21] |
| DHETs | LC-MS/MS | Human Plasma | 0.25 ng/mL | Not Reported | [21] |
| EETs | LC-MS/MS | In vitro incubation | 5 nmol/L | 1.5 nmol/L | [11][22] |
| DHETs | LC-MS/MS | In vitro incubation | 2 nmol/L | 0.6 nmol/L | [11][22] |
| Eicosanoids | LC-MS/MS | Human Serum, Sputum, BALF | 0.2 - 3 ng/mL | Not Reported | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Epoxyeicosanoids from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: Acidify 1 mL of plasma to a pH of approximately 3.5 with acetic acid. Add a deuterated internal standard for this compound or a related EET.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences. Follow with a wash of 2 mL of hexane to remove non-polar interferences like lipids.
-
Elution: Elute the epoxyeicosanoids with 2 mL of methyl formate or methanol into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Epoxyeicosanoids
This is an example of a typical LC-MS/MS method and should be optimized for your instrument.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid[3]
-
Gradient:
-
0-3 min: 20% B
-
3-16 min: Linear gradient to 65% B
-
16-19 min: Linear gradient to 95% B
-
19-23 min: Hold at 95% B
-
23-23.2 min: Return to 20% B
-
23.2-25 min: Re-equilibration at 20% B[3]
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), negative ion mode
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions: For EETs, the precursor ion is typically [M-H]⁻ at m/z 319. Product ions will vary depending on the specific isomer and collision energy.[12][23] It is crucial to optimize these transitions using an authentic standard.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Simplified biosynthesis and metabolism of EETs.
References
- 1. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. chromsolutions.co.uk [chromsolutions.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 1,2-Epoxyeicosane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 1,2-epoxyeicosane.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in the quantification of this compound include:
-
Low Endogenous Concentrations: this compound is often present at very low levels in biological matrices, requiring highly sensitive analytical methods.
-
Chemical Instability: The epoxide ring is susceptible to hydrolysis to the corresponding 1,2-eicosanodiol, especially under acidic or basic conditions. Careful sample handling and storage are crucial.
-
Matrix Effects: Biological samples are complex mixtures containing numerous compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1][2]
-
Isomeric Interference: Distinguishing this compound from other epoxyeicosanoid isomers can be challenging and requires high-resolution chromatographic separation.
-
Lack of Commercial Standards: The availability of high-purity standards for this compound and its deuterated internal standard can be limited, impacting method development and validation.
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and specificity.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires derivatization to improve the volatility and thermal stability of the analyte.
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, it is recommended to:
-
Work quickly and keep samples on ice.
-
Use antioxidants, such as butylated hydroxytoluene (BHT), during sample extraction.
-
Avoid strong acids and bases.
-
Store samples at -80°C.
-
Consider the use of epoxide hydrolase inhibitors if the conversion to the diol is a concern.
Q4: What is the role of an internal standard in this compound quantification?
A4: An internal standard, ideally a stable isotope-labeled version of this compound (e.g., this compound-d4), is crucial for accurate quantification. It is added to the sample at a known concentration at the beginning of the sample preparation process and helps to correct for analyte losses during extraction and for matrix effects during LC-MS/MS analysis.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Signal for this compound | 1. Degradation of analyte: The epoxide ring may have hydrolyzed. 2. Poor extraction recovery: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal. 3. Ion suppression: Co-eluting matrix components are interfering with ionization. 4. Incorrect MS/MS parameters: The precursor and product ion transitions are not set correctly. | 1. Re-evaluate sample handling and storage procedures. Ensure pH is neutral and temperature is low. 2. Optimize the extraction solvent and pH. Test different SPE sorbents. 3. Improve chromatographic separation to resolve the analyte from interfering compounds. Dilute the sample extract. Use a more rigorous cleanup method. 4. Infuse a standard solution of this compound to optimize the MRM transitions. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interferences. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Implement a more effective sample cleanup procedure. |
| Poor Peak Shape | 1. Column degradation. 2. Inappropriate mobile phase. 3. Sample solvent incompatible with mobile phase. | 1. Replace the analytical column. 2. Adjust the mobile phase composition (e.g., organic solvent ratio, additive concentration). 3. Ensure the final sample extract is dissolved in a solvent similar in composition to the initial mobile phase. |
| Inconsistent Results | 1. Variable extraction recovery. 2. Inconsistent matrix effects. 3. Instrument instability. | 1. Ensure precise and consistent execution of the extraction protocol. Use an internal standard. 2. Use a stable isotope-labeled internal standard. Prepare calibration standards in a matrix that matches the samples. 3. Perform system suitability tests before each analytical run. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Solution |
| Analyte Degradation in the Injector | 1. High injector temperature. | 1. Optimize the injector temperature to ensure volatilization without thermal degradation. Consider a programmable temperature vaporizer (PTV) injector. |
| Poor Derivatization Efficiency | 1. Presence of moisture. 2. Incorrect reaction time or temperature. 3. Degraded derivatizing agent. | 1. Ensure all glassware and solvents are anhydrous. 2. Optimize the derivatization conditions. 3. Use a fresh vial of the derivatizing agent. |
| Co-eluting Peaks | 1. Inadequate chromatographic separation. | 1. Optimize the GC temperature program (e.g., ramp rate, final temperature). 2. Use a column with a different stationary phase. |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from methods for related epoxyeicosanoids and should be optimized for this compound.
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 100 µL of plasma with 10 µL of an internal standard solution (e.g., this compound-d4 in methanol).
-
Add 400 µL of methanol to precipitate proteins.
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Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
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Dilute the supernatant with 5 mL of water.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
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Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 15% methanol in water.
-
Elute the analytes with 2 mL of methyl formate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2. LC-MS/MS Conditions
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other isomers and matrix components (e.g., 5-95% B over 10 minutes).
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Flow Rate: 0.3 mL/min.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data: Hypothetical MRM Transitions for this compound
Since specific literature on the MRM transitions for this compound is scarce, the following are hypothetical values based on its structure and the fragmentation of similar epoxides. These must be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 311.3 [M+H]+ | 155.1 | 15 |
| 125.1 | 25 | ||
| This compound-d4 (IS) | 315.3 [M+H]+ | 157.1 | 15 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound quantification.
Signaling Pathway
The specific signaling pathway for this compound is not well-established in the scientific literature. However, it is known to be a substrate for soluble epoxide hydrolase (sEH), which converts it to the less active 1,2-eicosanodiol.[1][2][4][5] This metabolic step is a key regulator of its biological activity. The diagram below illustrates this metabolic pathway.
Caption: Metabolic pathway of this compound via soluble epoxide hydrolase.
References
- 1. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Soluble epoxide hydrolase: A potential target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomeric Interference of Epoxyeicosanoids
Welcome to the Technical Support Center for the analysis of epoxyeicosanoids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the isomeric interference of these lipid signaling molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
1. What are the major challenges in analyzing epoxyeicosatrienoic acid (EET) isomers?
The primary challenges in EET analysis stem from their structural similarity. There are four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), and each regioisomer exists as a pair of enantiomers (R/S). This isomeric complexity makes it difficult to achieve complete separation and accurate quantification. Key challenges include:
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Co-elution: Regioisomers and enantiomers often have very similar chromatographic retention times, leading to overlapping peaks.
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Identical Mass Spectra: Isomers produce identical or very similar mass spectra, making differentiation by mass spectrometry alone impossible without prior chromatographic separation.
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Low Endogenous Concentrations: EETs are present in biological systems at very low concentrations (pM to nM range), requiring highly sensitive analytical methods.
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Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) contain numerous other lipids and macromolecules that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[1][2][3][4]
2. Which analytical techniques are best suited for resolving EET isomers?
A combination of chromatography and mass spectrometry is the most powerful approach for resolving and quantifying EET isomers.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating enantiomers. Columns with chiral stationary phases (CSPs) can differentiate between the R and S enantiomers of each EET regioisomer. Polysaccharide-based CSPs are widely used for this purpose.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): When coupled with a suitable chromatographic method (like chiral HPLC), tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for quantification.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but it typically requires derivatization to make the EETs volatile. GC-MS can offer excellent resolution, but the sample preparation is more complex.[5]
3. What are the critical steps in sample preparation for EET analysis?
Proper sample preparation is crucial for accurate and reproducible results. The main steps include:
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Extraction: Solid-phase extraction (SPE) is the most common method for extracting EETs from biological matrices.[6] It helps to remove interfering substances and concentrate the analytes.
-
Hydrolysis: In some cases, EETs may be esterified to phospholipids. Alkaline hydrolysis can be used to release the free EETs, but conditions must be carefully controlled to prevent degradation of the analytes.
-
Derivatization: For GC-MS analysis, EETs need to be derivatized to increase their volatility and improve their chromatographic properties. Pentafluorobenzyl (PFB) bromide is a common derivatization agent that also enhances sensitivity in negative chemical ionization (NCI) mode.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of epoxyeicosanoids.
Problem 1: Poor or no separation of EET enantiomers on a chiral column.
-
Possible Cause: Incorrect mobile phase composition.
-
Solution: Optimize the mobile phase. For normal-phase chiral chromatography of EETs, a non-polar mobile phase such as hexane with a small percentage of a polar modifier like isopropanol or ethanol is typically used. Systematically vary the percentage of the modifier to improve resolution. The addition of a small amount of an acid (e.g., formic acid or acetic acid) can sometimes improve peak shape.
-
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Select a CSP known to be effective for EETs. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are generally a good starting point. Consult column selection guides from manufacturers for recommendations for similar compounds.
-
-
Possible Cause: Column temperature is not optimal.
-
Solution: Vary the column temperature. Lower temperatures often increase enantioselectivity, but may also lead to broader peaks and longer retention times.
-
-
Possible Cause: Flow rate is too high.
-
Solution: Reduce the flow rate. Chiral separations often benefit from lower flow rates, which allow for better interaction between the analytes and the chiral stationary phase.
-
Problem 2: Significant ion suppression in LC-MS/MS analysis of plasma samples.
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Possible Cause: Co-elution of phospholipids and other matrix components.
-
Solution 1: Improve Chromatographic Separation. Optimize the HPLC gradient to separate the EETs from the bulk of the phospholipids. A shallower gradient can improve resolution.
-
Solution 2: Enhance Sample Cleanup. Use a more rigorous solid-phase extraction (SPE) protocol. Some SPE cartridges are specifically designed to remove phospholipids.[1]
-
Solution 3: Use a Divert Valve. Program the LC system to divert the flow from the column to waste during the elution of highly abundant interfering compounds (like salts and phospholipids) and only direct the flow to the mass spectrometer when the EETs are expected to elute.
-
Solution 4: Dilute the Sample. If the EET concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[3]
-
Problem 3: Inconsistent and low recovery during solid-phase extraction (SPE).
-
Possible Cause: Improper conditioning or equilibration of the SPE cartridge.
-
Solution: Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample matrix before loading the sample.
-
-
Possible Cause: Sample pH is not optimal for retention.
-
Solution: Adjust the pH of the sample to ensure the EETs are in a neutral form for retention on a non-polar SPE sorbent. Acidifying the sample to a pH of ~3-4 is common.
-
-
Possible Cause: Inappropriate elution solvent.
-
Solution: Use an elution solvent that is strong enough to desorb the EETs from the SPE sorbent. A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., isopropanol or methanol) is often effective. The addition of a small amount of acid or base to the elution solvent can sometimes improve recovery.
-
Quantitative Data Summary
Table 1: Comparison of Chiral Columns for EET Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase | Regioisomers Separated | Typical Resolution (Rs) | Reference |
| Chiralcel OD-H | Hexane/Isopropanol/Acetic Acid (98:2:0.1) | 14,15-EET, 11,12-EET, 8,9-EET, 5,6-EET | > 1.5 for all pairs | (Example) |
| Chiralpak AD-H | Hexane/Isopropanol (99.1:0.9) | 14,15-EET, 11,12-EET, 8,9-EET, 5,6-EET | Baseline separation | [1] |
| Chiralcel OJ | Varies depending on regioisomer | All regioisomers | Good separation | [1] |
Table 2: Comparison of Analytical Techniques for EET Analysis
| Technique | Pros | Cons | Typical Limit of Detection (LOD) |
| LC-MS/MS | High sensitivity and selectivity, suitable for a wide range of compounds without derivatization.[7] | Susceptible to matrix effects, higher initial instrument cost.[7][8] | pg/mL range |
| GC-MS | Excellent resolution, high sensitivity, especially with NCI.[5] | Requires derivatization, not suitable for thermally labile compounds, more complex sample preparation.[5][7] | pg/mL range |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of EETs from Plasma
-
Sample Preparation: To 1 mL of plasma, add an internal standard (e.g., a deuterated EET).
-
Protein Precipitation: Add 2 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 4°C for 10 minutes at 3000 x g.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 15% methanol in water.
-
Elution: Elute the EETs with 2 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Protocol 2: Derivatization of EETs with Pentafluorobenzyl (PFB) Bromide for GC-MS Analysis
-
Sample Preparation: The extracted and dried EET sample.
-
Reagent Preparation: Prepare a solution of 10% PFB bromide in acetonitrile and a solution of 10% N,N-diisopropylethylamine (DIPEA) in acetonitrile.
-
Derivatization Reaction: To the dried sample, add 50 µL of the PFB bromide solution and 50 µL of the DIPEA solution.
-
Incubation: Cap the vial and heat at 60°C for 30 minutes.
-
Drying: After cooling, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of epoxyeicosanoids.
Caption: Simplified metabolic pathway of epoxyeicosatrienoic acids (EETs).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
- 7. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
troubleshooting 1,2-Epoxyeicosane instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Epoxyeicosane. The information provided is designed to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a lipid signaling molecule, an epoxide derivative of eicosane. Like many epoxides, the three-membered ether ring is strained, making it susceptible to ring-opening reactions, particularly in aqueous and/or acidic or basic solutions. This inherent reactivity can lead to its degradation, impacting the accuracy and reproducibility of experiments.
Q2: What is the primary degradation pathway for this compound in solution?
The most common degradation pathway for epoxides like this compound in experimental settings is hydrolysis. This reaction involves the cleavage of the epoxide ring by water to form the corresponding 1,2-diol (eicosane-1,2-diol). This hydrolysis can be catalyzed by both acidic and basic conditions.
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.
-
Form: It is best stored as a solid or in a non-polar, aprotic organic solvent such as methyl acetate or hexane.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: What solvents are recommended for preparing stock solutions of this compound?
For stock solutions, it is recommended to use dry, aprotic organic solvents. Examples include:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
N,N-dimethylformamide (DMF)
It is crucial to use high-purity, anhydrous solvents to minimize hydrolysis. Stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | Degradation of this compound in the experimental buffer. | Prepare fresh working solutions immediately before use. Minimize the time the compound spends in aqueous buffers. Consider using a vehicle-controlled group to assess baseline activity. |
| Incorrect storage of the compound or stock solution. | Verify that the compound and any stock solutions have been stored at -20°C or below, protected from light and moisture. | |
| High background signal or unexpected peaks in analytical measurements (e.g., LC-MS, GC-MS). | Presence of the hydrolyzed diol product. | Confirm the identity of the unexpected peak by running a standard of the corresponding diol, if available. Optimize the experimental workflow to minimize exposure to water and non-neutral pH. |
| Oxidation of the compound. | Ensure the compound and solvents are stored under an inert atmosphere. Consider adding an antioxidant to the experimental system if compatible. | |
| Precipitation of the compound in aqueous buffer. | Low solubility of the lipid in aqueous solutions. | Prepare the final working solution by adding the stock solution in a dropwise manner while vortexing the buffer. The final concentration of the organic solvent in the aqueous buffer should be kept low (typically <0.5%). |
| The concentration of the compound exceeds its solubility limit. | Determine the solubility limit of this compound in your specific buffer system. If a higher concentration is needed, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA). |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under an inert atmosphere, dissolve the solid in an appropriate anhydrous organic solvent (e.g., ethanol, DMSO) to a high concentration (e.g., 10 mg/mL).
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Store the stock solution in a tightly sealed vial at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Prepare an intermediate dilution of the stock solution in the same organic solvent if a large dilution factor is required.
-
To prepare the final aqueous working solution, add the required volume of the stock or intermediate solution to the experimental buffer in a dropwise fashion while gently vortexing.
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Ensure the final concentration of the organic solvent in the buffer is minimal and does not affect the experimental system.
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Use the working solution immediately after preparation.
-
Data Presentation
Table 1: Factors Influencing this compound Stability in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Epoxide hydrolysis is catalyzed by both acid and base. Stability is generally greatest near neutral pH. | Maintain experimental buffers at a pH as close to neutral (pH 7.4) as possible. Avoid highly acidic or basic conditions. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis and other degradation reactions. | Keep solutions on ice whenever possible and perform experiments at the lowest feasible temperature. For long-term storage, -20°C or -80°C is recommended. |
| Aqueous Environment | Water is a reactant in the hydrolysis of the epoxide ring. | Minimize the time this compound is in an aqueous solution. Prepare aqueous solutions immediately before use. |
| Solvent Choice | Protic solvents (e.g., water, methanol) can participate in ring-opening reactions. | Use aprotic, anhydrous organic solvents for stock solutions. |
| Oxygen | Although the epoxide itself is not highly susceptible to oxidation, the long alkyl chain can be. | Store under an inert atmosphere (e.g., nitrogen, argon). |
Visualizations
Technical Support Center: Optimization of 1,2-Epoxyeicosane Extraction from Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 1,2-Epoxyeicosane from plasma samples for subsequent analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The two most prevalent methods for extracting this compound and other epoxyeicosanoids from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE often provides cleaner extracts and higher recoveries, while LLE can be a simpler and more cost-effective option.
Q2: Why is the choice of extraction method critical for this compound analysis?
A2: The choice of extraction method is critical due to the low endogenous concentrations of this compound in plasma and its susceptibility to degradation. An optimized extraction method will ensure maximum recovery of the analyte, minimize interference from the plasma matrix, and prevent hydrolysis of the epoxide ring, leading to accurate and reproducible quantification.
Q3: What type of internal standard should be used for the quantification of this compound?
A3: A stable isotope-labeled internal standard, such as a deuterated or 13C-labeled this compound, is highly recommended. These internal standards mimic the behavior of the endogenous analyte during extraction and ionization, correcting for matrix effects and variations in instrument response, which is crucial for accurate quantification by mass spectrometry.
Q4: How should plasma samples be stored to ensure the stability of this compound?
A4: Plasma samples should be stored at -80°C to minimize enzymatic and chemical degradation of this compound. It is crucial to minimize freeze-thaw cycles, as this can lead to analyte degradation. For long-term storage, flash-freezing the samples in liquid nitrogen before transferring to a -80°C freezer is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete elution from SPE cartridge: The elution solvent may not be strong enough to displace the analyte from the sorbent. | Optimize the elution solvent by increasing the percentage of organic solvent or by testing different solvent compositions (e.g., adding a small amount of a more polar solvent). |
| Analyte degradation during extraction: The epoxide ring of this compound is susceptible to hydrolysis, especially under acidic conditions. | Ensure that the pH of the sample and solvents is controlled and avoid strongly acidic conditions. Work quickly and keep samples on ice whenever possible. | |
| Inefficient liquid-liquid extraction: The chosen organic solvent may have poor partitioning for this compound. | Test different organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether). Perform multiple extractions (2-3 times) with smaller volumes of solvent and pool the organic layers. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of phospholipids and other matrix components: These can suppress or enhance the ionization of this compound. | For SPE: Incorporate a wash step with a solvent that can remove interfering compounds without eluting the analyte. Consider using a more selective SPE sorbent. For LLE: Perform a back-extraction with an aqueous solution to remove polar interferences from the organic extract. |
| Insufficient sample cleanup: The extraction protocol does not adequately remove interfering substances. | Optimize the SPE wash steps or consider a two-step extraction process (e.g., protein precipitation followed by SPE). | |
| Poor Reproducibility | Inconsistent sample handling: Variations in extraction time, temperature, or vortexing can affect recovery. | Standardize all steps of the extraction protocol. Use an automated liquid handler for improved precision if available. |
| Variable performance of SPE cartridges: Inconsistent packing or batch-to-batch variability of the sorbent. | Use high-quality SPE cartridges from a reputable supplier. Test a new batch of cartridges before processing a large number of samples. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes a comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the recovery of a panel of analytes from plasma. While this data is not specific to this compound, it provides a general comparison of the two techniques for compounds with varying polarities. Oasis PRiME HLB is a type of reversed-phase SPE sorbent.
| Extraction Method | Average Analyte Recovery (%) | Matrix Effects (%) | Advantages | Disadvantages |
| Solid-Phase Extraction (Oasis PRiME HLB) | 89 ± 7 | Low | High and consistent recoveries, excellent removal of matrix components, amenable to automation. | Can be more expensive and require more method development than LLE. |
| Liquid-Liquid Extraction (MTBE) | 70 ± 10 | Moderate to High | Simple, inexpensive, and requires minimal specialized equipment. | Lower recoveries for some analytes, potential for emulsion formation, less effective at removing all matrix interferences. |
Data is adapted from a comprehensive comparison of sample preparation techniques by Waters Corporation. The reported values are for a panel of various drugs and not specifically for this compound.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol (Optimized for Epoxyeicosanoids)
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Oasis PRiME HLB µElution Plate or Cartridges
-
Internal Standard (deuterated this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Plasma sample
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Loading: Transfer the supernatant to the Oasis PRiME HLB µElution plate or cartridge.
-
Washing: Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with two aliquots of 50 µL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
Materials:
-
Internal Standard (deuterated this compound)
-
Ethyl Acetate (LC-MS grade)
-
Plasma sample
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma in a glass tube, add 20 µL of the internal standard solution. Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step (steps 2-5) with another 1 mL of ethyl acetate and combine the organic layers.
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Evaporation and Reconstitution: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Experimental Workflow for this compound Extraction
minimizing matrix effects in 1,2-Epoxyeicosane LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 1,2-epoxyeicosanes (also known as epoxyeicosatrienoic acids or EETs).
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the analysis of 1,2-epoxyeicosanes, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why am I observing significant ion suppression or enhancement for my 1,2-epoxyeicosane analytes?
A1: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis of complex biological samples.[1][2] These effects arise from co-eluting endogenous components of the sample matrix that interfere with the ionization of the target analytes in the mass spectrometer's ion source.[3] For 1,2-epoxyeicosanes, which are lipids, common interfering substances from plasma or tissue homogenates include phospholipids and other fatty acids.[4]
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: The sample preparation method may not be effectively removing interfering matrix components.
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Solution: Optimize your sample preparation protocol. Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5] Polymeric SPE sorbents can be effective in removing a broad range of interferences.[6][7]
-
-
Suboptimal Chromatographic Separation: Your analytes may be co-eluting with matrix components.
-
Solution: Adjust your LC method to improve the separation of 1,2-epoxyeicosanes from interfering compounds. This can be achieved by modifying the mobile phase composition, the gradient profile, or by using a different stationary phase.[2][8] A C18 column is commonly used for the separation of these analytes.[1][2]
-
-
Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in matrix effects between samples can lead to inaccurate quantification.
Q2: My recovery of 1,2-epoxyeicosanes is low and inconsistent. What could be the cause?
A2: Low and variable recovery can stem from several factors during sample preparation.
Potential Causes and Solutions:
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Inefficient Extraction: The chosen extraction solvent or SPE sorbent may not be optimal for 1,2-epoxyeicosanes.
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Solution for LLE: Ensure the pH of the aqueous phase is adjusted to keep the acidic 1,2-epoxyeicosanes in their non-ionized form, which enhances their partitioning into the organic solvent.
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Solution for SPE: Select an appropriate SPE sorbent. Polymeric sorbents are often effective for retaining a wide range of analytes, including lipids.[6][7] Ensure proper conditioning of the SPE cartridge to activate the sorbent before loading the sample.[12]
-
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to release the analytes from the sorbent.
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Solution: Optimize the elution solvent. A mixture of a polar organic solvent (e.g., methanol or acetonitrile) with an appropriate modifier (e.g., a small percentage of formic acid) is often effective.[1] It can be beneficial to use two smaller aliquots of the elution solvent instead of one large one for better recovery.[13]
-
-
Analyte Instability: 1,2-epoxyeicosanes can be prone to degradation, especially the 5,6-EET regioisomer, which is chemically unstable.[14]
-
Solution: Keep samples on ice or at 4°C during processing and store them at -80°C. Minimize freeze-thaw cycles.
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Q3: I'm seeing poor peak shapes (e.g., tailing or splitting) for my this compound peaks. How can I improve this?
A3: Poor peak shape can be an indication of issues with the analytical column, mobile phase, or injection solvent.[15]
Potential Causes and Solutions:
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Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak distortion.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
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-
Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak fronting or splitting.
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Solution: Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
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Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the analytes, causing peak tailing.
Quantitative Data Summary
The choice of sample preparation is critical for minimizing matrix effects and achieving high analyte recovery. Below is a summary of typical performance data for different extraction techniques used in the analysis of 1,2-epoxyeicosanes and their metabolites (dihydroxyeicosatrienoic acids - DHETs).
| Sample Preparation Technique | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Solid Phase Extraction (SPE) | EETs & DHETs | 95.2 - 118 | Not explicitly quantified, but method showed good precision | [1] |
| Liquid-Liquid Extraction (LLE) | EETs & DHETs | >85 | Ion suppression observed but compensated by internal standards | [14] |
| Protein Precipitation (PPT) | General | Lower than SPE and LLE | Significant ion suppression due to phospholipids | [5] |
Experimental Protocols
Here are detailed methodologies for common sample preparation techniques used in this compound analysis.
Protocol 1: Solid Phase Extraction (SPE) for 1,2-Epoxyeicosanes from Plasma
This protocol is adapted from established methods for eicosanoid analysis.[1]
1. Materials:
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SPE cartridges (e.g., Oasis HLB or a similar polymeric reversed-phase sorbent)
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Deuterated internal standards for each this compound regioisomer
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Methanol, Acetonitrile, Ethyl Acetate, Formic Acid (LC-MS grade)
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Ultrapure water
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Nitrogen evaporator
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Vortex mixer and centrifuge
2. Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 10 µL of the internal standard solution.
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Add 600 µL of water and vortex briefly.
-
-
SPE Cartridge Conditioning:
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Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.
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-
Sample Loading:
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Load the pre-treated sample onto the conditioned SPE cartridge.
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-
Washing:
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Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water to remove polar interferences.
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Elution:
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Elute the 1,2-epoxyeicosanes with 1 mL of ethyl acetate.
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-
Dry-down and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
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Protocol 2: Liquid-Liquid Extraction (LLE) for 1,2-Epoxyeicosanes from Plasma
This protocol is based on a modified Bligh and Dyer method.[14]
1. Materials:
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Deuterated internal standards
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Methanol, Chloroform, Ethyl Acetate (LC-MS grade)
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Potassium Hydroxide (KOH) solution
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Formic Acid
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Ultrapure water
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Nitrogen evaporator
-
Vortex mixer and centrifuge
2. Procedure:
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Initial Extraction and Saponification:
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To 500 µL of plasma, add 10 µL of the internal standard solution.
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Add 2 mL of methanol and vortex.
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Add 1 mL of chloroform and vortex.
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Add 1 mL of water and vortex.
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Centrifuge to separate the phases.
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Transfer the lower organic phase to a new tube.
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Add 1 mL of 1M KOH in methanol to the organic phase to saponify the lipids (this releases esterified EETs). Incubate as required.
-
-
Second Extraction:
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Neutralize the sample with formic acid.
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Add 2 mL of ethyl acetate and vortex.
-
Centrifuge to separate the phases.
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Collect the upper organic (ethyl acetate) layer.
-
-
Dry-down and Reconstitution:
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Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
Visualizations
Signaling Pathway of Arachidonic Acid to 1,2-Epoxyeicosanes
Caption: Metabolic pathway of this compound formation.
Experimental Workflow for Sample Preparation
Caption: General workflow for sample preparation.
Troubleshooting Logic for Matrix Effects
References
- 1. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 2. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. mdpi.com [mdpi.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. specartridge.com [specartridge.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zefsci.com [zefsci.com]
Technical Support Center: Analysis of 1,2-Epoxyeicosane by MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-epoxyeicosane and related lipid mediators. The information is presented in a question-and-answer format to directly address common issues encountered during mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected MS/MS fragmentation pattern of this compound?
Under collision-induced dissociation (CID), the protonated molecule of this compound ([M+H]⁺) is expected to fragment primarily via cleavage of the carbon-carbon bonds adjacent to the epoxide ring. This is due to the ring strain and the localized charge. The fragmentation of straight-chain aliphatic epoxides often results in a series of characteristic neutral losses.
The most likely fragmentation pathways involve the cleavage of the C2-C3 bond, leading to the formation of stable carbocations. The resulting fragment ions can provide structural information about the lipid backbone. It is important to note that the relative intensities of these fragment ions can be influenced by the collision energy and the specific instrumentation used.
Predicted Fragmentation Data
The following table summarizes the predicted major fragment ions for the MS/MS analysis of this compound.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (m/z) | Proposed Fragment Structure |
| 297.2794 ([M+H]⁺) | 279.2688 | 18.0106 (H₂O) | Dehydrated precursor |
| 297.2794 ([M+H]⁺) | 157.1592 | 140.1102 (C₁₀H₂₀) | Cleavage at C10-C11 |
| 297.2794 ([M+H]⁺) | 143.1436 | 154.1258 (C₁₁H₂₂) | Cleavage at C11-C12 |
| 297.2794 ([M+H]⁺) | 129.1280 | 168.1414 (C₁₂H₂₄) | Cleavage at C12-C13 |
| 297.2794 ([M+H]⁺) | 115.1123 | 182.1570 (C₁₃H₂₆) | Cleavage at C13-C14 |
| 297.2794 ([M+H]⁺) | 101.0967 | 196.1726 (C₁₄H₂₈) | Cleavage at C14-C15 |
| 297.2794 ([M+H]⁺) | 87.0810 | 210.1882 (C₁₅H₃₀) | Cleavage at C15-C16 |
| 297.2794 ([M+H]⁺) | 73.0654 | 224.2038 (C₁₆H₃₂) | Cleavage at C16-C17 |
| 297.2794 ([M+H]⁺) | 59.0497 | 238.2194 (C₁₇H₃₄) | Cleavage at C17-C18 |
Predicted Fragmentation Pathway
Caption: Predicted MS/MS fragmentation of this compound.
Troubleshooting Guide
Q2: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?
A2: Weak or absent signals for this compound can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings.
| Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | - Optimize Ion Source Parameters: Adjust spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and capillary temperature to enhance ionization. - Mobile Phase Additives: Incorporate a low concentration of an appropriate modifier, such as ammonium acetate or formate, to promote the formation of adducts ([M+NH₄]⁺ or [M+HCOO]⁻) which may have better ionization efficiency. |
| Sample Degradation | - Storage: Ensure samples are stored at -80°C and protected from light to prevent degradation. - Handling: Minimize freeze-thaw cycles and keep samples on ice during preparation. |
| Suboptimal Chromatographic Conditions | - Column Choice: Use a C18 or other suitable reversed-phase column for lipid analysis. - Mobile Phase: Optimize the gradient elution to ensure proper retention and peak shape. A common mobile phase system is a gradient of water and acetonitrile/methanol with a weak acid or buffer. |
| Matrix Effects | - Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] - Internal Standards: Use a stable isotope-labeled internal standard to correct for matrix-induced ion suppression or enhancement. |
Q3: My chromatographic peaks for this compound are broad or show tailing. How can I improve the peak shape?
A3: Poor peak shape can compromise resolution and quantification.
| Potential Cause | Troubleshooting Steps |
| Column Overload | - Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to avoid overloading the analytical column. |
| Secondary Interactions | - Mobile Phase pH: Adjust the pH of the mobile phase to minimize interactions between the analyte and the stationary phase. |
| Extra-Column Volume | - Tubing and Connections: Ensure that the tubing connecting the autosampler, column, and mass spectrometer is as short as possible and that all connections are properly made to minimize dead volume. |
| Column Contamination | - Column Washing: Implement a robust column washing protocol between runs to remove any adsorbed material. |
Q4: I am having difficulty distinguishing this compound from its isomers. What strategies can I use?
A4: Distinguishing between positional isomers of epoxyeicosanoids is a significant analytical challenge.
| Strategy | Description |
| Chromatographic Separation | - Optimize LC Method: Develop a high-resolution chromatographic method that can physically separate the isomers based on their slightly different polarities. This may involve using longer columns, shallower gradients, or different stationary phases. |
| Derivatization | - Chemical Modification: Derivatizing the epoxide to a more rigid structure can sometimes enhance chromatographic separation or lead to more informative fragmentation patterns.[2] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound
This protocol provides a general framework. Optimization will be required for specific instrumentation and sample types.
1. Sample Preparation (Lipid Extraction)
-
Objective: To extract lipids from the biological matrix.
-
Procedure:
-
Homogenize the sample in a suitable solvent system, such as a mixture of methanol and water.
-
Add a stable isotope-labeled internal standard for this compound.
-
Perform a liquid-liquid extraction using a non-polar solvent like ethyl acetate or a Folch extraction with chloroform/methanol.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and detect this compound.
-
Workflow:
Caption: General workflow for LC-MS/MS analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion: m/z 297.3 (for [M+H]⁺).
-
Product Ions: Monitor the predicted fragment ions from the table above. Collision energy should be optimized for each transition.
-
Source Parameters: Optimize as per instrument manufacturer's recommendations.
-
References
Technical Support Center: Analysis of 1,2-Epoxyeicosanes in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Epoxyeicosanes (also known as 1,2-Epoxyeicosatrienoic acids or 1,2-EETs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometric analysis, with a focus on adduct formation.
Frequently Asked Questions (FAQs)
Q1: What are 1,2-Epoxyeicosanes (1,2-EETs) and why are they important?
A1: 1,2-Epoxyeicosatrienoic acids (1,2-EETs) are signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They are involved in various physiological processes, including regulation of vascular tone, inflammation, and signal transduction. Their role in cardiovascular diseases and cancer is an active area of research.
Q2: What are the common challenges in the mass spectrometric analysis of 1,2-EETs?
A2: The primary challenges in analyzing 1,2-EETs by mass spectrometry include their low endogenous concentrations, the presence of isomeric compounds, and their propensity to form various adducts in the ion source, which can complicate data interpretation and affect quantification. Ion suppression from complex biological matrices is also a significant concern.
Q3: What is adduct formation in the context of mass spectrometry?
A3: Adduct formation is the non-covalent association of an analyte molecule with other ions present in the electrospray ionization (ESI) source.[1] For 1,2-EETs, this commonly involves the formation of ions such as [M+Na]⁺ and [M+K]⁺, in addition to the desired protonated molecule [M+H]⁺.[2] This can split the analyte signal between multiple ions, reducing the intensity of the target ion and complicating analysis.
Troubleshooting Guide: 1,2-EET Adduct Formation
This guide provides solutions to common issues related to adduct formation during the LC-MS analysis of 1,2-EETs.
Issue 1: High abundance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, with a weak or absent protonated molecule ([M+H]⁺) signal.
Cause:
-
Contaminated Solvents/Reagents: Mobile phases, additives, or sample preparation reagents may contain sodium or potassium salts. Older glassware can also be a source of sodium ions.[1]
-
Biological Matrix Effects: Samples derived from biological sources like plasma or tissue homogenates naturally contain high concentrations of sodium and potassium salts.
-
Mobile Phase Composition: The choice of mobile phase and additives can significantly influence the ionization process and the formation of different adducts.[3]
Solutions:
-
Use High-Purity Reagents: Employ LC-MS grade solvents and high-purity additives (e.g., formic acid, ammonium acetate) to minimize salt contamination.
-
Acidify the Mobile Phase: The addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can increase the proton concentration ([H]⁺) in the ESI droplets. This promotes the formation of the protonated molecule [M+H]⁺ over salt adducts by providing a more favorable ionization pathway.
-
Optimize Sample Preparation: Incorporate a desalting step in your sample preparation protocol. Solid-phase extraction (SPE) with a C18 cartridge is effective for removing salts from biological samples before LC-MS analysis.[4]
-
Chelating Agents: In some cases, the addition of a chelating agent to the sample can help to sequester metal ions, though this should be carefully evaluated for its impact on the overall analysis.
Issue 2: Inconsistent adduct ratios between samples and standards.
Cause:
-
Matrix Effects: The composition of the sample matrix can vary significantly between different samples and from the matrix used for standards. This variability can lead to differential adduct formation and ion suppression, affecting the accuracy of quantification.
-
Inconsistent Sample Handling: Variations in sample collection, storage, or preparation can introduce different levels of salt contamination.
Solutions:
-
Matrix-Matched Calibration: Whenever possible, prepare calibration standards in a matrix that is identical to the study samples (e.g., control plasma for plasma samples). This helps to normalize the effects of the matrix on ionization and adduct formation.
-
Use of Stable Isotope-Labeled Internal Standards: The most robust method for correcting for matrix effects and variable adduct formation is the use of a stable isotope-labeled internal standard (SIL-IS) for 1,2-EET. The SIL-IS will co-elute with the analyte and experience the same ionization effects, allowing for accurate quantification.[5]
-
Thorough Sample Cleanup: Employ a rigorous and consistent sample preparation method, such as SPE, to remove interfering matrix components and salts.[4]
Issue 3: Poor fragmentation of the desired precursor ion in MS/MS.
Cause:
-
Multiple Precursor Ions: If the signal is split between [M+H]⁺, [M+Na]⁺, and [M+K]⁺, the intensity of any single precursor ion selected for fragmentation may be too low for robust MS/MS analysis.
-
Adduct Fragmentation: Sodium and potassium adducts often have different fragmentation patterns than the protonated molecule, which can lead to unexpected or less informative product ions.
Solutions:
-
Optimize for a Single Adduct: If adduct formation is unavoidable and consistent, it can be advantageous to promote the formation of a single, stable adduct (e.g., [M+Na]⁺) and use that as the precursor ion for MS/MS. This can be achieved by adding a small, controlled amount of a sodium salt (e.g., sodium acetate) to the mobile phase.[6]
-
Increase Collision Energy: The optimal collision energy for fragmenting adducts may be different from that of the protonated molecule. A collision energy study should be performed to determine the optimal settings for the chosen precursor ion.
-
In-Source Fragmentation: In some cases, applying a higher cone voltage (or equivalent parameter) in the ion source can promote the dissociation of adducts, increasing the relative abundance of the [M+H]⁺ ion before it enters the mass analyzer.
Quantitative Data Summary
The molecular weight of 1,2-Epoxyeicosatrienoic acid is 320.48 g/mol . The table below lists the calculated monoisotopic m/z values for common adducts of 1,2-EET in positive ion mode.
| Adduct Ion | Formula | Nominal Adduct Mass (Da) | Exact m/z |
| [M+H]⁺ | [C₂₀H₃₂O₃+H]⁺ | 1 | 321.2424 |
| [M+NH₄]⁺ | [C₂₀H₃₂O₃+NH₄]⁺ | 18 | 338.2690 |
| [M+Na]⁺ | [C₂₀H₃₂O₃+Na]⁺ | 23 | 343.2244 |
| [M+K]⁺ | [C₂₀H₃₂O₃+K]⁺ | 39 | 359.1983 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids from Biological Samples
This protocol is adapted for the extraction of 1,2-EETs from aqueous biological samples such as plasma, serum, or tissue homogenates.[4]
Materials:
-
C18 SPE Cartridges
-
Methanol, Ethanol, Hexane, Ethyl Acetate (LC-MS grade)
-
Deionized Water
-
2M Hydrochloric Acid
-
Cyclooxygenase inhibitor (e.g., indomethacin)
-
Nitrogen gas evaporator
Procedure:
-
Sample Collection: Immediately after collection, add a cyclooxygenase inhibitor to the biological sample to a final concentration of 10-15 µM to prevent enzymatic degradation of eicosanoids.
-
Protein Precipitation (for plasma/serum): Add ethanol to the sample to a final concentration of 15% (v/v). Vortex and centrifuge to pellet precipitated proteins. Collect the supernatant.
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2M HCl. This step is crucial for the efficient retention of acidic lipids like EETs on the C18 sorbent.
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Slowly load the acidified sample onto the conditioned C18 cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 5 mL of hexane to elute non-polar, neutral lipids.
-
-
Elution: Elute the 1,2-EETs and other eicosanoids from the cartridge with 5 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: Validated LC-MS/MS Analysis of 1,2-EETs (with Derivatization)
This method utilizes pentafluorobenzyl (PFB) bromide derivatization for high-sensitivity analysis using electron capture atmospheric pressure chemical ionization (ECAPCI) in negative ion mode.[5][7]
Materials:
-
1,2-EET standard and [¹³C]-labeled internal standard
-
Pentafluorobenzyl (PFB) bromide
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile, Isooctane (LC-MS grade)
-
Chiral HPLC column
Procedure:
-
Derivatization:
-
To the dried sample extract, add 20 µL of a solution containing 1% PFB bromide and 0.5% DIPEA in acetonitrile.
-
Incubate at room temperature for 30 minutes.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the derivatized sample in isooctane for injection.
-
-
LC Separation:
-
Column: Chiral column (e.g., Chiralcel OD-RH)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: As recommended for the column.
-
-
MS/MS Detection (Negative Ion Mode):
-
Ionization: ECAPCI
-
Precursor Ion: [M-PFB]⁻ (m/z 319 for native EETs, m/z 339 for [¹³C₂₀]-EET internal standard).
-
MRM Transitions:
-
11,12-EET: m/z 319 -> 208
-
14,15-EET: m/z 319 -> 219
-
[¹³C₂₀]-11,12-EET: m/z 339 -> 220
-
[¹³C₂₀]-14,15-EET: m/z 339 -> 233
-
-
Visualizations
Caption: Biosynthesis and metabolism of 1,2-Epoxyeicosatrienoic acids (EETs).
Caption: Troubleshooting workflow for managing high adduct formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Separation of 1,2-Epoxyeicosane Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic separation of 1,2-epoxyeicosane isomers. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are included to address common challenges encountered during experimentation.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the chromatographic separation of this compound isomers, providing potential causes and solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating this compound isomers?
A1: The primary challenges lie in their structural similarity. 1,2-epoxyeicosanoids exist as four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EETs) and each of these can exist as two enantiomers (R/S). Their non-polar, lipophilic nature also requires careful selection of chromatographic conditions to achieve baseline separation.
Q2: Which type of chromatography is best suited for separating this compound enantiomers?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for resolving the enantiomers of this compound isomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Q3: Can I use Gas Chromatography (GC) for this separation?
A3: While GC can be used, it typically requires derivatization of the epoxides to enhance their volatility and thermal stability. This adds an extra step to the sample preparation and may introduce variability. HPLC is often preferred for its ability to analyze the underivatized molecules directly.
Troubleshooting Common Issues
Q1: I am seeing poor resolution between the regioisomers. What can I do?
A1:
-
Problem: Inadequate separation between the different positional isomers (e.g., 11,12-EET and 14,15-EET).
-
Potential Causes & Solutions:
-
Mobile Phase Composition: The polarity of the mobile phase is critical. For normal-phase chromatography, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small, incremental changes can significantly impact resolution.
-
Column Choice: Not all C18 columns are the same. For reversed-phase HPLC, try a column with a different C18 bonding chemistry or a phenyl-hexyl column to introduce different selectivity.
-
Gradient Slope: If using a gradient, a shallower gradient profile can improve the separation of closely eluting peaks.
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, although it will also increase the run time.
-
Q2: My enantiomeric peaks are co-eluting or showing significant overlap.
A2:
-
Problem: Failure to separate the R and S enantiomers of a specific regioisomer.
-
Potential Causes & Solutions:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are commonly used and have proven effective for separating epoxyeicosanoid enantiomers.[1] If one type of chiral column does not provide adequate separation, trying another with a different chiral selector is recommended.
-
Mobile Phase Additives: For normal-phase chiral chromatography, small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds) can improve peak shape and resolution.
-
Temperature: Column temperature can influence chiral recognition. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves separation. Lower temperatures often enhance enantioselectivity.
-
Q3: I am experiencing peak fronting or tailing.
A3:
-
Problem: Asymmetrical peak shapes, which can compromise quantification.
-
Potential Causes & Solutions:
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.
-
Inappropriate Injection Solvent: The solvent in which the sample is dissolved should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of a competing agent to the mobile phase (e.g., a small percentage of a more polar solvent) can sometimes mitigate these effects.
-
Q4: My signal intensity is low when using LC-MS/MS.
A4:
-
Problem: Poor sensitivity and difficulty in detecting low-abundance isomers.
-
Potential Causes & Solutions:
-
Ionization Efficiency: Epoxyeicosanoids can be challenging to ionize. Electrospray ionization (ESI) in negative ion mode is commonly used. Ensure your MS source parameters (e.g., spray voltage, gas flows, temperature) are optimized for these analytes.
-
Mobile Phase Compatibility: The mobile phase should be compatible with MS detection. Volatile buffers like ammonium acetate or ammonium formate are preferred over non-volatile salts like phosphate buffers.
-
Sample Preparation: Inefficient extraction and cleanup can result in low analyte recovery and ion suppression from matrix components. Optimize your sample preparation protocol to effectively remove interfering substances like phospholipids.[2][3]
-
MS/MS Transition Optimization: Ensure that you have selected the optimal precursor and product ions (MRM transitions) for each isomer and that the collision energy is optimized for maximum signal.
-
Experimental Protocols
1. Sample Preparation from Biological Matrices (Plasma)
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for the extraction of lipids from plasma.[4][5]
Materials:
-
Plasma sample
-
Acetonitrile (ACN)
-
iso-Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of plasma into a 15 mL centrifuge tube.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Add 150 mg of MgSO₄ and 50 mg of NaCl.
-
Vortex immediately for 1 minute to induce phase separation.
-
Centrifuge at 4000 x g for 5 minutes at 4°C.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Add 1 mL of iso-hexane to the acetonitrile extract for liquid-liquid partitioning to remove remaining lipids.
-
Vortex for 30 seconds and centrifuge at 4000 x g for 5 minutes.
-
Carefully collect the acetonitrile layer (lower layer) and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
2. Chiral HPLC Method for Separation of this compound Enantiomers
This protocol provides a general framework for the chiral separation of this compound isomers. Optimization will be required for specific applications and instrumentation.
Instrumentation and Columns:
-
HPLC system with a UV or Mass Spectrometric detector.
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase.
Chromatographic Conditions (Normal Phase):
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is n-hexane:isopropanol (99:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (can be varied to optimize separation).
-
Detection: UV at 205 nm or by mass spectrometry.
-
Injection Volume: 10 µL.
Method Development and Optimization:
-
Begin with a high percentage of n-hexane (e.g., 99.5%) and gradually increase the percentage of the polar modifier (e.g., in 0.1% increments) to reduce retention times and improve peak shape.
-
If resolution is insufficient, try a different polar modifier (e.g., ethanol instead of isopropanol).
-
Evaluate the effect of column temperature on enantioselectivity.
3. Soluble Epoxide Hydrolase (sEH) Activity Assay
This fluorometric assay measures the activity of sEH, the enzyme responsible for the hydrolysis of 1,2-epoxyeicosanoids.
Materials:
-
sEH enzyme source (e.g., tissue homogenate, purified enzyme)
-
sEH assay buffer
-
Non-fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
sEH inhibitor (for determining specific activity)
-
96-well microplate
-
Fluorescence microplate reader (Ex/Em = 330/465 nm)
Procedure:
-
Prepare samples and controls in a 96-well plate. Include wells for a negative control (no enzyme), a positive control (with enzyme), and samples with and without a specific sEH inhibitor.
-
Add the sEH assay buffer to all wells.
-
Add the sEH enzyme source to the appropriate wells.
-
Add the sEH inhibitor to the designated wells and incubate for a short period.
-
Initiate the reaction by adding the sEH substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time in kinetic mode.
-
The rate of the reaction is proportional to the sEH activity. Specific sEH activity is calculated by subtracting the activity in the presence of the inhibitor from the total activity.
Quantitative Data Summary
The following tables provide representative data for the chromatographic separation of epoxyeicosatrienoic acid (EET) isomers, which are structurally related to 1,2-epoxyeicosanes and serve as a good starting point for method development. Actual retention times and resolution will vary depending on the specific analytical system and conditions.
Table 1: Representative Retention Times for EET Regioisomers on a C18 Column
| Regioisomer | Typical Elution Order |
| 14,15-EET | 1 |
| 11,12-EET | 2 |
| 8,9-EET | 3 |
| 5,6-EET | 4 |
Table 2: Example Chiral Separation Parameters for EET Enantiomers on a Chiralcel OD-H Column
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (99.5 / 0.5, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Analyte | 14,15-EET |
| Retention Time (Enantiomer 1) | ~12.5 min |
| Retention Time (Enantiomer 2) | ~13.8 min |
| Resolution (Rs) | > 1.5 |
Visualization of Signaling Pathways and Workflows
Signaling Pathways of 1,2-Epoxyeicosanoids
1,2-epoxyeicosanoids are known to exert their biological effects through various signaling pathways, often involving G-protein coupled receptors (GPCRs).[6][7]
Caption: Signaling cascade of this compound isomers via GPCRs.
Experimental Workflow for Chiral Separation
The following diagram illustrates a typical workflow for the analysis of this compound isomers from biological samples.
Caption: Workflow for this compound isomer analysis.
Logical Relationship for Troubleshooting Poor Resolution
This diagram outlines the decision-making process for troubleshooting poor chromatographic resolution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. hpst.cz [hpst.cz]
- 3. agilent.com [agilent.com]
- 4. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 5. Chemical Exposomics in Human Plasma by Lipid Removal and Large-Volume Injection Gas Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Epoxyeicosatrienoic Acid (1,2-EET) Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during 1,2-epoxyeicosatrienoic acid (1,2-EET) immunoassays. The following resources are designed to help reduce non-specific binding and improve assay performance.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can manifest as high background signal, leading to reduced assay sensitivity and inaccurate results. This guide addresses common causes and provides solutions to mitigate NSB in your 1,2-EET immunoassays.
Question: What are the primary causes of high non-specific binding in a 1,2-EET immunoassay?
Answer: High non-specific binding in a 1,2-EET immunoassay can stem from several factors, often related to the hydrophobic nature of the analyte and the assay components. The main causes include:
-
Inadequate Blocking: The blocking buffer may not be effectively covering all non-specific binding sites on the microplate wells.
-
Suboptimal Washing: Insufficient or improper washing steps can leave behind unbound antibodies or other interfering substances.[1]
-
Antibody-Related Issues: The primary or secondary antibodies may exhibit cross-reactivity or be used at too high a concentration.
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.
-
Hydrophobic Interactions: The hydrophobic nature of 1,2-EETs and the assay plate can lead to non-specific adsorption.
Question: My blank wells show a high signal. What should I do?
Answer: High signal in blank wells is a clear indicator of non-specific binding. Here are several steps to troubleshoot this issue:
-
Optimize Blocking:
-
Choice of Blocking Buffer: For hydrophobic molecules like 1,2-EETs, standard protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk might be sufficient, but you may need to try different options.[2] Consider using a blocking buffer with a non-ionic detergent like Tween-20 to reduce hydrophobic interactions.[3]
-
Concentration and Incubation: Ensure you are using the optimal concentration of the blocking agent and that the incubation time is sufficient to coat the plate surface thoroughly.
-
-
Improve Washing Technique:
-
Increase Wash Cycles: Increase the number of wash cycles to more effectively remove unbound reagents.[1]
-
Soaking Step: Introduce a short soaking step (e.g., 30-60 seconds) during each wash to help dislodge non-specifically bound molecules.
-
Wash Buffer Composition: Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer can help reduce background noise.[3]
-
-
Review Antibody Concentrations:
-
Titrate Your Antibodies: Your primary or secondary antibody concentration may be too high. Perform a titration experiment to determine the optimal dilution for your assay.
-
Question: I'm observing high background noise across the entire plate. How can I reduce it?
Answer: Widespread high background can often be traced back to issues with your blocking or washing protocol. The following table summarizes key parameters to optimize.
| Parameter | Standard Recommendation | Troubleshooting Action |
| Blocking Buffer | 1-5% BSA or Non-Fat Dry Milk in PBS/TBS | Try a different blocking agent (e.g., casein-based blocker). Add 0.05% Tween-20 to the blocking buffer. |
| Blocking Time | 1-2 hours at room temperature or overnight at 4°C | Increase incubation time to ensure complete coating of the wells. |
| Wash Cycles | 3-5 cycles | Increase to 5-7 wash cycles. |
| Wash Buffer | PBS or TBS with 0.05% Tween-20 | Increase Tween-20 concentration slightly (up to 0.1%) or try a different non-ionic detergent. |
| Antibody Dilution | As per manufacturer's recommendation | Perform a checkerboard titration to find the optimal antibody concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of blocking buffer for a 1,2-EET competitive ELISA?
A1: The ideal blocking buffer for a 1,2-EET competitive ELISA should effectively block non-specific binding sites without interfering with the specific antibody-antigen interaction. Due to the hydrophobic nature of 1,2-EETs, a combination of a protein-based blocker and a non-ionic detergent is often effective.
| Blocking Agent | Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective choice for many immunoassays.[2] |
| Non-Fat Dry Milk | 1-5% (w/v) | A cost-effective alternative to BSA, but may contain endogenous biotin which can interfere with avidin-biotin systems. |
| Casein-based blockers | 0.1-1% (w/v) | Can provide lower backgrounds than BSA or milk in some systems.[4] |
| Non-ionic Detergents (e.g., Tween-20) | 0.05-0.1% (v/v) | Can be added to protein-based blockers to reduce hydrophobic interactions.[3] |
Q2: How can I minimize matrix effects when analyzing 1,2-EETs in serum or plasma?
A2: Matrix effects are a common challenge when measuring small molecules in complex biological fluids. Here are some strategies to mitigate them:
-
Sample Dilution: Diluting your samples can reduce the concentration of interfering substances.[4] A dilution of 1:2 to 1:5 in assay buffer is a good starting point.
-
Use a Matrix-Matched Standard Curve: Prepare your standard curve in a matrix that closely resembles your samples (e.g., charcoal-stripped serum for serum samples).
-
Solid-Phase Extraction (SPE): For cleaner samples, consider using SPE to extract and concentrate the lipids from your samples before the immunoassay.
Q3: Can the type of microplate I use affect non-specific binding?
A3: Yes, the type of microplate can influence non-specific binding. Polystyrene plates are commonly used for ELISAs and have hydrophobic properties that can contribute to NSB of lipids. It is important to use high-quality ELISA plates and to ensure they are properly blocked. Some manufacturers offer plates with proprietary surface coatings designed to reduce non-specific binding.
Experimental Protocols
Protocol 1: General Blocking Procedure for 1,2-EET Immunoassay
-
After coating the microplate wells with the capture antibody and washing, prepare your chosen blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20).
-
Add 200-300 µL of the blocking buffer to each well.
-
Incubate for 1.5-2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
The plate is now blocked and ready for the addition of samples and standards.
Protocol 2: Optimized Washing Procedure to Reduce High Background
-
Prepare a wash buffer containing PBS or TBS with 0.05% Tween-20.
-
After each incubation step (e.g., sample, primary antibody, secondary antibody), aspirate the contents of the wells.
-
Add 300 µL of wash buffer to each well.
-
Allow the plate to soak for 30-60 seconds.
-
Aspirate the wash buffer.
-
Repeat steps 3-5 for a total of 5-7 washes.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer before proceeding to the next step.
Visualizing Key Pathways and Workflows
1,2-EET Signaling Pathway
Caption: Synthesis and metabolism of 1,2-EETs.
Experimental Workflow for a Competitive 1,2-EET Immunoassay
Caption: Workflow of a competitive 1,2-EET ELISA.
References
- 1. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 2. hiyka.com [hiyka.com]
- 3. ELISA Buffers and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Reactions for 1,2-Epoxyeicosane
Welcome to the technical support center for the derivatization of 1,2-Epoxyeicosane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete hydrolysis of the epoxide to the corresponding diol. | • Ensure complete removal of any organic solvent used for extraction before hydrolysis. • Increase the reaction time or temperature for the hydrolysis step. • Use a stronger acid catalyst, but monitor for potential side reactions. |
| Inefficient derivatization of the 1,2-eicosanediol. | • Ensure all reagents are anhydrous, as moisture can deactivate silylating agents. • Use a fresh bottle of the derivatizing reagent (e.g., MSTFA, BSTFA). • Increase the amount of derivatizing reagent and/or catalyst. • Optimize the reaction temperature and time. For silylation, heating at 60-80°C for 30-60 minutes is a good starting point. | |
| Degradation of the analyte. | • this compound is sensitive to acidic conditions and can degrade. Minimize exposure to strong acids and high temperatures. • Store the compound in a non-polar aprotic solvent at -20°C or lower. Avoid repeated freeze-thaw cycles. | |
| Multiple Peaks in Chromatogram | Presence of unreacted starting material or partially derivatized product. | • Confirm the identity of the peaks using a mass spectrometer. • If unreacted diol is present, optimize the derivatization conditions as described above. • If partially silylated diol is present (in the case of silylation), increase the amount of silylating reagent and reaction time. |
| Formation of side products. | • Acid-catalyzed ring opening can sometimes lead to rearrangements or other side reactions. Consider using a milder acid or enzymatic hydrolysis. • During silylation, excess reagent can sometimes lead to byproducts. Use the recommended stoichiometry. | |
| Poor Peak Shape in GC-MS | Incomplete derivatization. | • As mentioned above, optimize the derivatization reaction to ensure complete conversion to the less polar derivative. |
| Adsorption of the analyte to active sites in the GC system. | • Use a deactivated liner and column. • Co-inject a derivatizing agent with the sample to passivate active sites in the injector. | |
| Irreproducible Results | Inconsistent reaction conditions. | • Precisely control reaction times, temperatures, and reagent volumes. • Use an internal standard to account for variations in sample preparation and injection volume. |
| Degradation of reagents or standards. | • Store derivatizing agents under inert gas and in a desiccator. • Prepare fresh stock solutions of standards regularly and store them appropriately. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in derivatizing this compound for GC-MS analysis?
A1: The first and most crucial step is the ring-opening of the epoxide to form the corresponding 1,2-eicosanediol. This is typically achieved through acid-catalyzed hydrolysis. The resulting diol has two hydroxyl groups that can then be derivatized to increase volatility for GC-MS analysis.
Q2: What are the most common derivatization techniques for the resulting 1,2-eicosanediol?
A2: The most common technique is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This significantly increases the volatility and thermal stability of the molecule. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common silylating agents.
Q3: Can I analyze this compound by LC-MS without derivatization?
A3: While direct analysis is possible, derivatization can significantly improve ionization efficiency and chromatographic separation, leading to better sensitivity and more reliable quantification.[1] Derivatization is especially beneficial when dealing with low concentrations of the analyte in complex biological matrices.
Q4: How should I store this compound to prevent degradation?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C. It is best to dissolve it in a non-polar, aprotic solvent like hexane or toluene for storage. Avoid repeated freeze-thaw cycles by aliquoting the solution into smaller vials.
Q5: I see two peaks for my silylated 1,2-eicosanediol in the GC chromatogram. What could be the reason?
A5: This could be due to incomplete silylation, resulting in a peak for the mono-silylated derivative and a peak for the di-silylated derivative. To resolve this, try increasing the amount of silylating reagent, the reaction time, or the temperature. Another possibility, if you are using a chiral column, is the separation of the two enantiomers of the 1,2-eicosanediol.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound to 1,2-Eicosanediol
This protocol describes the conversion of the epoxide to its corresponding diol, a necessary step before derivatization for GC-MS analysis.
Materials:
-
This compound
-
Tetrahydrofuran (THF), HPLC grade
-
0.1 M Perchloric acid (HClO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate, HPLC grade
Procedure:
-
Dissolve 100 µg of this compound in 1 mL of THF.
-
Add 100 µL of 0.1 M perchloric acid.
-
Incubate the reaction mixture at room temperature for 1 hour, with occasional vortexing.
-
Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.
-
Extract the 1,2-eicosanediol with 3 x 2 mL of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
The dried residue is now ready for derivatization.
Protocol 2: Silylation of 1,2-Eicosanediol for GC-MS Analysis
This protocol details the derivatization of the diol to its volatile trimethylsilyl (TMS) ether.
Materials:
-
Dried 1,2-eicosanediol residue
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
Procedure:
-
To the dried 1,2-eicosanediol residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.
Quantitative Data Summary
The following table summarizes expected yields for the derivatization of terminal 1,2-diols, which can be used as an approximation for 1,2-eicosanediol. Actual yields may vary depending on the specific experimental conditions.
| Derivatization Step | Reagent | Typical Conditions | Expected Yield | Reference |
| Hydrolysis | 0.1 M HClO₄ in THF/H₂O | Room temperature, 1 hour | >95% | General Knowledge |
| Silylation | MSTFA in Pyridine | 60°C, 30 minutes | ~40-45% for resolved diols | [2] |
Note: The yield for silylation is based on the kinetic resolution of terminal 1,2-diols and represents the yield of a single enantiomer. For a racemic mixture without resolution, the total yield of the derivatized diol is expected to be higher.
Visualizations
Caption: Experimental workflow for the hydrolysis and silylation of this compound.
Caption: Troubleshooting logic for low product yield in this compound derivatization.
References
Technical Support Center: Overcoming Low Recovery of 1,2-Epoxyeicosane During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of 1,2-epoxyeicosane, a critical lipid signaling molecule. Low recovery of this analyte can significantly impact the accuracy and reliability of experimental results. This guide will help you identify potential causes for low recovery and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
Q2: What are the main challenges in achieving high recovery of this compound?
The primary challenges stem from the chemical nature of this compound:
-
Instability: The epoxide group is susceptible to hydrolysis to the less active 1,2-dihydroxyeicosatrienoic acid (DHET), especially under acidic or basic conditions. This degradation can be enzymatic, mediated by soluble epoxide hydrolase (sEH), or non-enzymatic.
-
Lipophilicity: As a lipid, this compound has low solubility in aqueous solutions and a tendency to adhere to plasticware.
-
Low Endogenous Concentrations: this compound is often present at very low levels in biological samples, making its quantitative recovery challenging.
Q3: What are the common sample preparation techniques for this compound?
The two most common techniques are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between them depends on the sample matrix, required sample cleanup, and desired throughput.
Q4: How can I minimize the degradation of this compound during sample preparation?
To minimize degradation, consider the following:
-
Work quickly and on ice: Perform all extraction steps at low temperatures to reduce enzymatic activity.
-
Inhibit soluble epoxide hydrolase (sEH): Add an sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), to your samples immediately after collection.
-
Control pH: Maintain a neutral pH during extraction whenever possible. Acidic conditions can accelerate the hydrolysis of the epoxide ring.
-
Use antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) can prevent oxidative degradation.
Troubleshooting Guides
Low recovery of this compound can occur at various stages of sample preparation. The following guides for Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) will help you troubleshoot common issues.
Solid Phase Extraction (SPE) Troubleshooting
Solid phase extraction is a popular method for isolating and concentrating analytes from complex matrices. However, several factors can lead to poor recovery of this compound.
Potential Problem & Solution Table for SPE
| Problem | Potential Cause | Recommended Solution |
| Analyte not retained on the sorbent (found in flow-through) | Sorbent polarity is inappropriate for this compound. | Use a reversed-phase (e.g., C18) sorbent. This compound is a nonpolar compound and will be retained by a nonpolar stationary phase. |
| Sample loading solvent is too strong (high organic content). | Dilute the sample with a weaker solvent (e.g., water or a low percentage of organic solvent) before loading. | |
| Flow rate during loading is too fast. | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent. A flow rate of approximately 1 mL/min is a good starting point. | |
| Analyte is lost during the wash step (found in wash eluate) | Wash solvent is too strong. | Use a weaker wash solvent. For a C18 cartridge, use a higher percentage of water in the wash solvent (e.g., 10-20% methanol in water). |
| Incorrect pH of the wash solvent. | Ensure the pH of the wash solvent is neutral to prevent premature elution of the analyte. | |
| Analyte is not eluted from the sorbent (low concentration in final eluate) | Elution solvent is too weak. | Use a stronger, non-polar solvent for elution. A mixture of ethyl acetate and hexane or pure ethyl acetate is often effective. |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent to ensure complete elution. Eluting in multiple smaller volumes can also improve recovery. | |
| Inconsistent recovery between samples | Sorbent bed has dried out before sample loading. | Ensure the sorbent bed remains conditioned and does not dry out between the conditioning/equilibration steps and sample loading. |
| Incomplete protein precipitation. | For plasma or serum samples, ensure complete protein precipitation (e.g., with cold acetonitrile) before loading onto the SPE cartridge to prevent clogging and inconsistent flow. |
Experimental Protocol: Solid Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard (e.g., d8-1,2-Epoxyeicosane) and an sEH inhibitor (e.g., AUDA to a final concentration of 1 µM).
-
Add 2 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 4°C for 10 minutes at 3000 x g.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of ethyl acetate.
-
Equilibrate the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 15% methanol in water.
-
-
Elution:
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the this compound with 2 mL of ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for your analytical method (e.g., 100 µL of methanol/water 80:20 v/v).
-
Quantitative Data Summary for SPE
| Sorbent Type | Sample Matrix | Wash Solvent | Elution Solvent | Average Recovery (%) |
| C18 | Plasma | 15% Methanol in Water | Ethyl Acetate | 85 ± 7 |
| Polymeric Reversed-Phase | Cell Culture Media | 10% Acetonitrile in Water | Methanol | 92 ± 5 |
| C18 | Tissue Homogenate | Water | Ethyl Acetate/Hexane (50:50) | 88 ± 9 |
Note: These values are illustrative and can vary based on the specific experimental conditions.
Liquid-Liquid Extraction (LLE) Troubleshooting
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases. For this compound, this typically involves an aqueous phase (the sample) and an organic phase.
Potential Problem & Solution Table for LLE
| Problem | Potential Cause | Recommended Solution |
| Low recovery in the organic phase | Inefficient partitioning of this compound into the organic solvent. | Choose a more appropriate organic solvent. Ethyl acetate, hexane, or a mixture of the two are commonly used and have shown good recovery. |
| Insufficient mixing of the two phases. | Vortex the sample vigorously for at least 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase. | |
| Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous phase to neutral or slightly acidic (pH 6-7) to ensure this compound is in its neutral form, which is more soluble in organic solvents. | |
| Emulsion formation | High concentration of proteins or other macromolecules in the sample. | Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. Adding a small amount of a salt (salting out) like sodium chloride can also help. |
| Analyte degradation | Hydrolysis of the epoxide ring. | Perform the extraction at low temperatures and ensure the pH is not strongly acidic or basic. Add sEH inhibitors and antioxidants. |
Experimental Protocol: Liquid-Liquid Extraction (LLE) for this compound from Cell Culture Media
This protocol provides a general framework for LLE of this compound.
-
Sample Preparation:
-
To 1 mL of cell culture media, add an internal standard (e.g., d8-1,2-Epoxyeicosane) and an sEH inhibitor.
-
Acidify the sample to approximately pH 6.5 with a dilute acid (e.g., 0.1 M formic acid).
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4°C for 10 minutes at 2000 x g to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate for improved recovery. Combine the organic phases.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic phases to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrumentation.
-
Quantitative Data Summary for LLE
| Extraction Solvent | Sample Matrix | pH of Aqueous Phase | Number of Extractions | Average Recovery (%) |
| Ethyl Acetate | Cell Culture Media | 6.5 | 2 | 90 ± 6 |
| Hexane:Ethyl Acetate (1:1) | Plasma | 7.0 | 2 | 87 ± 8 |
| Diethyl Ether | Urine | 6.0 | 3 | 85 ± 10 |
Note: These values are illustrative and can vary based on the specific experimental conditions.
Visualization of Key Processes
To further aid in understanding the critical aspects of this compound analysis, the following diagrams illustrate the experimental workflow and a key signaling pathway.
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Simplified signaling pathway of this compound via a G-protein coupled receptor.
By carefully considering the factors outlined in this guide and optimizing your protocol, you can significantly improve the recovery of this compound in your experiments, leading to more accurate and reliable data.
stability of 1,2-Epoxyeicosane under different storage conditions
Welcome to the technical support center for 1,2-Epoxyeicosane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound. The information provided is based on the known chemical properties of long-chain epoxides and related bioactive lipids, such as epoxyeicosatrienoic acids (EETs).
Stability of this compound Under Different Storage Conditions
This compound, as a long-chain aliphatic epoxide, is susceptible to degradation under various conditions. The primary degradation pathway is the hydrolysis of the epoxide ring to form the corresponding vicinal diol, 1,2-eicosanediol. This process can be influenced by temperature, pH, solvent, and exposure to light and air.
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the expected stability based on studies of structurally similar epoxyeicosanoids (EETs) and general principles of epoxide chemistry. The stability is presented qualitatively, with recommendations for minimizing degradation.
| Storage Condition | Parameter | Expected Stability of this compound | Recommendations for Maximizing Stability |
| Temperature | -80°C | High | Recommended for long-term storage (months to years). |
| -20°C | Good | Suitable for short to medium-term storage (weeks to months). | |
| 4°C | Low | Significant degradation can occur within days to weeks. Avoid storage at this temperature. | |
| Room Temperature | Very Low | Rapid degradation expected within hours to days. | |
| Solvent | Aprotic Organic Solvents (e.g., Acetonitrile, Ethyl Acetate, Methyl Tert-Butyl Ether) | High | Recommended for preparing stock solutions. |
| Protic Organic Solvents (e.g., Ethanol, Methanol) | Moderate | Can participate in nucleophilic ring-opening. Use with caution and for short periods. | |
| Aqueous Buffers | Low to Very Low | Hydrolysis is significantly accelerated, especially at non-neutral pH. | |
| pH | Acidic (pH < 6) | Very Low | Acid-catalyzed hydrolysis is rapid. |
| Neutral (pH ~7) | Moderate | Hydrolysis still occurs but at a slower rate compared to acidic or basic conditions. | |
| Basic (pH > 8) | Low | Base-catalyzed hydrolysis can occur. | |
| Light Exposure | Amber Vial (Protected from light) | High | Recommended for storage of both solid and solutions. |
| Clear Vial (Exposed to ambient light) | Moderate to Low | Photodegradation can occur over time, potentially through photo-oxidation.[1] | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | High | Minimizes oxidation of the aliphatic chain. |
| Air | Moderate | Potential for slow oxidation over long-term storage. |
Experimental Protocols
Protocol for Assessing the Chemical Stability of this compound
Objective: To determine the degradation of this compound under specific storage conditions (e.g., temperature, pH).
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, ethanol)
-
Aqueous buffers of desired pH
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a minimal amount of a suitable aprotic organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into amber glass vials.
-
For solvent stability, dilute the stock solution with the test solvents to the final desired concentration.
-
For pH stability, dilute the stock solution into the desired aqueous buffers. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect.
-
Blanket the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
-
Storage:
-
Place the prepared vials in the respective temperature-controlled environments.
-
Include a control sample stored at -80°C, which is considered the most stable condition.
-
-
Time Points:
-
Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours for room temperature studies; 0, 1, 2, 4 weeks for refrigerated and freezer studies).
-
-
Sample Analysis (LC-MS/MS):
-
At each time point, quench any potential reaction by adding a suitable solvent and immediately freezing at -80°C until analysis.
-
Thaw samples and prepare for LC-MS/MS analysis. This may involve protein precipitation (for biological matrices) or simple dilution.
-
Use a validated LC-MS/MS method to quantify the remaining this compound and the formation of its primary degradation product, 1,2-eicosanediol.[2][3][4][5][6]
-
Include an internal standard for accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Mandatory Visualizations
Caption: Factors influencing the stability of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. escholarship.org [escholarship.org]
- 6. escholarship.org [escholarship.org]
Technical Support Center: Analysis of 1,2-Epoxyeicosane Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex mass spectra of 1,2-Epoxyeicosane metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting my 1,2-Epoxyeicosatrienoic acid (EET) metabolites. What are the common initial troubleshooting steps?
A1: If you are experiencing a lack of signal for your EETs, follow these basic steps to isolate the problem:
-
Verify Instrument Basics: Ensure power supplies, electrical connections, and communication cables are secure. Check that the solvent lines have sufficient mobile phase and there are no air bubbles in the pump.[1]
-
Confirm Sample Preparation: Review your sample preparation and standard/QC concentrations. Ensure the sample diluent is appropriate and check for any potential sample degradation by preparing a fresh sample.[1]
-
Check LC-MS Interface: Confirm that the LC outlet tubing is correctly connected to the ion source and that you can see a stable spray from the capillary.[1]
-
Review MS Settings: Ensure you are using the appropriate ionization polarity (typically negative ion mode for the carboxylate group or positive ion mode for derivatized compounds) and that the mass spectrometer is suitable for your analyte's properties. Verify that ion source temperatures and gas flows are stable.[1]
Q2: My mass spectra show a complex pattern of peaks. How do I identify the molecular ion of my target metabolite?
A2: Identifying the molecular ion is a critical first step.
-
The molecular ion (M+• for EI, or [M+H]+ / [M-H]- for ESI) peak corresponds to the mass of the unfragmented molecule.[2][3][4]
-
In electron ionization (EI), the molecular ion peak's intensity can be low due to extensive fragmentation.[2][5] Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are often preferred as they produce less fragmentation and a more prominent molecular ion.[5]
-
Look for common adducts in ESI, such as [M+Na]+ or [M+K]+ in positive mode, which can help confirm the molecular weight.[6]
-
Also, look for a small M+1 peak, which arises from the natural abundance of the ¹³C isotope.[7]
Q3: How can I differentiate between positional isomers of EETs (e.g., 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) using mass spectrometry?
A3: Differentiating EET positional isomers is a significant analytical challenge because they have the same mass and often produce very similar mass spectra.
-
Chromatographic Separation: The primary method for differentiation is liquid chromatography (LC). Different isomers will have slightly different retention times on a suitable column (e.g., a C18 column). Developing a robust LC method is crucial.[6][8]
-
Tandem Mass Spectrometry (MS/MS): While precursor ions are identical, collision-induced dissociation (CID) in MS/MS can sometimes generate diagnostic product ions. The fragmentation occurs preferentially at the epoxide ring, but the resulting ions may not be unique enough for unambiguous identification without chromatographic separation.
-
Derivatization: Chemical derivatization of the epoxide can lead to more informative fragmentation patterns upon CID, aiding in the localization of the epoxide group.
-
Advanced Techniques: An innovative approach involves online epoxidation coupled with MS/MS. This technique can form diagnostic ions that correspond to the position of the original double bonds, which can be correlated back to the epoxide position.[9]
Q4: What are the characteristic fragmentation patterns for 1,2-dihydroxy-eicosatrienoic acids (DHETs), the hydrolysis products of EETs?
A4: DHETs are formed by the hydrolysis of EETs. Their mass spectra are characterized by cleavages adjacent to the hydroxyl groups.
-
Upon CID, DHETs typically show neutral losses of water (H₂O).
-
The most informative fragmentation is the cleavage of the carbon-carbon bond between the two hydroxyl groups. This results in two fragment ions, and the m/z values of these ions will be specific to the original position of the epoxide. For example, the cleavage of 14,15-DHET will produce different fragments than the cleavage of 5,6-DHET. Analyzing these specific fragment ions is key to identifying the parent EET isomer.
Q5: I am observing high background noise and ion suppression in my analysis. What are the likely causes and solutions?
A5: High background and ion suppression are common issues in LC-MS-based lipidomics.[10][11]
-
Sample Matrix Effects: Biological samples are complex. Co-eluting lipids and other matrix components can interfere with the ionization of your target analytes, suppressing their signal.[1][6]
-
Solution: Improve your sample preparation. Use solid-phase extraction (SPE) to clean up the sample and enrich for your analytes of interest.[10] Also, optimize your chromatographic gradient to better separate the analytes from interfering matrix components.
-
-
Solvent and Additive Contamination: Impurities in solvents or leaking metals from glass bottles can lead to high background and the formation of unwanted adducts (e.g., [M+Na]+).[6]
-
Solution: Use high-purity, LC-MS grade solvents and additives.[6] Regularly clean mobile phase reservoirs.
-
-
System Contamination: Contamination can build up in the ion source, transfer capillary, and ion optics.
-
Solution: Perform regular maintenance and cleaning of the ion source and mass spectrometer inlet as recommended by the manufacturer.[1]
-
Quantitative Data Summary
The following tables summarize key mass-to-charge ratio (m/z) values for common this compound metabolites, which are essential for setting up targeted mass spectrometry experiments like Multiple Reaction Monitoring (MRM).
Table 1: Precursor Ions for EETs and DHETs in Negative Ion Mode ESI
| Compound | Molecular Formula | Molecular Weight (Da) | [M-H]⁻ (m/z) |
| Epoxyeicosatrienoic Acid (EET) | C₂₀H₃₂O₃ | 320.5 | 319.2 |
| Dihydroxyeicosatrienoic Acid (DHET) | C₂₀H₃₄O₄ | 338.5 | 337.2 |
Table 2: Example MRM Transitions for EET and DHET Ethanolamides (Positive Ion Mode)
This data is adapted from a method for analyzing structurally similar epoxides and diols derived from anandamide and can serve as a starting point for method development.[8]
| Analyte (Example) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| 14,15-EET-EA | 348.3 | 287.2 |
| 11,12-EET-EA | 348.3 | 287.2 |
| 8,9-EET-EA | 348.3 | 287.2 |
| 5,6-EET-EA | 348.3 | 287.2 |
| 14,15-DHET-EA | 366.3 | 348.3 |
| 11,12-DHET-EA | 366.3 | 348.3 |
| 8,9-DHET-EA | 366.3 | 348.3 |
| 5,6-DHET-EA | 366.3 | 348.3 |
Note: EET-EA and DHET-EA refer to the ethanolamide conjugates. While not identical to the free acids, the principles of fragmentation and analysis are similar. The product ions often result from the loss of the ethanolamide headgroup or water.
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound Metabolites
This protocol provides a general framework. Optimization for specific matrices and instrumentation is required.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and concentrate EETs and DHETs from a biological matrix (e.g., plasma, tissue homogenate).
-
Procedure:
-
Acidify the sample to ~pH 3 with acetic acid.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.[8]
-
Wash the cartridge with a low-percentage organic solvent (e.g., 80:20 water/methanol with 0.1% acetic acid) to remove polar interferences.[8]
-
Elute the analytes with a high-percentage organic solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[8]
-
Reconstitute the sample in a small volume of the initial mobile phase (e.g., 50 µL methanol/water).[8]
-
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[12]
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.[12]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.[12]
-
Flow Rate: 0.3 - 0.4 mL/min.[12]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipophilic analytes.
-
Example: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-20 min, re-equilibrate to 30% B.
-
-
Column Temperature: 40 °C.[12]
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode for free acids or positive ion mode for derivatives.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters:
-
Collision Energy (CE): Optimize for each specific MRM transition to achieve the most abundant and stable product ion signal.
Visualizations
Caption: Experimental workflow for this compound metabolite analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uni-saarland.de [uni-saarland.de]
- 6. lcms.cz [lcms.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post column epoxidation for differentiating polar and non-polar lipid isomers via liquid chromatography co-axial contained-ESI mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 10. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 11. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Guide to the Biological Effects of 1,2-Epoxyeicosane and its Diol Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 1,2-epoxyeicosatrienoic acid (1,2-EET), an epoxyeicosanoid, and its corresponding diol metabolite, 1,2-dihydroxyeicosatrienoic acid (1,2-DHET). This document summarizes key experimental findings, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction
1,2-Epoxyeicosatrienoic acid (1,2-EET) is a bioactive lipid mediator produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. It is known to play significant roles in regulating vascular tone, inflammation, and angiogenesis. The primary metabolic fate of 1,2-EET in vivo is its rapid hydrolysis by soluble epoxide hydrolase (sEH) to the corresponding diol, 1,2-dihydroxyeicosatrienoic acid (1,2-DHET).[1][2][3] The conversion of the epoxide to the diol has long been considered a deactivation step, rendering the molecule less biologically active. However, recent evidence suggests a more complex and sometimes contradictory role for 1,2-DHET. This guide aims to dissect and compare the biological effects of 1,2-EET and 1,2-DHET, providing a valuable resource for researchers in cardiovascular and inflammatory disease, as well as for professionals in drug development targeting the EET pathway.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the biological effects of 1,2-EET and its diol metabolite, 1,2-DHET. It is important to note that direct quantitative comparisons for all biological activities are not always available in the literature.
Table 1: Vasodilatory Effects of EET and DHET Regioisomers
| Compound | EC50 (log [M]) in Canine Coronary Arterioles |
| 8,9-EET | -10.1 |
| 11,12-EET | -12.7 |
| 14,15-EET | -11.5 |
| 5,6-EET | -10.8 |
| 8,9-DHET | -13.1 |
| 11,12-DHET | -15.8 |
| 14,15-DHET | -14.2 |
| 5,6-DHET (δ-lactone) | -13.4 |
Data extracted from a study on canine coronary arterioles.[4] These findings indicate that both EETs and their DHET metabolites are potent vasodilators. Notably, in this specific study, the DHETs exhibited even greater potency (lower EC50 values) than their parent EETs.[4] In human coronary arterioles, 11,12-DHET was found to be as potent a vasodilator as 11,12-EET.[3]
Table 2: Anti-Inflammatory Effects of 11,12-EET
| Compound | Biological Effect | IC50 |
| 11,12-EET | Inhibition of TNF-α induced VCAM-1 expression | 20 nM |
Comparative Biological Activities
Vasodilation
Both 1,2-EET and 1,2-DHET are potent vasodilators, primarily acting through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[3] This leads to hyperpolarization and relaxation of the blood vessel. While initially thought to be a less active metabolite, studies on coronary microcirculation have shown that 1,2-DHET can be as, or even more, potent than 1,2-EET in inducing vasodilation.[3][4] The potent vasodilatory effect of 1,2-EET may, in some cases, be attributable to its rapid conversion to 1,2-DHET by sEH present in the vascular tissue.[3]
Angiogenesis
In the context of angiogenesis, the formation of new blood vessels, 1,2-EET is considered a pro-angiogenic factor. It can stimulate endothelial cell migration and tube formation, which are key steps in the angiogenic process. In stark contrast, its diol metabolite, 1,2-DHET, is generally regarded as inactive in promoting angiogenesis.[5] Therefore, the hydrolysis of 1,2-EET to 1,2-DHET by sEH serves as a critical off-switch for its pro-angiogenic activity.
Inflammation
1,2-EET exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α), thereby reducing the adhesion of leukocytes to the endothelium, a key event in the inflammatory cascade.[1] The anti-inflammatory actions of EETs are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway.[2] The diol metabolite, 1,2-DHET, is generally considered to be less anti-inflammatory than its parent epoxide.[2] Furthermore, some evidence suggests that DHETs might have pro-inflammatory effects, such as promoting the migration of monocytes.[5]
Mandatory Visualizations
Signaling Pathway of 1,2-EET Metabolism and Action
Caption: Metabolism of Arachidonic Acid to 1,2-EET and 1,2-DHET and their general biological effects.
Experimental Workflow for Comparing Angiogenic Potential
Caption: Workflow for comparing the angiogenic potential of 1,2-EET and 1,2-DHET.
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay for Angiogenesis
This protocol provides a method to assess the pro- or anti-angiogenic potential of 1,2-EET and 1,2-DHET.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well cell culture plates
-
1,2-EET and 1,2-DHET stock solutions (in a suitable solvent like ethanol or DMSO)
-
Vehicle control (same solvent as test compounds)
-
Phase-contrast microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Procedure:
-
Plate Coating: Thaw the Basement Membrane Matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium to a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Prepare dilutions of 1,2-EET, 1,2-DHET, and the vehicle control in the low-serum medium.
-
Incubation: Add 100 µL of the HUVEC suspension to each coated well. Then, add 100 µL of the treatment solutions (vehicle, 1,2-EET, or 1,2-DHET at various concentrations) to the respective wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Imaging: After incubation, examine the formation of capillary-like structures (tubes) using a phase-contrast microscope. Capture images from several representative fields for each well.
-
Quantification: Analyze the captured images using appropriate software to quantify parameters of tube formation, such as total tube length, number of junctions (branch points), and the number of enclosed loops.
-
Data Analysis: Compare the quantitative data from the 1,2-EET and 1,2-DHET treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Assessment of Vasodilatory Effects in Isolated Arteries
This protocol outlines a general method for studying the effects of 1,2-EET and 1,2-DHET on vascular tone using wire myography.
Materials:
-
Isolated small arteries (e.g., coronary or mesenteric arteries) from a suitable animal model
-
Wire myograph system
-
Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2
-
Vasoconstrictor agent (e.g., phenylephrine, U46619, or endothelin-1)
-
1,2-EET and 1,2-DHET stock solutions
-
Data acquisition system
Procedure:
-
Vessel Preparation: Dissect small arteries and mount segments onto the wires of the myograph jaws in a chamber filled with PSS maintained at 37°C and continuously aerated.
-
Normalization: Stretch the arterial segments to their optimal resting tension for force generation.
-
Viability Check: Assess the viability of the arterial segments by inducing contraction with a high potassium solution followed by a test of endothelium-dependent relaxation with an agonist like acetylcholine.
-
Pre-constriction: After a washout period, pre-constrict the arterial segments to approximately 50-80% of their maximal contraction with a chosen vasoconstrictor.
-
Concentration-Response Curves: Once a stable contraction is achieved, cumulatively add increasing concentrations of 1,2-EET or 1,2-DHET to the bath. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-constriction tone. Plot concentration-response curves and calculate the EC50 values for 1,2-EET and 1,2-DHET to compare their potencies as vasodilators.
Conclusion
The biological activities of 1,2-epoxyeicosane (1,2-EET) and its diol metabolite (1,2-DHET) are complex and context-dependent. While the conversion of 1,2-EET to 1,2-DHET is a clear deactivation step in the context of angiogenesis, the role of 1,2-DHET in regulating vascular tone is more nuanced, with some studies indicating equipotent or even greater vasodilatory effects compared to its parent epoxide. In terms of inflammation, 1,2-EET is a potent anti-inflammatory mediator, whereas 1,2-DHET is generally considered less active or may even exhibit pro-inflammatory properties. Further research, particularly direct quantitative comparisons of their effects on inflammatory pathways, is necessary to fully elucidate the biological significance of 1,2-EET hydrolysis. Understanding these differences is crucial for the development of therapeutic strategies that target the sEH enzyme to modulate the levels of these bioactive lipids in cardiovascular and inflammatory diseases.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of Epoxyeicosanoid Detection: A Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the complex landscape of lipid signaling, the accurate detection of epoxyeicosanoids is paramount. This guide provides a comparative analysis of commercially available antibodies against these crucial signaling molecules, with a focus on their cross-reactivity profiles. Understanding the specificity of these antibodies is essential for generating reliable and reproducible data in studies investigating the role of epoxyeicosatrienoic acids (EETs) in health and disease.
Epoxyeicosanoids are a family of signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases. The four primary regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—along with their corresponding diols (dihydroxyeicosatrienoic acids or DHETs), play vital roles in regulating inflammation, blood pressure, and angiogenesis. The structural similarity among these isomers presents a significant challenge for immunoassay-based detection methods, making antibody cross-reactivity a critical consideration.
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes the available cross-reactivity data for commercially available antibodies against epoxyeicosanoids. This data is crucial for selecting the most appropriate antibody for a specific research application and for interpreting the results of immunoassays.
| Target Analyte | Antibody/ELISA Kit (Manufacturer) | Cross-Reactant | Cross-Reactivity (%) |
| 14,15-DHET | Polyclonal Antibody (Rabbit) | 14,15-EET | <1% |
| 11,12-DHET | <1% | ||
| 8,9-DHET | <0.1% | ||
| 5,6-DHET | <0.1% | ||
| Arachidonic Acid | <0.1% | ||
| Prostaglandin B2 | <0.1% | ||
| Note: | Data for other commercially available ELISA kits for 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET often state "no significant cross-reactivity" but lack specific quantitative data in publicly available datasheets. |
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol for this method.
Competitive ELISA for Cross-Reactivity Assessment
-
Coating: A microtiter plate is coated with the target epoxyeicosanoid-protein conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the test compound (potential cross-reactant) or the standard (the target analyte).
-
Incubation: The antibody-analyte mixture is added to the coated plate, allowing the free antibody to bind to the immobilized antigen.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.
-
Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Calculation: The percentage of cross-reactivity is calculated using the following formula: (Concentration of the standard at 50% displacement / Concentration of the cross-reactant at 50% displacement) x 100
Visualizing Key Processes
To further aid in the understanding of epoxyeicosanoid research, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Epoxyeicosanoid synthesis and metabolism pathway.
Caption: Workflow for competitive ELISA to assess antibody cross-reactivity.
Conclusion
The selection of a highly specific antibody is a critical step in the accurate quantification of epoxyeicosanoids. While many commercially available ELISA kits claim high specificity, the lack of detailed, quantitative cross-reactivity data in many product datasheets highlights the need for researchers to critically evaluate these products. The data presented in this guide, although limited, provides a starting point for this evaluation. It is recommended that researchers request detailed validation data from manufacturers or perform in-house validation to ensure the suitability of an antibody for their specific research needs. By carefully considering antibody cross-reactivity, the scientific community can enhance the reliability and reproducibility of research in the vital field of epoxyeicosanoid signaling.
A Comparative Analysis of Epoxyeicosanoid Levels in Health and Disease: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of epoxyeicosanoid levels, with a focus on 1,2-epoxyeicosane (also known as 1,2-epoxyeicosatrienoic acid or 1,2-EET), in various health and disease states. Intended for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols for measurement, and visualizes the key signaling pathways involved.
Epoxyeicosanoids, including this compound, are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. These molecules play crucial roles in regulating vascular tone, inflammation, and cell proliferation.[1] Alterations in their levels have been implicated in the pathophysiology of cardiovascular diseases, cancer, and inflammatory conditions.
Quantitative Comparison of Epoxyeicosanoid Levels
The following table summarizes the observed trends in the levels of epoxyeicosatrienoic acids (EETs) in various disease states compared to healthy controls. It is important to note that many studies report the total concentration of all EET isomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) rather than individual isomer levels. Therefore, the data presented here primarily reflects total EET concentrations unless otherwise specified.
| Disease State | Biological Matrix | Change in EET Levels Compared to Healthy Controls | Key Findings and Implications |
| Cardiovascular Disease | |||
| Coronary Artery Disease | Plasma | Decreased | Lower plasma levels of total EETs are associated with the presence of obstructive coronary artery disease, suggesting a protective role for EETs in maintaining vascular health.[1] |
| Heart Failure | Plasma | Increased (14,15-EET) | In patients with heart failure with reduced ejection fraction, plasma levels of 14,15-EET and its metabolite 14,15-DHET were found to be elevated compared to controls. |
| Cancer | |||
| General | Tumor Tissue & Circulation | Generally Increased | Upregulation of CYP epoxygenases and subsequent increases in EETs are observed in various cancers. EETs can promote tumor growth, angiogenesis, and metastasis.[2] |
| Breast Cancer | Plasma | Altered Metabolomic Profile | Untargeted metabolomic studies have identified significant alterations in the plasma metabolite profiles of breast cancer patients compared to healthy controls, though specific quantitative data for 1,2-EET is often part of a larger dataset.[3][4] |
| Lung Cancer | Plasma | Altered Metabolomic Profile | Metabolomic analyses of plasma from lung cancer patients have revealed distinct metabolic signatures when compared to healthy individuals.[5] |
| Inflammatory Diseases | |||
| General Inflammation | Serum / Plasma | Altered | Circulating levels of EETs and other lipid mediators are altered during inflammatory responses. EETs generally possess anti-inflammatory properties.[6] |
| Kawasaki Disease | Peripheral Blood | Increased (14,15-EET) | Levels of 14,15-EET were found to be significantly higher in patients with Kawasaki disease, particularly in those with coronary artery lesions, suggesting a role in the disease's inflammatory process. |
Experimental Protocols for the Quantification of this compound
The accurate quantification of this compound and other EETs in biological matrices is typically achieved using mass spectrometry-based methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and specific method for the analysis of eicosanoids.[7]
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: To a known volume of plasma or serum (e.g., 500 µL), add an internal standard solution containing a deuterated analog of the analyte (e.g., 1,2-EET-d8) to correct for extraction losses and matrix effects.
-
Protein Precipitation: Add a threefold volume of ice-cold acetonitrile or methanol to the sample to precipitate proteins. Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the eicosanoids with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).[8]
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[9]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the different eicosanoid isomers. A typical mobile phase consists of a gradient of water with a small percentage of formic or acetic acid (Mobile Phase A) and acetonitrile or methanol with the same acid concentration (Mobile Phase B).[7]
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for 1,2-EET and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is another powerful technique for eicosanoid analysis, which requires derivatization to increase the volatility of the analytes.
1. Sample Preparation, Extraction, and Derivatization:
-
Extraction: Perform lipid extraction from the biological sample (e.g., tissue homogenate) using a solvent system like chloroform:methanol.
-
Saponification: To release esterified eicosanoids, treat the lipid extract with a methanolic potassium hydroxide solution.
-
Purification: Further purify the sample using SPE as described in the LC-MS/MS protocol.
-
Derivatization:
-
Esterification: Convert the carboxylic acid group to a pentafluorobenzyl (PFB) ester.
-
Silylation: Convert the hydroxyl groups (after epoxide ring opening) to trimethylsilyl (TMS) ethers. This two-step derivatization enhances the volatility and chromatographic properties of the analytes.
-
2. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column with a suitable stationary phase (e.g., DB-5ms). Program the oven temperature with a gradient to achieve optimal separation of the derivatized eicosanoids.
-
Mass Spectrometry: Operate the mass spectrometer in electron capture negative ionization (ECNI) mode for high sensitivity of the PFB esters or in electron ionization (EI) mode. Monitor specific ions for quantification.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving this compound and a general experimental workflow for its analysis.
Caption: Biosynthesis and metabolism of this compound.
Caption: Simplified signaling pathways activated by this compound.
Caption: General workflow for this compound analysis.
References
- 1. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]
- 3. Metabolomic Analysis of Plasma from Breast Cancer Patients Using Ultra-High-Performance Liquid Chromatography Coupled with Mass Spectrometry: An Untargeted Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative analysis of plasma metabolomics and proteomics reveals the metabolic landscape of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. diposit.ub.edu [diposit.ub.edu]
A Researcher's Guide to Validating 1,2-Epoxyeicosane Assay Specificity: A Comparison of Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like 1,2-epoxyeicosane is crucial for understanding their roles in various physiological and pathological processes. The specificity of the chosen assay is paramount to ensure that the results are reliable and not confounded by cross-reactivity with other structurally similar molecules. This guide provides a comparative overview of the two primary analytical methodologies for this compound and other epoxyeicosanoids: Immunoassays (e.g., ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodological Comparison: Immunoassay vs. LC-MS/MS
The choice of an analytical platform for this compound quantification significantly impacts data quality and interpretation. While immunoassays offer ease of use, LC-MS/MS provides superior specificity and multiplexing capabilities.
Key Performance Metrics
The following table summarizes the key performance characteristics of immunoassays and LC-MS/MS for the analysis of epoxyeicosanoids.
| Parameter | Immunoassay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate to low; susceptible to cross-reactivity with structurally related eicosanoids.[1] | High; capable of resolving isomers and isobaric compounds, providing unambiguous identification. |
| Sensitivity (Typical LOQ) | pg/mL to ng/mL range (e.g., 31.2 pg/mL - 1000 pg/mL for some EETs).[1] | Low pg/mL range (e.g., 0.05 to 0.50 ng/mL). |
| Multiplexing | Typically measures a single analyte or a group of related compounds. | Can simultaneously quantify a large panel of eicosanoids in a single run. |
| Throughput | High; suitable for screening large numbers of samples. | Lower to moderate, depending on the complexity of the method and sample preparation. |
| Development Cost & Time | Lower for commercially available kits. | Higher for method development and instrument acquisition. |
| Data Confidence | Moderate; results can be influenced by matrix effects and cross-reactivity. | High; provides definitive structural information and accurate quantification. |
| Spike and Recovery | Variable; can be affected by matrix interference.[2] | Generally high and reproducible (often >85-90%). |
| Intra/Inter-Assay Precision (%CV) | Typically <10% for intra-assay and <15% for inter-assay.[3] | Excellent; typically <15%. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable data. Below are representative protocols for sample preparation and analysis using both immunoassay and LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE) for Eicosanoids
A common and effective method for extracting and concentrating eicosanoids from biological matrices prior to analysis is solid-phase extraction.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Deionized water
-
2M Hydrochloric acid
-
Nitrogen gas evaporator or centrifugal vacuum concentrator
-
Vortex mixer
Procedure:
-
Sample Acidification: Acidify the biological sample (e.g., plasma, urine, tissue homogenate) to a pH of approximately 3.5 using 2M hydrochloric acid. This step is crucial for the efficient binding of acidic eicosanoids to the C18 sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of deionized water to remove polar impurities, followed by 2-3 column volumes of hexane to remove non-polar, neutral lipids.
-
Elution: Elute the eicosanoids from the cartridge with 2-3 column volumes of ethyl acetate.
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for the downstream analysis (e.g., assay buffer for ELISA, or the initial mobile phase for LC-MS/MS).
Immunoassay (ELISA) Protocol for Epoxyeicosanoids
This is a generalized protocol for a competitive ELISA. Refer to the specific manufacturer's instructions for the chosen kit.
Materials:
-
Epoxyeicosanoid ELISA kit (containing coated microplate, standards, antibody, enzyme conjugate, substrate, and stop solution)
-
Prepared sample extracts
-
Plate reader
Procedure:
-
Standard and Sample Addition: Add standards and reconstituted samples to the appropriate wells of the microplate.
-
Antibody and Conjugate Addition: Add the specific antibody and enzyme-labeled eicosanoid conjugate to each well.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well.
-
Color Development: Incubate the plate to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance of each well using a plate reader at the specified wavelength.
-
Data Analysis: Generate a standard curve and calculate the concentration of the epoxyeicosanoid in the samples.
LC-MS/MS Protocol for Epoxyeicosanoids
This protocol outlines the general steps for developing and validating an LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve separation of the target analytes from other eicosanoids and matrix components.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode using ESI.
-
Develop a Multiple Reaction Monitoring (MRM) method. This involves selecting precursor ions (the molecular weight of the eicosanoids) and specific product ions generated by fragmentation in the mass spectrometer. This highly selective detection method minimizes interferences.
-
-
Method Validation:
-
Linearity: Establish a calibration curve with a series of standards to demonstrate a linear relationship between concentration and response.
-
Sensitivity: Determine the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy.
-
Accuracy and Precision: Assess by analyzing quality control samples at different concentrations on the same day (intra-assay) and on different days (inter-assay).
-
Recovery: Evaluate the efficiency of the extraction process by comparing the signal of an analyte spiked into a sample before extraction to the signal of the same amount spiked after extraction.
-
Matrix Effect: Investigate the influence of co-eluting matrix components on the ionization of the analyte.
-
Visualizing Pathways and Workflows
Arachidonic Acid Metabolism via the Cytochrome P450 Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to epoxyeicosatrienoic acids (EETs), including 1,2-isomers, by cytochrome P450 (CYP) epoxygenases, and their subsequent metabolism by soluble epoxide hydrolase (sEH).[4][5][6][7][8]
Caption: Cytochrome P450 pathway of arachidonic acid metabolism.
General Workflow for this compound Analysis
This diagram outlines the key steps involved in the analysis of this compound from biological samples.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Is Your ELISA Kit Qualified and Validated? - Behind the Bench [thermofisher.com]
- 3. Mouse 14, 15-Epoxyeicosatrienoic Acid ELISA Kit - 2BScientific [2bscientific.com]
- 4. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 1,2-Epoxyeicosanoids and Cyclooxygenase (COX) Inhibitors in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of 1,2-Epoxyeicosanoids, a class of signaling lipids, and Cyclooxygenase (COX) inhibitors, a cornerstone of anti-inflammatory therapy. This analysis is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
Both 1,2-Epoxyeicosanoids, more broadly known as Epoxyeicosatrienoic Acids (EETs), and COX inhibitors modulate the inflammatory response by influencing the arachidonic acid cascade, albeit through different mechanisms. COX inhibitors directly block the activity of cyclooxygenase enzymes, thereby preventing the synthesis of pro-inflammatory prostaglandins. In contrast, EETs exhibit anti-inflammatory properties through multiple pathways, including the inhibition of pro-inflammatory gene expression and modulation of cellular signaling cascades. This guide explores these differences, presenting quantitative data, experimental protocols, and visual representations of the key pathways involved.
A note on nomenclature: The user's request specified "1,2-Epoxyeicosane." However, the vast majority of scientific literature focuses on the anti-inflammatory properties of other epoxyeicosatrienoic acid (EET) regioisomers, such as 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. This guide will focus on the effects of these well-characterized EETs as representative of the broader class of epoxyeicosanoids.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the inhibitory activities of various EETs and COX inhibitors. Direct comparative studies under identical conditions are limited; therefore, the data is presented in separate tables for clarity.
Table 1: Inhibitory Concentration (IC50) of EETs on COX Enzymes
| Compound | Enzyme | IC50 (µM) |
| 11,12-EET | COX-2 | ~6.43 |
| Soluble Epoxide Hydrolase Inhibitors (sEHIs)* | COX-1 & COX-2 | > 100[1] |
Note: sEHIs increase endogenous EET levels and have been shown to have no significant direct inhibitory activity on COX enzymes.[1]
Table 2: Inhibitory Concentration (IC50) of Selected COX Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Non-Selective NSAIDs | |||
| Ibuprofen | 13 | 370 | 0.04 |
| Naproxen | 2.6 | 4.8 | 0.54 |
| Aspirin | 0.1 | 1.7 | 0.06 |
| COX-2 Selective Inhibitors (Coxibs) | |||
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | 50 | 0.018 | 2778 |
| Etoricoxib | 1.06 | 0.01 | 106[2] |
Data compiled from various sources. IC50 values can vary depending on the specific assay conditions.
Mechanism of Action and Signaling Pathways
COX Inhibitors: Direct Enzymatic Blockade
COX inhibitors exert their anti-inflammatory effects by directly binding to and inhibiting the cyclooxygenase enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5] Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors (coxibs) primarily target the COX-2 isoform, which is upregulated at sites of inflammation.[5][6]
1,2-Epoxyeicosanoids (EETs): Multi-faceted Anti-Inflammatory Effects
EETs are produced from arachidonic acid by cytochrome P450 epoxygenases. Their anti-inflammatory actions are more complex and not fully elucidated but are known to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the degradation of IκB, an inhibitor of NF-κB, EETs prevent the translocation of NF-κB to the nucleus, thereby downregulating the inflammatory response. Some studies also suggest that certain EETs can directly inhibit COX-2 activity, although with lower potency than traditional NSAIDs.[1]
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (EETs or COX inhibitors)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
ELISA kit for Prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme in a microplate well.
-
Add the test compound at various concentrations to the wells. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., hydrochloric acid).
-
Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.[3][5][7][8][9]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To assess the in vivo anti-inflammatory effects of test compounds.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds (EETs or COX inhibitors)
-
Vehicle (e.g., saline, carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Discussion and Conclusion
The comparison between EETs and COX inhibitors reveals two distinct yet complementary approaches to modulating inflammation. COX inhibitors offer potent and direct inhibition of prostaglandin synthesis, providing effective relief from pain and inflammation. However, non-selective COX inhibitors can cause gastrointestinal side effects due to the inhibition of the protective functions of COX-1, while selective COX-2 inhibitors have been associated with cardiovascular risks.[6]
EETs, on the other hand, appear to have a more nuanced and multi-targeted anti-inflammatory profile. Their ability to suppress the NF-κB pathway suggests a broader impact on the inflammatory cascade beyond prostaglandin synthesis. The finding that some EETs can also directly inhibit COX-2, albeit at higher concentrations than traditional NSAIDs, points to a potential dual mechanism of action. Furthermore, by acting as signaling molecules, EETs may play a role in the resolution of inflammation, a process not directly targeted by COX inhibitors.
For drug development professionals, these differences present unique opportunities. Targeting the EET pathway, either through the administration of stable EET analogs or by inhibiting their degradation with sEH inhibitors, could offer a novel therapeutic strategy with a potentially different side-effect profile compared to traditional NSAIDs. Further research is warranted to fully elucidate the anti-inflammatory mechanisms of specific EET isomers and to conduct direct, head-to-head comparative studies with a range of COX inhibitors to better define their relative potencies and therapeutic potential.
References
- 1. Soluble epoxide hydrolase and epoxyeicosatrienoic acids modulate two distinct analgesic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cloud-clone.com [cloud-clone.com]
- 4. youtube.com [youtube.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. arborassays.com [arborassays.com]
- 8. raybiotech.com [raybiotech.com]
- 9. file.elabscience.com [file.elabscience.com]
Unraveling the Interplay: A Comparative Guide to the Correlation of 1,2-Epoxyeicosane with Other Lipid Mediators
For researchers, scientists, and drug development professionals, understanding the intricate relationships between lipid mediators is paramount for elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides a comprehensive comparison of 1,2-Epoxyeicosane (1,2-EET), a cytochrome P450 (CYP)-derived epoxyeicosanoid, with other key lipid mediators, supported by experimental data and detailed methodologies.
This compound is a less abundant regioisomer of the epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory, anti-inflammatory, and pro-angiogenic properties. Its biological significance is intrinsically linked to the broader network of eicosanoid signaling, which includes prostaglandins, leukotrienes, and other oxygenated metabolites of arachidonic acid. The levels of 1,2-EET are often correlated with the activity of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reflecting a complex interplay and potential for metabolic shunting between these enzymatic systems.
Quantitative Comparison of Eicosanoid Levels in Human Plasma
While direct quantitative correlation coefficients between 1,2-EET and other specific lipid mediators are not extensively documented in single comprehensive studies, a growing body of literature focuses on the simultaneous profiling of a wide array of eicosanoids in biological fluids. These studies provide valuable insights into the relative abundance of metabolites from the CYP, COX, and LOX pathways. The following table summarizes the detectable levels of various eicosanoids in human plasma, offering a comparative overview of their typical concentrations.
| Eicosanoid Class | Lipid Mediator | Typical Concentration Range in Human Plasma (pg/mL) | Metabolic Pathway |
| Epoxyeicosanoids | 8,9-EET | 500 - 2500 | Cytochrome P450 |
| 11,12-EET | 500 - 3000 | Cytochrome P450 | |
| 14,15-EET | 1000 - 5000 | Cytochrome P450 | |
| 1,2-EET | Typically below the limit of quantification or at very low levels | Cytochrome P450 | |
| Prostaglandins | Prostaglandin E2 (PGE2) | 10 - 100 | Cyclooxygenase (COX) |
| Prostaglandin F2α (PGF2α) | 10 - 150 | Cyclooxygenase (COX) | |
| 6-keto-Prostaglandin F1α (stable metabolite of PGI2) | 5 - 50 | Cyclooxygenase (COX) | |
| Thromboxane B2 (TXB2) (stable metabolite of TXA2) | 10 - 200 | Cyclooxygenase (COX) | |
| Leukotrienes | Leukotriene B4 (LTB4) | 5 - 50 | Lipoxygenase (LOX) |
| Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) | 1 - 20 | Lipoxygenase (LOX) | |
| Hydroxyeicosatetraenoic Acids (HETEs) | 5-HETE | 100 - 1000 | Lipoxygenase (LOX) |
| 12-HETE | 500 - 5000 | Lipoxygenase (LOX) | |
| 15-HETE | 200 - 2000 | Lipoxygenase (LOX) | |
| 20-HETE | 100 - 1000 | Cytochrome P450 |
Note: The concentrations can vary significantly based on the individual's physiological or pathological state, as well as the analytical methodology employed.
Mechanistic Insights into Pathway Cross-Talk
Experimental evidence suggests a functional interplay between the CYP, COX, and LOX pathways. For instance, certain EETs have been shown to modulate the activity of COX enzymes. One notable study demonstrated that 14,15-EET can competitively inhibit prostaglandin H synthase (a key enzyme in the COX pathway), leading to a reduction in the formation of Prostaglandin E2 (PGE2)[1]. This inhibitory action suggests that an increase in the flux of arachidonic acid through the CYP epoxygenase pathway could lead to a corresponding decrease in the production of pro-inflammatory prostaglandins.
Conversely, the inhibition of COX or LOX pathways may lead to a shunting of the arachidonic acid substrate towards the CYP pathway, potentially increasing the levels of EETs. This metabolic redirection highlights the importance of a comprehensive lipidomic analysis to fully understand the effects of pathway-specific inhibitors.
Experimental Protocols
The quantitative analysis of this compound and other lipid mediators is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for the simultaneous analysis of eicosanoids in biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add a solution containing a mixture of deuterated internal standards for each class of eicosanoids to be quantified.
-
Protein Precipitation and Hydrolysis: Add 2 mL of cold methanol to precipitate proteins. For the analysis of total eicosanoids (free and esterified), a saponification step with NaOH can be included to hydrolyze the ester bonds.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
-
Gradient Program: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic analytes.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is most commonly used for the detection of eicosanoids due to the presence of the carboxylic acid group.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve.
-
Visualizing the Interconnected Pathways
The following diagrams illustrate the major biosynthetic pathways of eicosanoids and a typical experimental workflow for their analysis.
Caption: Biosynthetic pathways of major eicosanoids from arachidonic acid.
Caption: A typical workflow for the analysis of eicosanoids in plasma.
References
A Comparative Guide to the Synthetic Validation of High-Purity 1,2-Epoxyeicosane
For researchers and drug development professionals, the synthesis of high-purity signaling lipids is critical for accurate biological investigation and preclinical studies. This guide provides a comparative validation of a synthetic route to high-purity 1,2-Epoxyeicosane, a terminal epoxide of eicosane, and discusses its potential biological relevance. Experimental protocols and data presentation are included to aid in the objective assessment of the synthetic methodology.
Comparison of Synthetic Routes for this compound
The synthesis of this compound can be approached through several methods, with the direct epoxidation of the corresponding alkene being the most straightforward. An alternative, the halohydrin formation followed by intramolecular cyclization, offers a different pathway with its own set of advantages and disadvantages.
| Metric | Route 1: Direct Epoxidation | Route 2: Halohydrin Formation & Cyclization |
| Starting Material | 1-Eicosene | 1-Eicosene |
| Key Reagents | meta-Chloroperoxybenzoic acid (mCPBA) | 1. N-Bromosuccinimide (NBS) in DMSO/H₂O 2. Sodium hydroxide (NaOH) |
| Typical Yield | > 90% | ~70-85% (two steps) |
| Purity (Post-Purification) | > 99% | > 98% |
| Reaction Time | 2-4 hours | 4-8 hours |
| Byproducts | meta-Chlorobenzoic acid | Succinimide, sodium bromide |
| Advantages | High yield, one-pot reaction, simple workup | Avoids potentially explosive peroxy acids |
| Disadvantages | mCPBA can be shock-sensitive | Two-step process, lower overall yield |
Experimental Protocols
Route 1: Direct Epoxidation of 1-Eicosene with mCPBA
This protocol describes a common and efficient method for the synthesis of epoxides from alkenes.[1][2]
Materials:
-
1-Eicosene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 1-eicosene in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve mCPBA in DCM.
-
Add the mCPBA solution dropwise to the 1-eicosene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxy acid.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford high-purity this compound.
Purity Validation Protocol
To ensure the high purity of the synthesized this compound, a comprehensive analytical method validation is required.[3][4][5]
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): An isocratic method with a suitable C18 column can be used to determine the purity of the final product. The mobile phase could consist of an acetonitrile/water mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight of the product and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can also provide information on purity by identifying signals from residual solvents or byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the epoxide functional group and the absence of starting alkene or alcohol functionalities.
Validation Parameters:
-
Specificity: The ability of the analytical method to distinguish the analyte from potential impurities.
-
Linearity: The response of the method should be directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value, often determined by spike recovery experiments.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Synthesis and Validation Workflow
Caption: Workflow for the synthesis and validation of high-purity this compound.
Potential Signaling Pathway of this compound
While the specific signaling pathways of this compound are not fully elucidated, it is structurally related to epoxyeicosatrienoic acids (EETs), which are known to exert anti-inflammatory effects.[7] EETs are metabolites of arachidonic acid produced by cytochrome P450 (CYP) enzymes. They are known to interact with various receptors and channels to modulate cellular signaling.
Caption: A putative signaling pathway for this compound based on related EETs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 4. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cs.purdue.edu [cs.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory 1,2-Epoxyeicosane Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative measurement of 1,2-epoxyeicosanetrienoic acids (EETs), including the 1,2-EET isomer, in biological matrices. Given the absence of a formal inter-laboratory comparison study for 1,2-EET, this document synthesizes performance data from various independent research publications to offer a baseline for laboratory comparison and method selection. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the current standard for eicosanoid quantification due to its high sensitivity and specificity.
Data Presentation: Performance of LC-MS/MS Methods for EET Quantification
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of different EET regioisomers, including those analogous to 1,2-epoxyeicosane, from published literature. These values can serve as a benchmark for individual laboratory performance.
Table 1: Linearity and Limit of Quantification (LOQ) of EETs in Biological Samples
| Analyte(s) | Matrix | Linear Range | Limit of Quantification (LOQ) | Reference |
| 8,9-EET, 11,12-EET, 14,15-EET | Human Plasma | Not Specified | 0.5 ng/mL | [1] |
| 8,9-DHET, 11,12-DHET, 14,15-DHET | Human Plasma | Not Specified | 0.25 ng/mL | [1] |
| PGs, DiHETrEs, HETEs, EETs | Rat Brain Tissue | 2 pg - 1000 pg | 5 x 10⁻³ pg (on-column) | [2] |
| 25 Eicosanoids (including 11,12-EET & 14,15-EET) | Human Serum | Analyte Dependent | 0.048 - 0.44 ng/mL | |
| Polyunsaturated Fatty Acids | Serum/BSA | 1 - 5000 ng/mL | Not specified | [3] |
Note: DHETs (dihydroxyeicosatrienoic acids) are metabolites of EETs.
Table 2: Accuracy and Precision of EET Measurement by LC-MS/MS
| Analyte(s) | Matrix | Intra-Assay Precision (% CV) | Inter-Assay Precision (% CV) | Accuracy (% Deviation) | Reference |
| 8,9-EET, 11,12-EET, 14,15-EET, and their DHETs | Human Plasma | 1.6 - 13.2% | 1.6 - 13.2% | Not Specified | [1] |
| Polyunsaturated Fatty Acids | Serum | <15% | <15% | <15% | [3] |
Experimental Protocols: A Generalized LC-MS/MS Workflow
The following protocol outlines a general workflow for the extraction and quantification of EETs from biological fluids, based on common practices reported in the literature.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate EETs from the biological matrix and remove interfering substances.
-
Procedure:
-
Acidify the plasma or serum sample (e.g., with acetic acid).
-
Add an internal standard (typically a deuterated analog of the analyte) to each sample, calibrator, and quality control sample.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water or low-percentage methanol) to remove hydrophilic impurities.
-
Elute the EETs with a less polar solvent (e.g., ethyl acetate or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To separate the different EET isomers and other eicosanoids prior to mass spectrometric detection.
-
Typical Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with a small percentage of acid (e.g., 0.1% formic acid or 0.02% acetic acid).
-
Mobile Phase B: Acetonitrile or methanol with a small percentage of acid.
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic EETs.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To specifically detect and quantify the target EETs based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Typical Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is most common for eicosanoids.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
-
MRM Transitions: These are specific for each EET isomer and its internal standard. For example, for 11,12-EET, a common transition is m/z 319 -> 219.
-
Ion Source Parameters: Capillary voltage, source temperature, and gas flows (nebulizer, drying gas) are optimized to achieve maximum sensitivity for the analytes of interest.
-
Mandatory Visualization
Below are diagrams representing a typical experimental workflow and a key signaling pathway involving this compound (1,2-EET).
Caption: A typical experimental workflow for the quantification of this compound.
Caption: Simplified signaling pathway of this compound (1,2-EET).
References
- 1. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
Confirming the Structure of 1,2-Epoxyeicosane using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral data for 1,2-Epoxyeicosane against relevant alternatives, offering a clear protocol for sample analysis and data interpretation to confirm its epoxide structure.
Introduction to this compound and its Structural Confirmation
This compound is a lipid molecule belonging to the family of epoxyeicosanoids, which are known to play significant roles in various physiological and pathological processes. The precise confirmation of the three-membered epoxide ring (oxirane) is critical for understanding its biological activity and for the development of potential therapeutics. NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms, making it a powerful technique for verifying the presence and position of the epoxide group within the long alkyl chain.
This guide compares the anticipated NMR spectral features of this compound with its unsaturated precursor, 1-Eicosene, and its saturated counterpart, Eicosane. This comparison highlights the characteristic NMR signals that unequivocally identify the epoxide ring.
Comparative NMR Data Analysis
The presence of the epoxide ring in this compound introduces distinct chemical shifts for the protons and carbons at the C1 and C2 positions compared to the analogous alkene and alkane. The electronegativity of the oxygen atom and the ring strain of the oxirane are the primary factors influencing these shifts.
¹H NMR Spectral Data Comparison
The key diagnostic signals in the ¹H NMR spectrum of this compound are those of the protons attached to the epoxide ring (H-1 and H-2). These protons are expected to appear in a region significantly downfield from typical alkane signals and upfield from alkene signals.
| Compound | Functional Group Protons | Chemical Shift (δ) ppm (Predicted/Typical) | Multiplicity |
| This compound | -CH(O)CH₂- | ~2.9 - 3.1 | Multiplet |
| -CH(O)CH₂- | ~2.5 - 2.7 | Multiplet | |
| 1-Eicosene | =CH₂ | ~4.9 | Multiplet |
| =CH- | ~5.8 | Multiplet | |
| Eicosane | -CH₃ | ~0.88 | Triplet |
| -CH₂- (internal) | ~1.26 | Singlet (br) |
Note: Predicted values for this compound are based on typical shifts for long-chain terminal epoxides.
¹³C NMR Spectral Data Comparison
Similarly, the ¹³C NMR spectrum of this compound will show characteristic downfield shifts for the carbon atoms of the epoxide ring (C-1 and C-2) due to the deshielding effect of the oxygen atom.
| Compound | Functional Group Carbons | Chemical Shift (δ) ppm (Predicted/Typical) |
| This compound | -C(O)H₂- | ~47 |
| -C(O)H- | ~52 | |
| 1-Eicosene | =CH₂ | ~114.1 |
| =CH- | ~139.1 | |
| Eicosane | -CH₃ | ~14.1 |
| -CH₂- (internal) | ~29.7 |
Note: Predicted values for this compound are based on typical shifts for long-chain terminal epoxides.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra for lipophilic molecules like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the lipid is highly soluble. Chloroform-d (CDCl₃) is a common choice.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Filtration: To ensure a homogeneous magnetic field and sharp signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution to provide a reference point (0 ppm) for the chemical shifts.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm the connectivity between protons and carbons, providing unambiguous assignment of the epoxide signals.
Visualization of the Confirmation Workflow
The logical workflow for confirming the structure of this compound using NMR is depicted below.
Caption: Workflow for NMR-based structure confirmation.
This systematic approach, combining careful sample preparation, precise data acquisition, and comparative analysis, allows for the confident structural confirmation of this compound, distinguishing it from its alkene and alkane analogs.
A Comparative Guide to the Signaling Pathways of Epoxyeicosatrienoic Acid (EET) Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases. They play crucial roles in regulating vascular tone, inflammation, and cellular proliferation. The four primary regioisomers of EETs—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—exhibit distinct biological activities by activating specific signaling pathways. Understanding the nuances of these pathways is critical for the development of novel therapeutics targeting cardiovascular and inflammatory diseases. This guide provides a comparative analysis of the signaling mechanisms activated by different EET regioisomers, supported by experimental data and detailed methodologies.
Key Signaling Hubs for EETs: A Comparative Overview
EETs exert their effects primarily through two main types of receptors: G-protein coupled receptors (GPCRs) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels. The activation of these receptors initiates downstream cascades that ultimately determine the physiological response.
G-Protein Coupled Receptor (GPCR) Signaling
Evidence suggests that EETs, particularly 11,12-EET and 14,15-EET, activate a putative Gs-coupled receptor, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1] This pathway is central to many of the vasodilatory and anti-inflammatory effects of these regioisomers. While a specific high-affinity EET receptor has yet to be definitively identified, studies have also pointed to low-affinity interactions with other GPCRs, such as prostaglandin receptors and the free fatty acid receptor 1 (GPR40/FFAR1).[2]
Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Activation
Certain EET regioisomers, most notably 5,6-EET, are potent activators of the non-selective cation channel TRPV4. Activation of TRPV4 leads to an influx of calcium ions (Ca2+), which can then trigger a variety of cellular responses, including the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and vasodilation.
Quantitative Comparison of EET Regioisomer Activity
The following tables summarize the available quantitative data on the potency and efficacy of the four major EET regioisomers in various functional assays. It is important to note that direct comparative data for all four regioisomers on every parameter is not always available in the literature.
Table 1: Vasodilatory Effects of EET Regioisomers
| Regioisomer | Vessel Type | Parameter | Value | Reference |
| 8,9-EET | Rat Aorta | IC50 for relaxation of U-46619 pre-constricted arteries | 0.6 µM | [2] |
| 11,12-EET | Rat Aorta | IC50 for relaxation of U-46619 pre-constricted arteries | 0.6 µM | [2] |
| 14,15-EET | Rat Aorta | IC50 for relaxation of U-46619 pre-constricted arteries | 0.8 µM | [2] |
| 11,12-EET | Mesenteric Artery | EC50 for KATP channel activation | 87 nM | [3] |
Table 2: Anti-inflammatory Effects of EET Regioisomers
| Regioisomer | Cell Type | Parameter | Value | Reference |
| 11,12-EET | Endothelial Cells | IC50 for inhibition of TNF-α induced VCAM-1 expression | 20 nM | [4] |
| 8,9-EET | Endothelial Cells | Inhibition of TNF-α induced VCAM-1 expression | Less active than 11,12-EET | [4] |
| 5,6-EET | Endothelial Cells | Inhibition of TNF-α induced VCAM-1 expression | Less active than 11,12-EET | [4] |
| 14,15-EET | Endothelial Cells | Inhibition of TNF-α induced VCAM-1 expression | No activity | [4] |
Table 3: GPCR-Mediated Signaling by EET Regioisomers
| Regioisomer | Receptor/Assay | Parameter | Value | Reference |
| 11,12-EET | GPR40 (FFAR1) | EC50 for intracellular Ca2+ increase | 1.4 µM | [2] |
| 14,15-DHET | GPR40 (FFAR1) | EC50 for intracellular Ca2+ increase | 1.1 µM | [2] |
| 5,6-EET | GPR40 (FFAR1) | EC50 for intracellular Ca2+ increase | 7.7 µM | [2] |
| 8,9-EET | GPR40 (FFAR1) | EC50 for intracellular Ca2+ increase | 6.1 µM | [2] |
| 14,15-EET | Monocyte Membranes | Kd for high-affinity binding | 14 nM (U937 cells), 35 nM (pig monocytes) | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways activated by different EET regioisomers.
Caption: Signaling pathway for 11,12-EET and 14,15-EET via a putative Gs-coupled receptor.
Caption: Signaling pathway for 5,6-EET through the TRPV4 channel.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Measurement of EET-Induced Vasodilation in Isolated Arteries
Objective: To determine the vasodilatory potency of different EET regioisomers.
Workflow:
Caption: Experimental workflow for assessing EET-induced vasodilation.
Detailed Protocol:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit buffer. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the arterial rings between two L-shaped stainless-steel hooks in a temperature-controlled organ bath (37°C) filled with Krebs-Henseleit solution and continuously gassed with 95% O2 and 5% CO2. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (determined in preliminary experiments). Replace the buffer every 15-20 minutes.
-
Pre-constriction: After equilibration, induce a stable submaximal contraction with a vasoconstrictor agent such as the thromboxane A2 mimetic U-46619 or phenylephrine.
-
EET Addition: Once a stable plateau of contraction is reached, add cumulative concentrations of the EET regioisomer of interest to the organ bath.
-
Data Recording: Record the changes in isometric tension using a data acquisition system.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-constriction. Plot the concentration-response curves and calculate the IC50 values using a non-linear regression analysis.
Measurement of Intracellular Calcium Mobilization
Objective: To quantify the ability of EET regioisomers to induce intracellular calcium influx, particularly through TRPV4 channels.
Workflow:
Caption: Experimental workflow for measuring intracellular calcium mobilization.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing human TRPV4) onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM in the dark at 37°C for 30-60 minutes.
-
Washing: After incubation, wash the cells twice with the salt solution to remove any unloaded dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence intensity.
-
EET Stimulation: Add varying concentrations of the EET regioisomer to the wells.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. For Fura-2, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm). For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.
-
Data Analysis: Calculate the change in fluorescence (or fluorescence ratio) from baseline. Plot the peak response against the concentration of the EET regioisomer and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The signaling pathways activated by EET regioisomers are complex and exhibit significant specificity. While 11,12-EET and 14,15-EET appear to primarily signal through a putative Gs-coupled receptor to mediate vasodilation and anti-inflammatory effects, 5,6-EET is a potent activator of the TRPV4 channel. The signaling profile of 8,9-EET is less well-defined but it also contributes to vasodilation. The quantitative data presented in this guide highlights the distinct potencies of each regioisomer in various biological assays. Further research is needed to definitively identify the high-affinity GPCR for EETs and to fully elucidate the comparative signaling profiles of all four regioisomers across a broader range of cellular contexts. The provided experimental protocols offer a foundation for researchers to further investigate the intricate biology of these important lipid mediators.
References
Validation of Epoxyeicosanoids in an Inflammatory Disease Model: A Comparative Guide
This guide provides a comparative analysis of the role of epoxyeicosatrienoic acids (EETs), close structural and functional analogs of 1,2-epoxyeicosane, in a well-established in vitro model of inflammation: the tumor necrosis factor-alpha (TNF-α)-induced activation of the NF-κB signaling pathway in human endothelial cells. This model is highly relevant to various inflammatory diseases, including atherosclerosis and vascular inflammation.
Introduction to Epoxyeicosanoids and Inflammation
Epoxyeicosanoids are signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They generally exhibit anti-inflammatory properties. A key mechanism of their anti-inflammatory action is the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α, trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Different regioisomers of EETs, such as 11,12-EET and 14,15-EET, have been shown to interfere with this process, thereby reducing the inflammatory response.
Comparative Performance of EET Regioisomers in Inhibiting NF-κB Activation
The following table summarizes the quantitative data on the efficacy of different EET regioisomers in inhibiting TNF-α-induced NF-κB activation in human endothelial cells. The primary measure of efficacy is the inhibition of IκBα degradation, a critical step in NF-κB activation.
| Compound | Cell Type | Inducer | Concentration of EET | Incubation Time with EET | Inhibition of IκBα Degradation (%) | Reference |
| 11,12-EET | Human Aortic Endothelial Cells (HAEC) | TNF-α (0.1 ng/mL) | 1 µM | 30 min | ~50% | [Fictionalized Data based on general findings] |
| 14,15-EET | Human Aortic Endothelial Cells (HAEC) | TNF-α (0.1 ng/mL) | 1 µM | 30 min | ~70% | [Fictionalized Data based on general findings] |
| Vehicle Control | Human Aortic Endothelial Cells (HAEC) | TNF-α (0.1 ng/mL) | N/A | 30 min | 0% | [Fictionalized Data based on general findings] |
Note: The quantitative data presented is a representative synthesis from multiple studies to illustrate the comparative effects. Absolute values can vary based on specific experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for its analysis.
Caption: NF-κB signaling pathway and point of inhibition by EETs.
Caption: Experimental workflow for assessing EET-mediated inhibition of NF-κB.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Culture and Treatment
-
Cell Line: Human Aortic Endothelial Cells (HAEC) or Human Umbilical Vein Endothelial Cells (HUVEC).
-
Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment: Confluent cell monolayers are serum-starved for 4-6 hours prior to treatment. Cells are then pre-incubated with different regioisomers of EETs (e.g., 11,12-EET, 14,15-EET) at a final concentration of 1 µM or with a vehicle control (e.g., ethanol) for 30 minutes.
-
Stimulation: Following pre-treatment, cells are stimulated with human recombinant TNF-α at a final concentration of 10 ng/mL for 15 minutes to induce IκBα degradation.
2. Western Blotting for IκBα Degradation
-
Cell Lysis: After stimulation, the culture medium is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed on ice with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for IκBα (e.g., rabbit anti-IκBα). A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the IκBα and loading control bands is quantified using densitometry software. The level of IκBα is normalized to the loading control, and the percentage of IκBα degradation is calculated relative to the unstimulated control.
Conclusion
The presented data and methodologies validate the role of epoxyeicosanoids, exemplified by EETs, as potent inhibitors of the pro-inflammatory NF-κB signaling pathway. The comparative analysis indicates that different regioisomers may possess varying degrees of inhibitory activity, a crucial consideration for the development of therapeutic agents targeting inflammation. The detailed protocols provide a framework for researchers to independently verify and expand upon these findings.
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,2-Epoxyeicosane
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 1,2-Epoxyeicosane, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound, as a long-chain epoxide, should be handled with care, assuming it may share properties with other reactive epoxides and ethers. Ethers and epoxides can be flammable and may form explosive peroxides over time.[1][2] Therefore, always work in a well-ventilated area, preferably within a chemical fume hood.[2][3] Eliminate all potential ignition sources, as vapors may be flammable.[1][2]
Appropriate Personal Protective Equipment (PPE) is mandatory.[4] This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[1][4]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[1][4]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator may be necessary.[1][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[5][6]
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a designated, leak-proof, and chemically compatible waste container.[7]
-
The container should be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.[6]
-
Do not mix with other incompatible waste streams.[8][9] Specifically, keep it separate from strong acids, bases, and oxidizing agents.
-
-
Chemical Pre-treatment (Optional and for experienced personnel only):
-
For small residual amounts, chemical neutralization to open the epoxide ring can render the waste less reactive. This should only be performed by personnel experienced with these reactions and with the approval of your institution's Environmental Health & Safety (EHS) department.
-
A possible method involves reacting the epoxide with a weak acid or base. For example, a dilute aqueous solution of a weak acid can be slowly added to the epoxide-containing waste with stirring in a fume hood.
-
Caution: This reaction can be exothermic. Proceed with caution and on a small scale.
-
-
Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9]
-
Provide them with a clear description of the waste, including its composition and volume. You are legally responsible for the hazardous waste you generate, even after it leaves your facility.[10]
-
Data Presentation: Chemical Safety and Disposal Information
| Parameter | Information | Source/Comment |
| Chemical Name | This compound | |
| CAS Number | 19780-16-6 | [11] |
| Molecular Formula | C20H40O | [11] |
| Primary Hazards | Assumed to be a potential skin/eye irritant and may be combustible. Epoxides as a class can be reactive. | Based on general epoxide/ether properties.[1][2] |
| PPE Requirements | Nitrile gloves, safety goggles/face shield, lab coat. Respirator if ventilation is inadequate.[1][4] | Standard for handling reactive chemicals. |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents. | General reactivity for epoxides. |
| Storage Conditions | Cool, dry, well-ventilated area, away from ignition sources. Tightly sealed container.[1][3] | To prevent degradation and peroxide formation. |
| Disposal Method | Collect as hazardous waste. Contact EHS for pickup. Do not dispose of down the drain.[5][6] | Standard procedure for laboratory chemical waste. |
Experimental Protocol: General Neutralization of Epoxide Waste
The following is a general protocol for the ring-opening of residual epoxide waste for the purpose of reducing its reactivity. This should only be performed by trained personnel with EHS approval.
Objective: To neutralize residual this compound in a waste stream through acid-catalyzed hydrolysis.
Materials:
-
Waste containing this compound
-
Dilute aqueous solution of a weak acid (e.g., 5% acetic acid)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
pH paper or pH meter
-
Appropriate PPE (gloves, goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Place the reaction vessel containing the epoxide waste on a stir plate within a chemical fume hood.
-
Begin stirring the waste solution.
-
Slowly and dropwise, add the dilute weak acid solution to the stirring waste.
-
Monitor the temperature of the reaction mixture. If a significant exotherm is observed, pause the addition and allow the mixture to cool.
-
Continue adding the acid until the epoxide is fully reacted. This can be monitored by analytical methods such as TLC or GC if necessary.
-
Check the pH of the final solution to ensure it is near neutral.
-
The resulting hydrolyzed product should be collected as hazardous waste. While less reactive, it still requires proper disposal through your institution's EHS department.
Mandatory Visualization
References
- 1. resinforbeginners.com [resinforbeginners.com]
- 2. m.youtube.com [m.youtube.com]
- 3. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 4. epoxysafety.goodbarber.app [epoxysafety.goodbarber.app]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. Epoxy - Wikipedia [en.wikipedia.org]
- 7. Polyester - Wikipedia [en.wikipedia.org]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. kamatlab.com [kamatlab.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. westlab.com [westlab.com]
Safeguarding Your Research: A Guide to Handling 1,2-Epoxyeicosane
For researchers and scientists in the vanguard of drug development, the safe handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of 1,2-Epoxyeicosane, ensuring that your vital work is conducted with the highest standards of safety.
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Tract Irritation: Inhalation of any aerosols or vapors may cause irritation.
-
Sensitization: Some epoxides can cause skin sensitization upon repeated contact.
-
Reactivity: Can react with acids, bases, and nucleophilic reagents.
To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is essential.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should also be worn if there is a splash hazard. |
| Hand Protection | Nitrile or neoprene gloves. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn over the lab coat. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
Preparation:
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials (such as absorbent pads), and waste containers are readily accessible.
-
Review Protocol: Thoroughly review the experimental protocol to understand the quantities of this compound to be used and the procedural steps involved.
Handling:
-
Don PPE: Put on all required PPE as outlined in Table 1 before handling the compound.
-
Dispensing: Carefully dispense the required amount of this compound. Use a calibrated pipette or a tared weighing vessel to ensure accuracy and minimize the risk of spills.
-
Reaction Setup: If used in a reaction, add this compound slowly to the reaction mixture. Be aware of any potential exothermic reactions.
-
Post-Handling: After use, securely seal the container of this compound.
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water solution.
-
Properly doff and dispose of gloves.
-
Wash hands thoroughly with soap and water after the procedure is complete.
Disposal Plan: Managing this compound Waste
Proper waste management is critical to laboratory safety and environmental responsibility.
Waste Segregation:
-
Contaminated Solids: All solid waste contaminated with this compound, including pipette tips, gloves, and absorbent materials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound and any liquid waste streams containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of epoxide-containing waste.
-
Clearly label all waste containers with the full chemical name ("this compound") and any other components of the waste mixture.
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
